5(S)15(S)-DiHETE
Description
RN given refers to (6,13-trans) & (8,11-cis)-isome
Properties
IUPAC Name |
(5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-BVHTXILBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157454 | |
| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,15-DiHETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82200-87-1 | |
| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082200871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,15-DiHETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of 5(S),15(S)-DiHETE from Arachidonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This lipid mediator is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell signaling. Understanding its biosynthesis is crucial for the development of novel therapeutic agents targeting inflammatory diseases. This technical guide provides a comprehensive overview of the 5(S),15(S)-DiHETE biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthesis Pathway of 5(S),15(S)-DiHETE
The primary route for the biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid involves the sequential catalytic action of two key lipoxygenase (LOX) enzymes: 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). This process can proceed through two distinct but parallel pathways.
Pathway 1: Initial 5-Lipoxygenation
-
Arachidonic Acid to 5(S)-HPETE: The pathway is initiated by the action of 5-LOX on arachidonic acid. In concert with the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme, 5-LOX catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid, forming 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE).[1][2]
-
5(S)-HPETE to 5(S)-HETE: The unstable hydroperoxy intermediate, 5(S)-HPETE, is rapidly reduced to its more stable hydroxyl form, 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), by cellular peroxidases.[1]
-
5(S)-HETE to 5(S),15(S)-DiHETE: Subsequently, 15-LOX acts on 5(S)-HETE, introducing a second hydroxyl group at the C15 position to yield the final product, 5(S),15(S)-DiHETE.[3]
Pathway 2: Initial 15-Lipoxygenation
-
Arachidonic Acid to 15(S)-HPETE: Alternatively, the biosynthesis can be initiated by 15-LOX, which oxygenates arachidonic acid at the C15 position to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).[4]
-
15(S)-HPETE to 15(S)-HETE: Similar to the first pathway, 15(S)-HPETE is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[4]
-
15(S)-HETE to 5(S),15(S)-DiHETE: 5-LOX then acts on 15(S)-HETE to introduce a hydroxyl group at the C5 position, resulting in the formation of 5(S),15(S)-DiHETE.[5]
The stereochemistry of the final product, 5(S),15(S)-DiHETE, is a direct consequence of the stereospecificity of the 5-LOX and 15-LOX enzymes.[6]
Role of 5-Lipoxygenase-Activating Protein (FLAP)
FLAP is an integral nuclear membrane protein that plays a crucial role in the 5-LOX pathway.[7][8] Upon cellular stimulation, both 5-LOX and cytosolic phospholipase A₂ (cPLA₂), the enzyme that releases arachidonic acid from membrane phospholipids, translocate to the nuclear envelope.[7] FLAP is believed to act as a scaffold protein, binding arachidonic acid and presenting it to 5-LOX, thereby facilitating the efficient synthesis of 5-LOX products.[9][10] Inhibition of FLAP effectively blocks the production of all 5-LOX-derived metabolites, including 5(S),15(S)-DiHETE synthesized via the initial 5-lipoxygenation pathway.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products in the 5(S),15(S)-DiHETE biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Source |
| Human Recombinant 5-LOX | Arachidonic Acid | Data not available | 3-6 | 8.0 | 25 | [4] |
| Human Recombinant 15-LOX-1 | Arachidonic Acid | Data not available | Data not available | 7.5 | 15-40 | [11] |
| Human Recombinant 15-LOX-2 | Arachidonic Acid | Data not available | Data not available | 7.2 | 30 | [12] |
| Human Recombinant 5-LOX | 5(S)-HPETE | Data not available | Data not available | Data not available | Data not available | [2] |
| Human Platelet 12-LOX | 5,15-diHpETE | Data not available | kcat = 0.17 s⁻¹ | Data not available | Data not available | [13] |
| Human Reticulocyte 15-LOX-1 | 5,15-diHpETE | Data not available | kcat = 4.6 s⁻¹ | Data not available | Data not available | [13] |
Table 2: Product Yields in Stimulated Human Neutrophils
| Stimulus | Cell Type | 5,15-DiHETE Yield (ng/10⁷ cells) | Source |
| Ionophore A23187 | Polymorphonuclear cells from asthmatic patients | 50 - 280 | [14] |
| Ionophore A23187 | Polymorphonuclear cells from rheumatoid arthritis patients | 50 - 400 | [15] |
| 3 µM 5,15-diHETE | [³H]arachidonic acid-prelabeled neutrophils | Five-fold increase in [³H]-15-HETE formation | [3][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the 5(S),15(S)-DiHETE biosynthesis pathway.
Isolation of Human Neutrophils from Whole Blood
This protocol is adapted from standard density gradient separation methods.[3][6][16]
Materials:
-
Anticoagulated whole blood (EDTA, heparin, or citrate)
-
Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood against the inner wall of the tube just above the medium surface.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. From top to bottom: plasma, mononuclear cells, density gradient medium, neutrophils, and a red blood cell pellet.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and the underlying density gradient medium into a new 50 mL conical tube.
-
Wash the cells by adding HBSS (without Ca²⁺/Mg²⁺) to a final volume of 45 mL.
-
Centrifuge at 350 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RBC Lysis Buffer. Incubate for 5-7 minutes at room temperature with gentle agitation.
-
Stop the lysis by adding 30 mL of PBS.
-
Centrifuge at 250 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the neutrophil pellet with 10 mL of HBSS (without Ca²⁺/Mg²⁺).
-
Centrifuge at 250 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the purified neutrophils in an appropriate buffer for downstream experiments.
-
Determine cell viability and purity using trypan blue exclusion and cell counting with a hemocytometer or an automated cell counter. A purity of >95% is expected.
Stimulation of Neutrophils for 5(S),15(S)-DiHETE Production
This protocol describes the stimulation of isolated neutrophils to induce the production of lipoxygenase products.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺/Mg²⁺
-
Calcium ionophore A23187 (stock solution in DMSO)
-
Arachidonic acid (stock solution in ethanol)
-
Centrifuge
Procedure:
-
Resuspend purified neutrophils in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁷ cells/mL.
-
Pre-warm the cell suspension to 37°C for 10 minutes.
-
Add calcium ionophore A23187 to a final concentration of 5 µM.
-
Optionally, add exogenous arachidonic acid to a final concentration of 10-20 µM.
-
Incubate the cell suspension at 37°C for 15-30 minutes.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
Vortex the mixture and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for extraction and analysis of 5(S),15(S)-DiHETE.
Lipoxygenase Activity Assay (Fluorometric)
This is a general protocol for measuring lipoxygenase activity, which can be adapted for purified 5-LOX or 15-LOX.[12][17][18][19]
Materials:
-
Purified recombinant 5-LOX or 15-LOX
-
LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
LOX Substrate (e.g., arachidonic acid or linoleic acid)
-
Fluorometric probe (e.g., a probe that reacts with hydroperoxides to generate a fluorescent product)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing LOX Assay Buffer and the fluorometric probe in each well of the 96-well plate.
-
Add the purified lipoxygenase enzyme to the appropriate wells. Include a no-enzyme control.
-
To test inhibitors, pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at the desired temperature.
-
Initiate the reaction by adding the LOX substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) over a period of 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the specific activity of the enzyme or the percentage of inhibition by test compounds.
Analysis of 5(S),15(S)-DiHETE by HPLC-MS/MS
This protocol outlines the general steps for the extraction and quantification of 5(S),15(S)-DiHETE from biological samples.[5][18][19]
Materials:
-
Supernatant from stimulated cell suspensions
-
Internal standard (e.g., deuterated 5(S),15(S)-DiHETE-d8)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation and Extraction: a. To the collected supernatant, add a known amount of the internal standard. b. Acidify the sample to pH 3.5-4.0 with formic acid. c. Condition the C18 SPE cartridge with methanol followed by water. d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with water to remove salts and polar impurities. f. Elute the eicosanoids with methanol. g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis: a. Inject the reconstituted sample into the HPLC-MS/MS system. b. Separate the eicosanoids on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid). c. Detect and quantify 5(S),15(S)-DiHETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 5(S),15(S)-DiHETE (m/z 335.2 -> specific fragment ions) and its deuterated internal standard should be optimized. d. Generate a standard curve using known concentrations of authentic 5(S),15(S)-DiHETE to quantify the amount in the biological sample.
Mandatory Visualizations
Conclusion
The biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid is a well-defined pathway primarily governed by the sequential actions of 5-LOX and 15-LOX. The involvement of FLAP in the initial 5-lipoxygenation step highlights a key regulatory point. While the overall pathway is understood, a significant gap remains in the detailed enzyme kinetics for each step of the conversion. The experimental protocols provided herein offer a robust framework for researchers to investigate this pathway further, quantify its products, and explore the effects of potential inhibitors. Future research should focus on elucidating the precise kinetic parameters of the involved enzymes and exploring the regulation of this pathway in various disease states. This will undoubtedly contribute to the development of targeted therapies for a range of inflammatory disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-enzymes.com [creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. 15-Lipoxygenase-2 from human, Recombinant(EC 1.13.11.33) - Creative Enzymes [creative-enzymes.com]
- 13. escholarship.org [escholarship.org]
- 14. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. jove.com [jove.com]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Characterization of 5,15-Dihydroxyeicosatetraenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,15-dihydroxyeicosatetraenoic acid (5,15-diHETE) is a dihydroxy derivative of arachidonic acid, an omega-6 polyunsaturated fatty acid. This lipid mediator is implicated in a variety of physiological and pathological processes, particularly those related to inflammation. The initial discovery and characterization of 5,15-diHETE have paved the way for a deeper understanding of its role in inflammatory diseases such as asthma and rheumatoid arthritis. This technical guide provides an in-depth overview of the core aspects of 5,15-diHETE, including its biosynthesis, biological activities, and the experimental methodologies used for its study.
Data Presentation
The following tables summarize the quantitative data associated with the production and biological activity of 5,15-diHETE.
| Cell Type | Stimulus | 5,15-diHETE Production (ng/10⁷ cells) | Reference |
| Polymorphonuclear cells (Rheumatoid Arthritis Patients) | Ionophore A23187 | 50 - 400 | [1] |
| Polymorphonuclear cells (Asthmatic Patients) | Ionophore A23187 | 50 - 280 | [2] |
| Polymorphonuclear cells (Healthy Subjects) | Ionophore A23187 | Not detectable | [2] |
| Biological Activity | EC₅₀ Value | Cell Type | Reference |
| Eosinophil Chemotaxis | 0.3 µM | Eosinophils | [3] |
Experimental Protocols
This section details the key experimental protocols for the isolation, stimulation of cells for 5,15-diHETE production, and its subsequent extraction, purification, and analysis.
Isolation of Human Polymorphonuclear Neutrophils (PMNs)
This protocol is adapted from standard density gradient separation methods.
-
Materials:
-
Whole blood collected in tubes containing EDTA or heparin.
-
Density gradient medium (e.g., Ficoll-Paque).
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺.
-
Red Blood Cell Lysis Buffer.
-
Phosphate Buffered Saline (PBS).
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the upper layers containing plasma and mononuclear cells, leaving the neutrophil and erythrocyte pellet.
-
Resuspend the pellet in PBS and add Red Blood Cell Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final pellet in HBSS with Ca²⁺/Mg²⁺ to the desired cell concentration (e.g., 1 x 10⁷ cells/mL).
-
Assess cell viability using a method such as trypan blue exclusion.
-
Stimulation of PMNs for 5,15-diHETE Production
This protocol describes the stimulation of isolated PMNs to induce the biosynthesis of 5,15-diHETE.
-
Materials:
-
Isolated human PMNs (1 x 10⁷ cells/mL) in HBSS with Ca²⁺/Mg²⁺.
-
Calcium Ionophore A23187 stock solution (e.g., 1 mM in DMSO).
-
-
Procedure:
-
Pre-warm the suspension of isolated PMNs to 37°C.
-
Add Calcium Ionophore A23187 to the cell suspension to a final concentration of 2-5 µM.
-
Incubate the cells for 15 minutes at 37°C.
-
Terminate the incubation by placing the tubes on ice and adding 2 volumes of ice-cold methanol (B129727) to precipitate proteins and extract the lipids.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for solid-phase extraction.
-
Solid-Phase Extraction (SPE) of 5,15-diHETE
This protocol outlines the purification and concentration of 5,15-diHETE from the cell supernatant.
-
Materials:
-
C18 SPE cartridges.
-
Methanol.
-
Ultrapure water.
-
Methyl formate (B1220265) or ethyl acetate.
-
Nitrogen gas for evaporation.
-
-
Procedure:
-
Condition the SPE cartridge: Wash the C18 cartridge sequentially with 5 mL of methanol and 5 mL of ultrapure water.
-
Load the sample: Acidify the collected supernatant from the cell stimulation to pH ~3.5 with dilute acid and load it onto the conditioned C18 cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Elute the lipids: Elute the retained lipids, including 5,15-diHETE, with 5 mL of methyl formate or ethyl acetate.
-
Dry the sample: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried lipid extract in a small volume of the mobile phase used for HPLC analysis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol describes the separation and detection of 5,15-diHETE.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., Waters Symmetry C18).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724), water, and acetic acid (e.g., 37.5:62.5:0.01, v/v/v).
-
-
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1 mL/min.
-
Inject the reconstituted sample onto the column.
-
Monitor the elution profile at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene chromophore of 5,15-diHETE.
-
Identify 5,15-diHETE by comparing its retention time with that of a pure standard.
-
Chiral HPLC and LC-MS/MS for Stereochemical Analysis and Quantification
This protocol is for the separation of 5,15-diHETE stereoisomers and for sensitive quantification.
-
Derivatization (for some chiral separations):
-
React the sample with pentafluorobenzyl bromide (PFB-Br) to form PFB esters, which can enhance ionization efficiency in mass spectrometry.
-
-
Chiral HPLC:
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-RH).
-
Mobile Phase: A mixture of acetonitrile and ethanol (B145695) (e.g., 90:10, v/v).
-
-
LC-MS/MS for Quantification:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5,15-diHETE (e.g., m/z 335 -> 115 and m/z 335 -> 217).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d8-5,15-diHETE) for accurate quantification.
-
Mandatory Visualization
Biosynthesis Pathways of 5,15-diHETE
The following diagram illustrates the primary enzymatic pathways leading to the formation of 5,15-diHETE from arachidonic acid.
Caption: Enzymatic pathways for the biosynthesis of 5,15-diHETE stereoisomers.
Experimental Workflow for 5,15-diHETE Analysis
The following diagram outlines the general workflow for the analysis of 5,15-diHETE from a biological sample.
Caption: General workflow for the analysis of 5,15-diHETE from biological samples.
References
5(S),15(S)-DiHETE: A Technical Guide to its Role in the Immune Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes. As a member of the dihydroxyeicosatetraenoic acid family, it plays a role in modulating inflammatory responses, particularly by influencing the behavior of key immune cells such as neutrophils and eosinophils. This technical guide provides a comprehensive overview of the biological functions of 5(S),15(S)-DiHETE in the immune system, detailing its biosynthesis, metabolism, and known effects on various immune cells. It also outlines the signaling pathways involved and presents relevant experimental methodologies for its study. While specific quantitative data for 5(S),15(S)-DiHETE is limited in publicly available literature, this guide synthesizes the current understanding to support further research and drug development efforts in the field of inflammation.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are critical regulators of inflammation and immunity. Among these, the dihydroxyeicosatetraenoic acids (DiHETEs) are a subgroup produced through various lipoxygenase (LOX) pathways. 5(S),15(S)-DiHETE is one such metabolite, formed by the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) on arachidonic acid.[1][2] While less potent than some other eicosanoids, 5(S),15(S)-DiHETE contributes to the complex network of lipid mediators that fine-tune the immune response. Its presence has been noted in inflammatory conditions such as asthma and rheumatoid arthritis, suggesting a role in the pathophysiology of these diseases.[3][4] This document serves as a technical resource for researchers and professionals in drug development, providing a detailed examination of the biological functions of 5(S),15(S)-DiHETE in the immune response.
Biosynthesis and Metabolism of 5(S),15(S)-DiHETE
The generation of 5(S),15(S)-DiHETE involves a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane.
Biosynthesis:
The primary pathway for the synthesis of 5(S),15(S)-DiHETE involves the concerted action of two key lipoxygenases:
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid, forming 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE). 5(S)-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE).
-
15-Lipoxygenase (15-LOX): 5(S)-HETE can then serve as a substrate for 15-LOX, which introduces a second hydroxyl group at the C15 position, yielding 5(S),15(S)-DiHETE.[1]
Alternatively, the synthesis can occur in the reverse order, with 15-LOX first converting arachidonic acid to 15(S)-HETE, followed by the action of 5-LOX to produce 5(S),15(S)-DiHETE.[2]
Metabolism:
5(S),15(S)-DiHETE can be further metabolized by various enzymes, leading to the formation of other bioactive lipids or to its inactivation. One notable metabolic conversion is its oxidation by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-15-hydroxy-eicosatetraenoic acid (5-oxo-15-HETE), a more potent chemoattractant for eosinophils.[5][6]
Figure 1: Biosynthesis and metabolism of 5(S),15(S)-DiHETE.
Biological Functions in Immune Cells
5(S),15(S)-DiHETE exerts its effects on various immune cells, contributing to the inflammatory cascade. While it is generally considered less potent than its precursor 5-HETE and its metabolite 5-oxo-15-HETE, it still possesses significant biological activity.
Neutrophils
Neutrophils are first responders in the innate immune system, and their migration to sites of inflammation is a critical step in the immune response. 5(S),15(S)-DiHETE has been shown to act as a chemoattractant for neutrophils, although with lower potency compared to other lipid mediators like Leukotriene B4 (LTB4).[5] It is believed to contribute to the overall chemotactic gradient that guides neutrophils to inflammatory foci.
Eosinophils
Eosinophils are key players in allergic inflammation and parasitic infections. 5(S),15(S)-DiHETE is a known chemoattractant for eosinophils.[7] Its production in inflammatory settings can contribute to the recruitment and accumulation of eosinophils in tissues, a hallmark of allergic diseases like asthma.
Lymphocytes and Mast Cells
The direct effects of 5(S),15(S)-DiHETE on lymphocytes and mast cells are not as well-characterized. However, there is evidence to suggest that it can influence the function of these cells. For instance, 5,15-diHETE has been shown to stimulate the inactive 5-lipoxygenase in a mast/basophil cell line, suggesting a potential role in modulating the production of other leukotrienes.[8] Further research is needed to fully elucidate its role in lymphocyte and mast cell biology.
Quantitative Data
Specific quantitative data, such as EC50 or IC50 values, for the biological activities of 5(S),15(S)-DiHETE are not extensively reported in the available literature. Most studies provide comparative data, positioning its potency relative to other eicosanoids.
| Biological Effect | Immune Cell Type | Relative Potency of 5(S),15(S)-DiHETE | Reference(s) |
| General Cell Stimulation | Various | ~3-10 fold weaker than 5(S)-HETE | [1] |
| Binding to OXER1 Receptor | N/A | Relative potency of 1-3 (compared to 5-oxo-ETE at ~100) | [1] |
| Chemotaxis | Eosinophils | Less potent than 5-oxo-15-HETE | [5] |
| Production in Asthmatic Patients | Neutrophils | 50 to 280 ng/10^7 cells | [3] |
| Production in Rheumatoid Arthritis | Neutrophils | 50 to 400 ng/10^7 cells | [4] |
Note: The lack of standardized quantitative data highlights a significant gap in the understanding of 5(S),15(S)-DiHETE's precise role and potency in the immune response.
Signaling Pathways
5(S),15(S)-DiHETE, along with other 5-HETE family members, is believed to exert its effects primarily through G-protein coupled receptors (GPCRs). The most well-characterized receptor for this family of lipids is the OXE receptor 1 (OXER1).[1]
Upon binding to OXER1, a signaling cascade is initiated, which typically involves:
-
G-protein activation: The receptor couples to inhibitory G-proteins (Gi/o).
-
Calcium mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of intracellular calcium stores.
-
MAPK pathway activation: The signaling cascade also involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38.[1]
These downstream signaling events ultimately lead to the cellular responses elicited by 5(S),15(S)-DiHETE, including chemotaxis and cellular activation.
Figure 2: Proposed signaling pathway for 5(S),15(S)-DiHETE.
Experimental Protocols
Neutrophil/Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic potential of 5(S),15(S)-DiHETE.
Principle: Immune cells are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. A solution containing the chemoattractant (5(S),15(S)-DiHETE) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Generalized Protocol:
-
Cell Isolation: Isolate neutrophils or eosinophils from fresh human peripheral blood using density gradient centrifugation.
-
Chamber Setup: Assemble a Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading:
-
Add a solution of 5(S),15(S)-DiHETE at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) in a suitable buffer (e.g., HBSS with 0.1% BSA) to the lower wells.
-
Add a suspension of the isolated immune cells to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.
-
Data Analysis: Plot the number of migrated cells against the concentration of 5(S),15(S)-DiHETE to generate a dose-response curve.
Figure 3: Workflow for a chemotaxis assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to 5(S),15(S)-DiHETE stimulation.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to its receptor, intracellular calcium levels rise, which is detected as an increase in fluorescence intensity.
Generalized Protocol:
-
Cell Preparation: Isolate and suspend the immune cells of interest in a suitable buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Measurement: Place the cell suspension in a fluorometer cuvette.
-
Stimulation: Add 5(S),15(S)-DiHETE at various concentrations and record the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Conclusion
5(S),15(S)-DiHETE is a bioactive lipid mediator that plays a modulatory role in the immune response, particularly in the recruitment of neutrophils and eosinophils. Its synthesis via the 5-LOX and 15-LOX pathways and its signaling through the OXER1 receptor place it within a complex network of inflammatory mediators. While its effects are generally less potent than other eicosanoids, its presence in inflammatory diseases suggests a contribution to the overall inflammatory milieu. A significant limitation in the field is the lack of specific quantitative data and detailed experimental protocols for 5(S),15(S)-DiHETE. Further research is warranted to precisely define its potency, delineate its specific signaling pathways, and fully understand its role in various immune cells. Such studies will be crucial for evaluating its potential as a therapeutic target in inflammatory and allergic diseases.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
5(S),15(S)-DiHETE: A Key Signaling Molecule in Allergic Reactions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Allergic diseases such as asthma and atopic dermatitis are characterized by chronic inflammation driven by the infiltration and activation of eosinophils. Eicosanoids, lipid signaling molecules derived from arachidonic acid, are potent mediators of this inflammatory cascade. Among them, 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) has emerged as a significant signaling molecule, playing a crucial role in orchestrating the allergic response. This technical guide provides a comprehensive overview of the function of 5(S),15(S)-DiHETE in allergic reactions, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for allergic diseases.
Biosynthesis of 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE is synthesized from arachidonic acid through the sequential action of two lipoxygenase (LOX) enzymes. The primary pathway involves the initial oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). Subsequently, 15-lipoxygenase (15-LOX) acts on 5(S)-HETE to produce 5(S),15(S)-DiHETE. An alternative pathway involves the initial action of 15-LOX on arachidonic acid to form 15(S)-HETE, which is then converted to 5(S),15(S)-DiHETE by 5-LOX. This biosynthesis can occur within a single cell or through transcellular metabolism, where an intermediate produced by one cell type is utilized by another.
Signaling Pathway of 5(S),15(S)-DiHETE in Eosinophils
5(S),15(S)-DiHETE and other members of the 5-HETE family exert their effects by binding to the G protein-coupled receptor, Oxoeicosanoid Receptor 1 (OXER1).[1] This receptor is highly expressed on eosinophils, neutrophils, and monocytes.[2] The binding of 5(S),15(S)-DiHETE to OXER1 initiates a signaling cascade that is crucial for the chemotactic response of eosinophils.
The OXER1 receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex.[1] Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the released Gβγ dimer activates downstream signaling pathways, including phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a critical event in eosinophil activation and migration.
Furthermore, OXER1 activation leads to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including ERK and p38 MAPK.[3] These pathways are essential for cell survival, proliferation, and the regulation of chemotaxis.
Quantitative Data on the Biological Activity of 5(S),15(S)-DiHETE and Related Eicosanoids
The biological effects of 5(S),15(S)-DiHETE and its related metabolites are dose-dependent. The following tables summarize the available quantitative data on their activity.
Table 1: Relative Potency of Eicosanoids on the OXER1 Receptor
| Eicosanoid | Relative Potency | Reference |
| 5-oxo-ETE | ~100 | [3] |
| 5-oxo-15(S)-HETE | 30 | [3] |
| 5(S)-HETE | 5–10 | [3] |
| 5(S),15(S)-diHETE | 1–3 | [3] |
| 5-oxo-20-hydroxy-ETE | 1–3 | [3] |
| 5(S),20-diHETE | 1 | [3] |
| 5,15-dioxo-ETE | <1 | [3] |
Table 2: Production of 5,15-diHETE by Neutrophils from Asthmatic Patients
| Cell Type | Condition | 5,15-diHETE Production (ng/10⁷ cells) | Reference |
| Polymorphonuclear Cells | Asthmatic Patients (stimulated with ionophore A23187) | 50 to 280 | [4] |
| Polymorphonuclear Cells | Healthy Subjects (stimulated with ionophore A23187) | Not detectable | [4] |
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
The chemotactic activity of 5(S),15(S)-DiHETE on eosinophils is typically assessed using a Boyden chamber assay.[3][5][6][7][8]
Principle: This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.
Methodology:
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (typically 5 µm pore size for eosinophils).
-
Chemoattractant: A solution containing 5(S),15(S)-DiHETE at various concentrations is placed in the lower compartment of the chamber.
-
Cell Suspension: A suspension of purified human eosinophils is placed in the upper compartment.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 1-3 hours) to allow for cell migration.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified by measuring eosinophil-specific enzymes like eosinophil peroxidase.[6]
Calcium Mobilization Assay (Fura-2 AM Imaging)
The ability of 5(S),15(S)-DiHETE to induce a rise in intracellular calcium in eosinophils can be measured using ratiometric fluorescent indicators like Fura-2 AM.[9][10][11][12][13]
Principle: Fura-2 AM is a cell-permeable dye that becomes fluorescent upon binding to free intracellular calcium. The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
Methodology:
-
Cell Loading: Purified eosinophils are incubated with Fura-2 AM, which passively diffuses into the cells.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the Fura-2 dye inside the cells.
-
Baseline Measurement: The loaded cells are placed in a fluorometer or on a fluorescence microscope, and a baseline fluorescence ratio (e.g., 340 nm/380 nm excitation, 510 nm emission) is recorded.
-
Stimulation: A solution of 5(S),15(S)-DiHETE is added to the cells.
-
Data Acquisition: The change in fluorescence ratio over time is recorded to monitor the kinetics of the calcium response.
-
Calibration: At the end of the experiment, the maximum and minimum fluorescence ratios are determined by adding a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to allow for the calculation of the absolute intracellular calcium concentration.
Role in Mast Cell Activation
While the primary role of 5(S),15(S)-DiHETE in allergic reactions appears to be the recruitment of eosinophils, there is some evidence to suggest its involvement in mast cell activation. Mast cells are key initiators of the allergic response, releasing histamine (B1213489) and other pro-inflammatory mediators upon activation. Further research is needed to fully elucidate the direct effects of 5(S),15(S)-DiHETE on mast cell degranulation and cytokine release.
Conclusion and Future Directions
5(S),15(S)-DiHETE is a potent lipid mediator that plays a significant role in the pathophysiology of allergic diseases, primarily through the recruitment and activation of eosinophils via the OXER1 receptor. The signaling cascade initiated by 5(S),15(S)-DiHETE involves G-protein coupling, intracellular calcium mobilization, and the activation of PI3K and MAPK pathways. While the chemotactic effects on eosinophils are well-documented, further studies are required to fully understand the dose-response relationships for cytokine release and the direct impact on mast cell function. The development of selective OXER1 antagonists represents a promising therapeutic strategy for the treatment of eosinophil-driven inflammatory diseases such as severe asthma and atopic dermatitis. A deeper understanding of the quantitative aspects of 5(S),15(S)-DiHETE signaling will be crucial for the successful development of such targeted therapies.
References
- 1. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
Endogenous Formation of 5(S),15(S)-DiHETE in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous biosynthesis of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) in human neutrophils. This lipid mediator is implicated in various physiological and pathophysiological processes, including inflammation and allergic reactions.[1] Understanding its formation is crucial for the development of novel therapeutic agents targeting inflammatory pathways.
Core Concepts in 5(S),15(S)-DiHETE Biosynthesis
The formation of 5(S),15(S)-DiHETE in neutrophils is a multi-step enzymatic process primarily involving the sequential action of two key lipoxygenase (LOX) enzymes: 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[2][3][4] The biosynthesis initiates with the liberation of arachidonic acid (AA) from the cell membrane phospholipids.
There are two proposed primary pathways for the synthesis of 5(S),15(S)-DiHETE from arachidonic acid:
-
5-LOX followed by 15-LOX: Arachidonic acid is first converted to 5(S)-hydroperoxyeicosatetraenoic acid (5S-HPETE) by 5-LOX. 5S-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5S-HETE). Subsequently, 15-LOX acts on 5S-HETE to form 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHpETE), which is then reduced to 5(S),15(S)-DiHETE.[1][2]
-
15-LOX followed by 5-LOX: Alternatively, arachidonic acid can be initially metabolized by 15-LOX to form 15(S)-hydroperoxyeicosatetraenoic acid (15S-HPETE), which is reduced to 15(S)-hydroxyeicosatetraenoic acid (15S-HETE). 5-LOX then oxygenates 15(S)-HETE to produce 5(S),15(S)-DiHETE.[4][5]
In human neutrophils, the 15-lipoxygenase is considered a cryptic enzyme that requires stimulation to metabolize endogenous substrates.[6][7] Certain 5-hydroxyeicosanoids, including 5(S),15(S)-DiHETE itself, can act as activators of the 15-lipoxygenase.[6][7]
Quantitative Data on 5(S),15(S)-DiHETE Production
The following tables summarize quantitative data from studies investigating the production of 5(S),15(S)-DiHETE and related metabolites in human neutrophils under various stimulatory conditions.
Table 1: Production of 5(S),15(S)-DiHETE and Lipoxins by Neutrophils from Asthmatic Patients. [8]
| Cell Source | Stimulus | 5(S),15(S)-DiHETE Production (ng/10⁷ cells) | Lipoxin Production (ng/10⁷ cells) |
| Asthmatic Patients | Ionophore A23187 | 50 - 280 | 1 - 30 |
| Healthy Subjects | Ionophore A23187 | Not detectable | Not detectable |
Table 2: Free Arachidonic Acid Levels in Human Neutrophils. [6][7]
| Cell State | Free [³H]Arachidonic Acid (fmol/10⁷ cells) | Nonesterified Arachidonic Acid (pmol/10⁷ cells) |
| [³H]Arachidonic Acid-prelabeled | 50 - 700 | - |
| Unlabeled | - | 100 - 2,200 |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying 5(S),15(S)-DiHETE formation.
Caption: Biosynthetic pathways of 5(S),15(S)-DiHETE in neutrophils.
Caption: Experimental workflow for 5(S),15(S)-DiHETE analysis.
Detailed Experimental Protocols
This section provides a generalized protocol for the isolation of human neutrophils and the subsequent stimulation and analysis of 5(S),15(S)-DiHETE production, based on methodologies cited in the literature.
Isolation of Human Neutrophils
-
Objective: To obtain a pure population of neutrophils from human peripheral blood.
-
Methodology:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).
-
Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).[9]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9][10]
-
After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil-rich layer and the red blood cell pellet.
-
Lyse the contaminating red blood cells using a hypotonic lysis buffer (e.g., 0.2% NaCl) for no longer than 30 seconds, followed by the addition of an equal volume of a hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.[10]
-
Wash the neutrophil pellet with a suitable buffer (e.g., phosphate-buffered saline without Ca²⁺ and Mg²⁺) and centrifuge at 250 x g for 5 minutes.[10]
-
Resuspend the final neutrophil pellet in a buffer appropriate for the subsequent experiment (e.g., PBS with Ca²⁺ and Mg²⁺).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Stimulation of Neutrophils for 5(S),15(S)-DiHETE Production
-
Objective: To induce the biosynthesis of 5(S),15(S)-DiHETE in isolated neutrophils.
-
Methodology:
-
Adjust the concentration of the isolated neutrophils to 5 x 10⁶ cells/mL in a suitable buffer.[9]
-
Pre-incubate the neutrophil suspension at 37°C for a short period to allow for temperature equilibration.
-
Add the desired stimulus. A common stimulus is the calcium ionophore A23187 at a final concentration of 2-5 µM.[8][11]
-
Incubate the cell suspension at 37°C for a defined period, typically ranging from 5 to 30 minutes.
-
Terminate the incubation by adding a cold stop solution (e.g., methanol) or by placing the samples on ice followed by immediate centrifugation to pellet the cells.
-
Extraction and Analysis of 5(S),15(S)-DiHETE
-
Objective: To isolate and quantify the produced 5(S),15(S)-DiHETE.
-
Methodology:
-
Acidify the supernatant from the stimulated neutrophil suspension to approximately pH 3.5 with a weak acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) to isolate the lipid mediators. Use a C18 SPE cartridge, wash with a polar solvent (e.g., water), and elute the lipids with a non-polar solvent (e.g., methyl formate (B1220265) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase for analysis.
-
Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water, with a small amount of acetic acid to ensure the carboxyl groups of the eicosanoids are protonated.
-
Detection: UV detection at wavelengths relevant for conjugated dienes (around 235 nm for HETEs) and trienes (around 270-280 nm for DiHETEs and 302 nm for lipoxins).[12]
-
-
Identify and quantify 5(S),15(S)-DiHETE by comparing the retention time and UV spectrum to an authentic standard. Confirmation can be achieved using liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion
The endogenous formation of 5(S),15(S)-DiHETE in neutrophils is a complex process with significant implications for inflammatory responses. The detailed understanding of its biosynthetic pathways, coupled with robust experimental protocols for its quantification, provides a solid foundation for researchers and drug development professionals. Further investigation into the regulation of the key enzymes, 5-LOX and 15-LOX, will be critical for the development of targeted therapies for inflammatory diseases.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15- lipoxygenase to use endogenous substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of the 15-lipoxygenase in activated polymorphonuclear neutrophils. Influence of lipoxygenase inhibitors and hydroxyeicosatetraenoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] 5(S),15(S)-dihydroxyeicosatetraenoic acid and lipoxin generation in human polymorphonuclear cells: dual specificity of 5-lipoxygenase towards endogenous and exogenous precursors | Semantic Scholar [semanticscholar.org]
The intricate relationship between 5(S),15(S)-DiHETE and lipoxin biosynthesis
This technical guide provides an in-depth exploration of the biochemical relationship between 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) and the biosynthesis of lipoxins. Aimed at researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, presents key quantitative data, outlines experimental methodologies, and provides visual diagrams of the core processes.
Introduction to Lipoxins and DiHETEs
Lipoxins are specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. They are endogenously generated bioactive eicosanoids derived from arachidonic acid. The two major lipoxins are lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which actively signal to halt neutrophil infiltration and stimulate the clearance of apoptotic cells, thereby promoting a return to tissue homeostasis.
5(S),15(S)-DiHETE is a dihydroxylated derivative of arachidonic acid. It is a stereoisomer of the leukotriene B4 (LTB4) receptor antagonist 5(S),15(R)-DiHETE. While it has its own biological activities, its primary significance in this context is its role as a potential intermediate and marker in the biosynthesis of lipoxins.
Biosynthesis of Lipoxins: The Canonical Pathways
Lipoxin synthesis is a transcellular process, often requiring the interaction of at least two different cell types, or occurring within a single cell type that expresses the necessary enzymes. The biosynthesis is initiated by lipoxygenase (LOX) enzymes.
The 15-LOX/5-LOX Pathway
The most common pathway for lipoxin biosynthesis involves the sequential action of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).
-
Formation of 15(S)-HPETE: In cells such as epithelial cells or macrophages, 15-LOX acts on arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).
-
Conversion to 15(S)-HETE: 15(S)-HPETE is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).
-
Transcellular exchange: 15(S)-HETE can be transferred to a second cell type, typically a neutrophil.
-
Action of 5-LOX: Within the neutrophil, 5-LOX metabolizes 15(S)-HETE to form a 5(6)-epoxytetraene intermediate.
-
Hydrolysis to Lipoxins: This unstable epoxide is then enzymatically hydrolyzed to form LXA4 and LXB4.
The 5-LOX/12-LOX Pathway
An alternative pathway involves the interaction of 5-LOX and 12-lipoxygenase (12-LOX), often occurring between neutrophils and platelets.
-
Formation of LTA4: Neutrophils generate leukotriene A4 (LTA4) from arachidonic acid via 5-LOX.
-
Transcellular exchange: LTA4 is transferred to platelets.
-
Action of 12-LOX: Platelet 12-LOX metabolizes LTA4 to generate LXA4 and LXB4.
The Role of 5(S),15(S)-DiHETE in Lipoxin Biosynthesis
5(S),15(S)-DiHETE is formed through the action of 5-LOX on 15(S)-HETE. This places it at a critical juncture in the 15-LOX/5-LOX pathway for lipoxin synthesis. The formation of 5(S),15(S)-DiHETE is an alternative fate for the 15(S)-HETE substrate, alongside its conversion to the 5(6)-epoxytetraene that leads to lipoxins.
The enzymatic conversion of 15(S)-HETE by 5-LOX can lead to two primary products:
-
5(S),15(S)-DiHETE: Formed by the direct dioxygenation of 15(S)-HETE at the C-5 position.
-
5(6)-epoxytetraene: The precursor of LXA4 and LXB4.
Therefore, the ratio of 5(S),15(S)-DiHETE to lipoxins can provide insights into the efficiency and direction of the lipoxin biosynthesis pathway under different physiological or pathological conditions.
Quantitative Data
The following table summarizes key quantitative data related to the enzymes and products in the lipoxin biosynthesis pathway.
| Parameter | Value | Enzyme/Cell Type | Reference |
| Km of 5-LOX for 15(S)-HETE | ~20 µM | Porcine leukocytes | |
| Product Ratio (LXA4:LXB4) | ~1:1 | Porcine leukocytes | |
| Product Ratio (5(S),15(S)-DiHETE : Lipoxins) | Variable | Dependent on cellular activation state |
Experimental Protocols
Preparation of Porcine Leukocytes
-
Blood Collection: Collect fresh porcine blood in a container with an anticoagulant (e.g., EDTA).
-
Leukocyte Isolation: Isolate leukocytes by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Cell Resuspension: Resuspend the isolated leukocytes in a buffered salt solution (e.g., PBS) at a concentration of 10⁸ cells/mL.
Incubation and Product Formation
-
Substrate Addition: Add 15(S)-HETE (e.g., 20 µM final concentration) to the leukocyte suspension.
-
Cellular Activation: Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) to activate 5-LOX.
-
Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a solvent like methanol (B129727) or by acidification.
Product Extraction and Analysis
-
Solid-Phase Extraction (SPE): Acidify the sample and apply it to a C18 SPE cartridge. Wash the cartridge with a non-polar solvent and elute the lipids with a more polar solvent like methanol or ethyl acetate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol/water/acetic acid.
-
Detection: UV detection at wavelengths relevant for conjugated double bonds (e.g., 270 nm for DiHETEs, 301 nm for lipoxins).
-
-
Mass Spectrometry (MS): For structural confirmation and quantification, couple the HPLC to a mass spectrometer. Use techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) to identify the specific products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The 15-LOX/5-LOX pathway for lipoxin and 5(S),15(S)-DiHETE biosynthesis.
The Interplay of 5-Lipoxygenase and 15-Lipoxygenase in the Production of 5(S),15(S)-DiHETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic interaction between 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) in the biosynthesis of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). This document details the biochemical pathways, presents quantitative data on enzyme kinetics and cellular production, outlines comprehensive experimental protocols for studying this interaction, and illustrates the associated signaling pathways.
Introduction: The Significance of 5,15-DiHETE
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), to produce a variety of bioactive lipid mediators.[1][2] Among these, 5-LOX and 15-LOX play crucial roles in inflammatory processes. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][3] Conversely, 15-LOX can generate anti-inflammatory lipid mediators, including lipoxins. The interaction between these two enzymes can lead to the formation of dihydroxyeicosatetraenoic acids (DiHETEs), including 5(S),15(S)-DiHETE.
5(S),15(S)-DiHETE is a dihydroxy derivative of arachidonic acid that has been implicated in various physiological and pathological processes, particularly in the context of inflammation. It is found in various cell types, including leukocytes, and its production can be elevated in inflammatory conditions such as asthma and rheumatoid arthritis.[4][5] While its precise biological functions are still under investigation, 5,15-diHETE is known to be less potent than other 5-LOX products in stimulating inflammatory cells.[1] Understanding the intricate interplay between 5-LOX and 15-LOX in the synthesis of 5,15-DiHETE is critical for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting inflammatory pathways.
Biosynthesis of 5(S),15(S)-DiHETE
The biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid involves a sequential two-step oxygenation process catalyzed by 5-LOX and 15-LOX. This can occur through two primary pathways:
-
Pathway 1: 5-LOX followed by 15-LOX: In this pathway, 5-LOX first converts arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). Subsequently, 15-LOX acts on 5-HETE to introduce a second hydroperoxyl group at the C-15 position, forming 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHPETE). This intermediate is then reduced to 5(S),15(S)-DiHETE.
-
Pathway 2: 15-LOX followed by 5-LOX: Alternatively, 15-LOX can initiate the process by converting arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15-HETE). 5-LOX then utilizes 15-HETE as a substrate to introduce a hydroperoxyl group at the C-5 position, also yielding 5,15-diHPETE, which is subsequently reduced to 5(S),15(S)-DiHETE.[4]
This biosynthesis can occur within a single cell expressing both enzymes or through transcellular biosynthesis, where an intermediate produced by one cell type is metabolized by a neighboring cell.[4]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products involved in 5(S),15(S)-DiHETE biosynthesis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product(s) | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) | Reference(s) |
| Human Platelet 12-LOX | 5,15-diHpETE | LXB₄ | 0.17 | - | 0.011 | [1][6] |
| Human Reticulocyte 15-LOX-1 | 5,15-diHpETE | LXB₄ | 4.6 | - | 0.21 | [1][6] |
Table 2: Cellular Production of 5(S),15(S)-DiHETE
| Cell Type | Stimulus | Condition | 5,15-diHETE Concentration | Reference(s) |
| Human Polymorphonuclear Cells (PMNs) | Ionophore A23187 | Asthma Patients | 50 to 280 ng/10⁷ cells | [4][7] |
| Human Polymorphonuclear Cells (PMNs) | Ionophore A23187 | Rheumatoid Arthritis Patients | 50 to 400 ng/10⁷ cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the 5-LOX and 15-LOX interaction and 5,15-DiHETE production.
Isolation of Human Polymorphonuclear Leukocytes (PMNs)
PMNs are a primary source of 5-LOX and are frequently used to study the biosynthesis of its products.
Materials:
-
Anticoagulated whole blood (EDTA or citrate)
-
6% Dextran solution in saline
-
Density gradient medium (e.g., Ficoll-Paque, Lymphoprep™)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile water or Ammonium Chloride (NH₄Cl) lysis buffer
-
Centrifuge tubes
-
Pipettes
Procedure:
-
Dextran Sedimentation: Mix 9 volumes of anticoagulated whole blood with 1 volume of 6% dextran solution. Allow the erythrocytes to sediment for 20-40 minutes at room temperature.
-
Leukocyte-Rich Plasma (LRP) Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Carefully layer the LRP over an equal volume of density gradient medium in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting PMNs: After centrifugation, distinct layers of cells will be visible. The PMNs will be in a layer below the mononuclear cells and above the pelleted erythrocytes. Carefully aspirate and discard the upper layers. Collect the PMN layer.
-
Erythrocyte Lysis: To remove contaminating red blood cells, resuspend the PMN pellet in a hypotonic solution. This can be done by adding a small volume of sterile water for 30 seconds followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity, or by using a commercially available RBC lysis buffer.
-
Washing: Centrifuge the cells at 250 x g for 10 minutes. Discard the supernatant and wash the PMN pellet with PBS. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the final PMN pellet in the desired buffer for subsequent experiments. Determine cell viability and purity using a hemocytometer and trypan blue exclusion or by flow cytometry. A purity of >95% is expected.
Lipoxygenase Activity Assay (Spectrophotometric)
This assay measures the activity of LOX enzymes by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
Purified 5-LOX or 15-LOX enzyme, or cell lysate containing the enzyme
-
Assay Buffer: 0.1 M Phosphate buffer (pH 7.4) or 0.2 M Borate buffer (pH 9.0)
-
Substrate: Arachidonic acid or Linoleic acid (typically 100-250 µM final concentration)
-
Inhibitors (optional): Dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation: Prepare all solutions and keep the enzyme on ice. Dilute the enzyme to a working concentration in the assay buffer just before use.
-
Assay Setup: In a UV-transparent plate or cuvette, set up the following reactions:
-
Blank: Assay buffer and substrate.
-
Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.
-
Test Sample: Assay buffer, enzyme solution, and test compound.
-
-
Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or vehicle) to the wells. Incubate for 5-10 minutes at 25°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percentage of inhibition can be calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100.
Quantification of 5,15-DiHETE by HPLC-MS/MS
This method provides high sensitivity and specificity for the quantification of 5,15-DiHETE in biological samples.
Materials:
-
Biological sample (e.g., supernatant from stimulated PMNs)
-
Internal standard (e.g., deuterated 5,15-DiHETE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE: Methanol (B129727), Water
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water, with formic acid)
Procedure:
-
Sample Preparation: To the biological sample, add an internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water or a low percentage of methanol in water to remove polar impurities.
-
Elute the lipids, including 5,15-DiHETE, with methanol or another organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the analytes using a reversed-phase HPLC column with a suitable gradient of mobile phase solvents.
-
Detect and quantify 5,15-DiHETE and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for 5,15-DiHETE should be used for detection.
-
-
Quantification: Create a standard curve using known concentrations of a 5,15-DiHETE standard. Calculate the concentration of 5,15-DiHETE in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Signaling Pathways Involving 5,15-DiHETE
The biological effects of 5,15-DiHETE are mediated through its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.
Upstream Regulation of 5-LOX and 15-LOX
The activity of 5-LOX and 15-LOX, and thus the production of 5,15-DiHETE, is tightly regulated by various cellular signals. Key upstream regulators include:
-
Calcium (Ca²⁺): An increase in intracellular calcium concentration is a primary trigger for the activation of 5-LOX. It promotes the translocation of 5-LOX from the cytosol to the nuclear membrane.
-
5-Lipoxygenase-Activating Protein (FLAP): This integral membrane protein is essential for the activation of 5-LOX. FLAP binds arachidonic acid and presents it to 5-LOX at the nuclear membrane.
-
Phosphorylation: The activity of 5-LOX can be modulated by phosphorylation by various kinases.
-
Cytokines and Growth Factors: Inflammatory cytokines can upregulate the expression of both 5-LOX and 15-LOX, thereby increasing the capacity for 5,15-DiHETE synthesis.
Downstream Signaling of 5,15-DiHETE
While the specific high-affinity receptor for 5(S),15(S)-DiHETE has not been definitively identified, it is known to interact with the OXE receptor (OXER1) , a G protein-coupled receptor (GPCR), albeit with lower potency compared to other 5-LOX metabolites like 5-oxo-ETE.[1] The binding of 5,15-DiHETE to a GPCR is proposed to initiate the following signaling cascade:
-
GPCR Activation: Ligand binding induces a conformational change in the receptor.
-
G Protein Coupling: The activated receptor interacts with a heterotrimeric G protein (composed of α, β, and γ subunits).
-
G Protein Activation: The Gα subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.
-
Effector Modulation: The activated Gα and Gβγ subunits can then modulate the activity of downstream effector proteins. For OXER1, this often involves the Gαq/11 family, which activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Cellular Response: IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including cell migration, degranulation, and changes in gene expression.
Conclusion
The interaction between 5-lipoxygenase and 15-lipoxygenase represents a critical juncture in the complex network of arachidonic acid metabolism, leading to the production of 5(S),15(S)-DiHETE. This technical guide has provided a comprehensive overview of the biosynthesis, quantitative aspects, experimental methodologies, and signaling pathways associated with this interaction. A thorough understanding of these processes is paramount for researchers and drug development professionals seeking to modulate inflammatory responses and develop novel therapeutics for a range of inflammatory diseases. Further investigation into the specific receptors and downstream signaling events of 5,15-DiHETE will undoubtedly unveil new opportunities for targeted interventions.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Sources of 5(S),15(S)-DiHETE in the Human Body: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary cellular sources of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) in the human body. It details the biosynthetic pathways, presents quantitative data on cellular production, outlines key experimental protocols for its study, and includes visualizations of the relevant biological and experimental workflows.
Introduction to 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE is a dihydroxy derivative of arachidonic acid, a member of the eicosanoid family of signaling molecules. It is recognized for its role in inflammatory processes, demonstrating chemotactic activity for neutrophils and eosinophils[1][2]. The biosynthesis of 5(S),15(S)-DiHETE is a complex process involving the sequential action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, often through the coordinated action of different cell types in a process known as transcellular biosynthesis. Understanding the cellular origins of this mediator is critical for elucidating its role in health and disease and for the development of targeted therapeutic interventions.
Primary Cellular Sources
The production of 5(S),15(S)-DiHETE is predominantly carried out by cells of the innate immune system and epithelial cells lining the airways. The key cellular sources are detailed below.
Leukocytes
Leukocytes are the major producers of 5(S),15(S)-DiHETE, with neutrophils, eosinophils, and macrophages being the most significant contributors. These cells express the necessary enzymes, 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), for its synthesis[3][4].
-
Neutrophils: Human polymorphonuclear neutrophils (PMNs) are a primary source of 5(S),15(S)-DiHETE, particularly in inflammatory conditions such as asthma[5][6][7]. Upon stimulation, neutrophils can generate 5(S),15(S)-DiHETE from endogenous arachidonic acid[6][7]. They can also participate in transcellular biosynthesis by releasing intermediates that are further metabolized by other cells like platelets[1][8].
-
Eosinophils: Eosinophils are another significant source of 5(S),15(S)-DiHETE. These cells are rich in 15-LOX activity and can produce 5,15-diHETE, which in turn can be metabolized to 5-oxo-15-HETE, a potent eosinophil chemoattractant[9][10].
-
Macrophages: Human alveolar macrophages have been shown to possess 15-LOX and can generate 15(S)-HETE, a precursor for 5(S),15(S)-DiHETE[11][12]. Macrophages can also take up and metabolize intermediates released from other cells to produce a variety of eicosanoids.
Airway Epithelial Cells
Epithelial cells from the human trachea have a pronounced capacity for the selective generation of 15-lipoxygenase metabolites from arachidonic acid, including precursors to 5(S),15(S)-DiHETE[8][13][14]. While they may not be the primary producers of 5(S),15(S)-DiHETE itself, they play a crucial role in providing 15-HETE for transcellular synthesis by other cells, such as neutrophils.
Other Potential Cellular Sources
-
Mast Cells: Mast cells express both 5-LOX and 15-LOX and are known producers of a wide range of lipid mediators[2][15]. While their direct contribution to the total body pool of 5(S),15(S)-DiHETE is less characterized than that of neutrophils and eosinophils, they have the enzymatic machinery to participate in its synthesis.
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) can synthesize 15-HETE, a key precursor for 5(S),15(S)-DiHETE[3][9]. Pulmonary artery endothelial cells have also been shown to express 5-LOX, suggesting a potential, albeit likely minor, role in 5(S),15(S)-DiHETE synthesis, possibly through transcellular pathways[16].
Biosynthesis of 5(S),15(S)-DiHETE
The formation of 5(S),15(S)-DiHETE from arachidonic acid occurs through several enzymatic pathways, primarily involving the sequential actions of 5-LOX and 15-LOX. Cyclooxygenase-2 (COX-2) can also play a role.
The Lipoxygenase Pathways
There are two primary sequences for the lipoxygenase-mediated synthesis of 5(S),15(S)-diHETE:
-
5-LOX followed by 15-LOX: Arachidonic acid is first converted to 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-LOX. 5-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). 5-HETE can then be acted upon by 15-LOX to form 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHPETE), which is subsequently reduced to 5(S),15(S)-DiHETE.
-
15-LOX followed by 5-LOX: Alternatively, arachidonic acid can be initially metabolized by 15-LOX to 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15(S)-HETE. 15-HETE serves as a substrate for 5-LOX to produce 5,15-diHPETE, followed by reduction to 5(S),15(S)-DiHETE.
The predominant pathway can depend on the cell type and the specific enzymes expressed.
Involvement of Cyclooxygenase-2 (COX-2)
COX-2 can also contribute to the synthesis of 5,15-diHETE. Native COX-2 can convert 5-HETE into a mixture of 5(S),15(S)-DiHETE and 5(S),15(R)-DiHETE[4][17]. This adds another layer of complexity to the biosynthesis of these molecules.
Transcellular Biosynthesis
Transcellular biosynthesis is a critical mechanism for the production of 5(S),15(S)-DiHETE, where one cell type synthesizes an intermediate that is then transferred to and metabolized by a second cell type. A classic example is the interaction between neutrophils and platelets. Neutrophils can produce and release 5-HETE, which is then taken up by platelets and converted to 5(S),15(S)-DiHETE via their 15-LOX activity. This intercellular communication allows for the generation of potent lipid mediators at sites of inflammation.
Caption: Biosynthetic pathways leading to 5(S),15(S)-DiHETE.
Quantitative Data on Cellular Production
The amount of 5(S),15(S)-DiHETE produced by different cell types can vary significantly depending on the stimulus and the physiological or pathological state. The following table summarizes available quantitative data.
| Cell Type | Condition/Stimulus | Amount of 5,15-diHETE Produced | Reference(s) |
| Neutrophils (PMNs) | Asthmatic patients, stimulated with ionophore A23187 | 50 - 280 ng / 10⁷ cells | [7][18] |
| Neutrophils (PMNs) | Healthy subjects, stimulated with ionophore A23187 | Not detectable | [7][18] |
| Neutrophils (PMNs) | Radiolabeled arachidonic acid, unstimulated | 100 - 2,200 pmol free arachidonic acid / 10⁷ cells | [19][20][21][22] |
| Airway Epithelial Cells | Incubated with arachidonic acid | Predominantly 15-HETE and 8,15-diHETEs; 5,15-diHETE not quantified | [8][14][23] |
| Eosinophils | Incubated with arachidonic acid | Small amounts of 5-oxo-15-HETE (from 5,15-diHETE) | [10] |
Experimental Protocols
The study of 5(S),15(S)-DiHETE requires specific methodologies for cell handling, lipid extraction, and analysis. Below are outlines of key experimental protocols.
Isolation of Human Leukocytes
Objective: To obtain a purified population of neutrophils or eosinophils from human peripheral blood.
References
- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Neutrophil Isolation Protocol [jove.com]
- 6. Airway epithelial cells synthesize the lipid mediator 5-oxo-ETE in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predominant generation of 15-lipoxygenase metabolites of arachidonic acid by epithelial cells from human trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of 15-lipoxygenase by low density lipoprotein in vascular endothelial cells. Relationship to the oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. med.unc.edu [med.unc.edu]
- 14. pnas.org [pnas.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Expression of 5-lipoxygenase in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. escholarship.org [escholarship.org]
- 19. akadeum.com [akadeum.com]
- 20. researchgate.net [researchgate.net]
- 21. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15- lipoxygenase to use endogenous substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
An In-depth Technical Guide on the Mechanism of Action of 5(S),15(S)-DiHETE on Eosinophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. It belongs to a family of lipid mediators that play a crucial role in inflammatory and allergic responses. This technical guide provides a comprehensive overview of the mechanism of action of 5(S),15(S)-DiHETE on eosinophils, key effector cells in allergic inflammation and asthma. Understanding this mechanism is pivotal for the development of novel therapeutic strategies targeting eosinophil-driven diseases.
Core Mechanism of Action: The OXER1 Receptor
The primary mechanism by which 5(S),15(S)-DiHETE exerts its effects on eosinophils is through the activation of the Oxoeicosanoid Receptor 1 (OXER1), a G-protein coupled receptor (GPCR). OXER1 is highly expressed on human eosinophils, as well as other leukocytes such as neutrophils and monocytes. This receptor is also the target for other 5-lipoxygenase (5-LOX) metabolites, most notably the highly potent eosinophil chemoattractant 5-oxo-eicosatetraenoic acid (5-oxo-ETE).
Cross-desensitization studies of calcium mobilization and chemotaxis have shown that 5(S),15(S)-DiHETE, 5-oxo-ETE, and 5(S)-HETE act through a common receptor, confirming OXER1 as the shared signaling hub for this family of lipid mediators[1].
Quantitative Ligand Potency at OXER1
While 5(S),15(S)-DiHETE activates OXER1, it is a less potent agonist compared to other related eicosanoids. The relative potencies for activating OXER1 and stimulating cellular responses are summarized in the table below.
| Ligand | Relative Potency |
| 5-oxo-ETE | ~100 |
| 5-oxo-15(S)-HETE | ~30 |
| 5(S)-HETE | ~5–10 |
| 5(S),15(S)-DiHETE | ~1–3 |
| 5-oxo-20-hydroxy-ETE | ~1–3 |
| 5(S),20-diHETE | ~1 |
| 5,15-dioxo-ETE | <1 |
Table 1: Relative potencies of various eicosanoids in binding to and activating the OXER1 receptor[2].
Downstream Signaling Pathway
Upon binding of 5(S),15(S)-DiHETE to OXER1, a cascade of intracellular signaling events is initiated, leading to the characteristic eosinophil responses of chemotaxis and activation. The signaling pathway is mediated by the Gαi subunit of the heterotrimeric G-protein coupled to OXER1.
Key Steps in the Signaling Cascade:
-
G-Protein Activation: Ligand binding to OXER1 induces a conformational change, leading to the activation of the associated Gαi protein. This involves the exchange of GDP for GTP on the α-subunit and its dissociation from the βγ-dimer.
-
Phospholipase C (PLC) Activation: The activated G-protein, likely through its βγ subunits, stimulates the activity of Phospholipase C-β (PLC-β).
-
Second Messenger Generation: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This results in a transient increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Actin Polymerization and Chemotaxis: The rise in intracellular calcium and the activation of PKC and other downstream effectors lead to the reorganization of the actin cytoskeleton. This process of actin polymerization is a critical driver of cell motility, enabling the eosinophil to migrate along a chemotactic gradient of 5(S),15(S)-DiHETE.
Cellular Responses of Eosinophils to 5(S),15(S)-DiHETE
The primary and most well-characterized response of eosinophils to 5(S),15(S)-DiHETE is chemotaxis, which is the directed migration of cells towards a chemical stimulus. While 5(S),15(S)-DiHETE is a chemoattractant for eosinophils, it is notably less potent than 5-oxo-ETE[2][3].
Other cellular responses associated with OXER1 activation in eosinophils include:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration.
-
Actin Polymerization: Reorganization of the actin cytoskeleton to form structures necessary for cell movement.
It is important to note that while some chemoattractants can induce degranulation in eosinophils, 5-oxo-eicosanoids, including by extension 5(S),15(S)-DiHETE, do not typically induce degranulation on their own[1].
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of 5(S),15(S)-DiHETE on eosinophils.
Eosinophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to assess the chemotactic response of cells.
Methodology:
-
Chamber Assembly: A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) is assembled with a microporous filter membrane (typically with a pore size of 5 µm for eosinophils) separating the upper and lower wells.
-
Chemoattractant Loading: The lower wells are filled with a solution containing various concentrations of 5(S),15(S)-DiHETE or a control vehicle.
-
Cell Seeding: A suspension of purified human eosinophils is placed in the upper wells.
-
Incubation: The chamber is incubated for 1 to 3 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the eosinophils to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Staining and Quantification: After incubation, the membrane is removed, and the non-migrated cells on the upper surface are wiped away. The membrane is then fixed and stained (e.g., with Diff-Quik or a similar stain). The number of migrated cells on the lower surface of the membrane is quantified by microscopy.
Intracellular Calcium Mobilization Assay (Fura-2 AM Imaging)
This method measures changes in intracellular calcium concentration using a ratiometric fluorescent dye.
Methodology:
-
Dye Loading: Purified eosinophils are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C. Intracellular esterases cleave the AM ester group, trapping the active Fura-2 dye inside the cells.
-
Washing: The cells are washed to remove any extracellular dye.
-
Measurement: The Fura-2-loaded eosinophils are placed in a fluorometer or on a fluorescence microscope. The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the fluorescence emission is measured at approximately 510 nm.
-
Stimulation: A baseline fluorescence ratio (340/380) is established before the addition of 5(S),15(S)-DiHETE.
-
Data Analysis: The change in the fluorescence ratio over time is used to calculate the intracellular calcium concentration.
Actin Polymerization Assay (Phalloidin Staining)
This assay quantifies the amount of filamentous actin (F-actin) in cells, which increases upon stimulation with chemoattractants.
Methodology:
-
Cell Stimulation: Purified eosinophils are stimulated with 5(S),15(S)-DiHETE for various time points.
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the staining agent.
-
Staining: The cells are incubated with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., phalloidin-FITC or phalloidin-rhodamine). Phalloidin specifically binds to F-actin.
-
Quantification: The fluorescence intensity of the stained cells, which is proportional to the amount of F-actin, is measured by flow cytometry or fluorescence microscopy.
Conclusion and Future Directions
5(S),15(S)-DiHETE is a bioactive lipid that signals through the OXER1 receptor on eosinophils, leading to chemotaxis and cellular activation. Although it is a less potent agonist than its metabolic precursor 5-oxo-ETE, its presence in inflammatory milieus suggests a potential role in the recruitment and activation of eosinophils in allergic diseases.
For drug development professionals, the OXER1 receptor represents a promising target for modulating eosinophil function. The development of selective OXER1 antagonists could offer a novel therapeutic approach for eosinophil-driven inflammatory conditions such as asthma and allergic rhinitis. Further research is warranted to fully elucidate the specific contribution of 5(S),15(S)-DiHETE to eosinophilic inflammation in vivo and to explore the therapeutic potential of targeting the OXER1 signaling pathway.
References
The Role of Cyclooxygenase-2 in 5(S),15(S)-DiHETE Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of cyclooxygenase-2 (COX-2) in the biosynthesis of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). This document delves into the intricate signaling pathways, presents detailed experimental protocols for key assays, and summarizes quantitative data to facilitate a deeper understanding of this important enzymatic process.
Introduction
5(S),15(S)-DiHETE is a dihydroxy derivative of arachidonic acid, an essential fatty acid involved in numerous physiological and pathological processes. The synthesis of 5(S),15(S)-DiHETE represents a key intersection of the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways. This crosstalk between two major inflammatory pathways highlights a complex regulatory network in eicosanoid biology and presents potential targets for therapeutic intervention in inflammatory diseases, asthma, and cancer. This guide will elucidate the molecular mechanisms underlying COX-2-mediated 5(S),15(S)-DiHETE synthesis, providing a foundational resource for researchers in the field.
The Biosynthetic Pathway of 5(S),15(S)-DiHETE via COX-2
The biosynthesis of 5(S),15(S)-DiHETE is a multi-step enzymatic process initiated by the action of 5-lipoxygenase (5-LOX) on arachidonic acid. The resulting intermediate, 5(S)-hydroxyeicosatetraenoic acid (5S-HETE), serves as a substrate for cyclooxygenase-2 (COX-2).[1][2] COX-2 then catalyzes the stereospecific insertion of oxygen to produce a mixture of dihydroxy products.
The initial step involves the conversion of arachidonic acid to 5S-hydroperoxyeicosatetraenoic acid (5S-HPETE) by 5-LOX, which is subsequently reduced to 5S-HETE.[1] 5S-HETE is then oxygenated by COX-2.[2][3] Native COX-2 primarily produces a mixture of 5(S),15(S)-DiHETE and 5(S),15(R)-DiHETE, with the 15S stereoisomer being the major product.[3][4] Additionally, a minor product, 5(S),11(R)-DiHETE, is also formed.[3]
Interestingly, the catalytic activity of COX-2 is altered upon acetylation by aspirin (B1665792). Aspirin-acetylated COX-2 exhibits a shift in its product specificity, predominantly forming 5(S),15(R)-DiHETE from 5S-HETE.[3][5] This alteration in stereospecificity has significant implications for the biological activities of the resulting DiHETE isomers and is a crucial consideration in studies involving aspirin therapy.
Below is a diagram illustrating the core signaling pathway.
Caption: Biosynthesis of 5,15-DiHETE via the COX-2 pathway.
Quantitative Data on 5(S),15(S)-DiHETE Synthesis
The production of 5,15-DiHETE has been quantified in various biological systems, providing insights into the enzymatic activity of COX-2 and the cellular capacity for this metabolic pathway. The following tables summarize key quantitative findings from the literature.
| Biological System | Condition | 5,15-diHETE Concentration | Reference |
| Activated Human Leukocytes | LPS and A23187 stimulation | 0.45 ± 0.2 ng/106 cells | [6] |
| Activated Human Leukocytes | Aspirin-treated, LPS and A23187 stimulation | 0.1 ± 0.05 ng/106 cells | [6] |
| Polymorphonuclear (PMN) cells from asthmatic patients | A23187 stimulation | 50 to 280 ng/107 cells | [7] |
| Polymorphonuclear (PMN) cells from rheumatoid arthritis patients | A23187 stimulation | 50 to 400 ng/107 cells | [8] |
| Isolated leukocytes incubated with exogenous 5S-HETE | - | HKE2: 1.0 ng/106 cells, HKD2: 0.5 ng/106 cells | [2] |
Table 1: Cellular Production of 5,15-DiHETE and Related Metabolites. This table summarizes the measured concentrations of 5,15-DiHETE and its related hemiketal metabolites in different human leukocyte preparations under various stimulation conditions.
| Inhibitor | Target | IC50 | Biological System | Reference |
| NS-398 | COX-2 | 3.8 x 10-6 M | Purified sheep placenta COX-2 | [9] |
| NS-398 | COX-2 | Reduces 5,15-diHETE to <0.02 ng/106 cells | Activated Human Leukocytes | [6] |
| MK-886 | 5-LOX Activating Protein (FLAP) | Reduces 5,15-diHETE to <0.02 ng/106 cells | Activated Human Leukocytes | [6] |
Table 2: Inhibition of 5,15-DiHETE Synthesis. This table provides data on the inhibitory effects of selective inhibitors on the production of 5,15-DiHETE, highlighting the involvement of both COX-2 and 5-LOX pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers aiming to study 5(S),15(S)-DiHETE synthesis.
In Vitro COX-2 Enzyme Assay with 5S-HETE
This protocol describes a typical in vitro assay to measure the conversion of 5S-HETE to its dihydroxy products by purified COX-2.
Caption: A generalized workflow for an in vitro COX-2 assay.
Materials:
-
Purified recombinant human COX-2
-
5S-HETE substrate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Inhibitors (e.g., NS-398) or vehicle (DMSO)
-
Arachidonic Acid (for control reactions)
-
Stopping solution (e.g., 1 M HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Organic solvents for extraction and chromatography
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, heme, and the appropriate amount of purified COX-2 enzyme. For inhibitor studies, add the inhibitor or vehicle at this stage.
-
Pre-incubation: Pre-incubate the reaction mixture for 10-15 minutes at 37°C to allow for temperature equilibration and inhibitor binding.
-
Initiate Reaction: Start the reaction by adding the 5S-HETE substrate to the reaction mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 2-15 minutes) at 37°C.
-
Terminate Reaction: Stop the enzymatic reaction by adding an equal volume of a stopping solution, such as 1 M HCl, to acidify the mixture to pH ~3.5.
-
Sample Extraction:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the diHETEs with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Analysis: Reconstitute the dried extract in a suitable solvent for analysis by LC-MS/MS or chiral HPLC.
Human Leukocyte Isolation and Stimulation
This protocol outlines the isolation of human leukocytes from whole blood and their subsequent stimulation to induce the production of 5,15-DiHETE.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
Calcium Ionophore A23187
-
COX-2 inhibitor (NS-398) or 5-LOX inhibitor (MK-886) for control experiments
Procedure:
-
Leukocyte Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs) and neutrophils.
-
Wash the collected cells with PBS and centrifuge to pellet.
-
-
Cell Stimulation:
-
Resuspend the isolated leukocytes in RPMI 1640 medium at a concentration of 1 x 107 cells/mL.
-
For COX-2 induction, pre-incubate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
To initiate eicosanoid synthesis, add calcium ionophore A23187 (e.g., 5 µM).
-
For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 10 µM NS-398) for 15-30 minutes before adding the stimulus.
-
-
Sample Collection and Preparation:
-
After the desired incubation time, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant containing the secreted eicosanoids.
-
Acidify the supernatant to pH ~3.5 with HCl.
-
Proceed with solid-phase extraction as described in section 4.1.
-
LC-MS/MS and Chiral HPLC Analysis of 5,15-DiHETE
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of 5,15-DiHETE and its stereoisomers.
LC-MS/MS for Quantification:
-
Chromatography: Reversed-phase chromatography is commonly used.
-
Column: A C18 column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is typically employed.
Chiral HPLC for Stereoisomer Separation:
-
Derivatization: DiHETEs are often derivatized to enhance their chromatographic separation and detection.
-
Chromatography:
-
Detection: UV detection at a wavelength corresponding to the chromophore of the DiHETE (around 235-243 nm) or by mass spectrometry.[3][4]
Conclusion
The synthesis of 5(S),15(S)-DiHETE through the sequential action of 5-LOX and COX-2 represents a significant pathway in eicosanoid metabolism. This guide has provided a detailed overview of the underlying biochemical processes, a summary of key quantitative data, and comprehensive experimental protocols to aid researchers in this field. A thorough understanding of this pathway is crucial for developing novel therapeutic strategies targeting inflammatory and other diseases where these lipid mediators play a pivotal role. The provided methodologies and data serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of eicosanoid signaling and its implications for human health.
References
- 1. Convergence of the 5-LOX and COX-2 pathways: heme-catalyzed cleavage of the 5S-HETE-derived di-endoperoxide into aldehyde fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and absolute configuration of dihydroxy-arachidonic acids formed by oxygenation of 5S-HETE by native and aspirin-acetylated COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
Exploring the Stereochemistry of Dihydroxyeicosatetraenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyeicosatetraenoic acids (DHETs) are a group of signaling lipids derived from the metabolism of arachidonic acid. They are formed through the hydration of their precursor epoxyeicosatrienoic acids (EETs) by the enzyme soluble epoxide hydrolase (sEH). The stereochemistry of DHETs, arising from the chiral centers at the hydroxylated carbon atoms, plays a pivotal role in determining their biological activity. This technical guide provides an in-depth exploration of the stereochemistry of DHETs, covering their synthesis, separation, and differential effects on key signaling pathways.
Stereoselective Synthesis of DHETs
The generation of specific DHET stereoisomers for biological evaluation necessitates precise stereocontrolled synthetic strategies. Chemoenzymatic and asymmetric synthesis approaches are commonly employed to achieve high enantiomeric purity.
A general workflow for the stereoselective synthesis of DHETs involves the following key steps:
-
Enantioselective Epoxidation: The synthesis often commences with the enantioselective epoxidation of a suitable polyunsaturated fatty acid precursor. This can be achieved using chiral catalysts, such as those employed in Sharpless asymmetric epoxidation.
-
Regio- and Stereoselective Ring Opening: The resulting epoxide is then subjected to a regio- and stereoselective ring-opening reaction to introduce the two hydroxyl groups with the desired stereochemistry. This can be accomplished using various nucleophiles and reaction conditions.
-
Purification and Characterization: The synthesized DHET stereoisomers are purified using chromatographic techniques, and their absolute stereochemistry is confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
A variety of stereoisomers of DHETs have been synthesized for research purposes, including those of 5,6-DHET, 8,9-DHET, 11,12-DHET, and 14,15-DHET.
Experimental Protocols
General Protocol for Chiral HPLC Separation of DHET Isomers
The separation of DHET enantiomers and diastereomers is crucial for studying their individual biological effects. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven to be highly effective.[1][2]
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
Polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-RH)[1]
-
Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol, acetonitrile (B52724), water)
-
Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine)
Method:
-
Column Selection: Choose a polysaccharide-based chiral column based on preliminary screening or literature precedence for similar compounds. Both normal-phase and reversed-phase modes can be effective.[1][2]
-
Mobile Phase Optimization:
-
Normal-Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The concentration of the alcohol modifier is a critical parameter affecting retention and resolution.[3]
-
Reversed-Phase: A mixture of acetonitrile or methanol (B129727) and an aqueous buffer is commonly used. The organic modifier content and the pH of the buffer can be adjusted to optimize separation.
-
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.
-
Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (typically around 205-210 nm for DHETs) or a mass spectrometer for enhanced sensitivity and specificity.
-
Peak Identification: The elution order of the enantiomers can be determined by injecting standards of known absolute configuration, if available.
Quantitative Analysis of DHET Stereoisomers
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of DHETs in biological samples due to its high sensitivity and selectivity.
General Protocol for LC-MS/MS Analysis of DHETs
Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as the Folch or Bligh-Dyer method.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for the eicosanoid fraction and remove interfering substances.
-
Derivatization (Optional): Derivatization can be performed to improve chromatographic properties and ionization efficiency.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the DHET isomers using a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid, is typically employed.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each DHET isomer in multiple reaction monitoring (MRM) mode for quantification.
Biological Activities of DHET Stereoisomers
The stereochemistry of DHETs profoundly influences their biological activities. Different stereoisomers can exhibit distinct potencies and even opposing effects on various cellular processes.
Table 1: Comparative Biological Activities of Selected DHET Stereoisomers
| DHET Isomer | Target/Assay | Observed Effect | Reference |
| 8(S),15(S)-DHET | Human PMN Chemokinesis & Aggregation | Inactive compared to Leukotriene B4 | [4] |
| 8(R),15(S)-DHET | Human PMN Chemokinesis & Aggregation | Inactive compared to Leukotriene B4 | [4] |
| 11(R),12(S)-EET | Endothelial Cell Migration & Tube Formation | Stimulatory | [5] |
| 11(S),12(R)-EET | Endothelial Cell Migration & Tube Formation | Ineffective | [5] |
| (±)-11,12-DHET | Endothelial Cell Migration & Tube Formation | Ineffective | [5] |
| 14,15-DHET | Neurite Outgrowth in PC12 and Hippocampal Neurons | No significant effect | [6] |
Signaling Pathways Modulated by DHETs
DHETs exert their biological effects by interacting with various cellular targets, including ion channels and nuclear receptors, thereby modulating downstream signaling pathways.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation. Various lipid metabolites, including some eicosanoids, are known to activate TRPV1.[7] The activation of TRPV1 by specific DHET stereoisomers can lead to an influx of calcium ions, which in turn can modulate the activity of other ion channels and signaling proteins.[8]
Figure 1: Simplified signaling pathway of TRPV1 activation by a DHET stereoisomer.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that act as ligand-activated transcription factors. They play critical roles in regulating lipid metabolism, inflammation, and cellular differentiation. Fatty acids and their derivatives are natural ligands for PPARs. The binding of specific DHET stereoisomers to PPARs can lead to the transcriptional regulation of target genes involved in these processes. The binding affinity of ligands to PPARγ has been shown to be influenced by their stereochemistry.[9]
Figure 2: General signaling pathway of PPAR activation by a DHET stereoisomer.
Experimental Workflow
A typical experimental workflow for investigating the stereochemistry of DHETs involves a multi-step process from synthesis to biological evaluation.
Figure 3: A representative experimental workflow for studying DHET stereochemistry.
Conclusion
The stereochemistry of dihydroxyeicosatetraenoic acids is a critical determinant of their biological function. Understanding the precise structure-activity relationships of different DHET stereoisomers is essential for elucidating their roles in health and disease and for the development of novel therapeutic agents targeting the eicosanoid signaling pathway. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of DHET stereochemistry, from their synthesis and analysis to their interactions with key cellular signaling pathways. Further research into the specific effects of individual DHET stereoisomers will undoubtedly uncover new avenues for therapeutic intervention in a range of inflammatory and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divalent cations potentiate TRPV1 channel by lowering the heat activation threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: 5(S),15(S)-DiHETE as a Potential Biomarker in Inflammatory Diseases
Executive Summary
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a lipid mediator derived from the enzymatic oxygenation of arachidonic acid. As a member of the eicosanoid family, it is intrinsically linked to the complex signaling networks that govern inflammation. Emerging evidence suggests that 5(S),15(S)-DiHETE plays a significant role in the pathophysiology of various inflammatory diseases, particularly those characterized by eosinophilic and neutrophilic infiltration, such as asthma. Its elevated production in disease states positions it as a promising biomarker for diagnosing, monitoring, and potentially stratifying patients with chronic inflammatory conditions. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and analytical methodologies related to 5(S),15(S)-DiHETE, and summarizes the current data supporting its use as an inflammatory biomarker.
Biosynthesis of 5(S),15(S)-DiHETE
The generation of 5(S),15(S)-DiHETE from arachidonic acid (AA) is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The stereochemistry of the resulting molecule, specifically the S configuration at both the 5th and 15th carbon positions, is a direct result of the specific enzymes involved.
The canonical pathway involves the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[1] This can occur in two ways:
-
5-LOX followed by 15-LOX: 5-LOX first converts arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). 15-LOX subsequently acts on 5(S)-HETE to produce 5(S),15(S)-DiHETE.[2][3]
-
15-LOX followed by 5-LOX: 15-LOX oxygenates arachidonic acid to form 15(S)-HpETE, which is reduced to 15(S)-HETE. 5-LOX then metabolizes 15(S)-HETE into 5(S),15(S)-DiHETE.[3]
This process often involves transcellular metabolism, where an intermediate produced by one cell type (e.g., 5-HETE from a neutrophil) is transferred to and metabolized by another cell type that expresses the subsequent enzyme (e.g., a cell with 15-LOX activity).[1]
Other enzymes, such as Cyclooxygenase-2 (COX-2), can also contribute to the synthesis of 5,15-diHETE, but this can result in a mixture of diastereomers, including 5(S),15(R)-diHETE.[1] The purely 5(S),15(S) configuration is characteristic of the dual lipoxygenase pathway.[1]
References
Initial Investigation into the Receptors for 5(S),15(S)-DiHETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy fatty acid metabolite of arachidonic acid produced via the lipoxygenase (LO) pathway. As a member of the eicosanoid family, it is involved in a variety of physiological and pathological processes, including inflammation. This document provides an in-depth technical guide summarizing the current understanding of the receptors for 5(S),15(S)-DiHETE, with a focus on quantitative data, experimental protocols, and signaling pathways to aid researchers and professionals in the field of drug development.
Primary Receptor and Ligand Interaction
The primary receptor identified for 5(S),15(S)-DiHETE and its structurally related family of 5-hydroxyeicosatetraenoic acid (5-HETE) metabolites is the Oxoeicosanoid Receptor 1 (OXER1) .[1] OXER1 is a G protein-coupled receptor (GPCR) that is also known by other names including hGPCR48, HGPCR48, and R527.[1] This family of lipids, including 5(S),15(S)-DiHETE, shares a common mechanism of activating cells through this receptor, leading to a range of downstream signaling events.[1]
Quantitative Data: Relative Potencies of OXER1 Ligands
| Ligand | Relative Potency for OXER1 Receptor |
| 5-oxo-ETE | ~100 |
| 5-oxo-15(S)-HETE | ~30 |
| 5(S)-HETE | ~5–10 |
| 5(S),15(S)-diHETE | ~1–3 |
| 5-oxo-20-hydroxy-ETE | ~1–3 |
| 5(S),20-diHETE | ~1 |
| 5,15-dioxo-ETE | <1 |
Table 1: Relative potencies of various eicosanoids for the OXER1 receptor. The potencies are relative to the most potent endogenous ligand, 5-oxo-ETE. Data sourced from multiple studies on the 5-HETE family of metabolites.[1]
Signaling Pathways of 5(S),15(S)-DiHETE via OXER1
Activation of the OXER1 receptor by 5(S),15(S)-DiHETE initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] Furthermore, OXER1 activation stimulates calcium mobilization and activates the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[1]
Caption: OXER1 signaling cascade initiated by 5(S),15(S)-DiHETE.
Experimental Protocols
Detailed experimental protocols are crucial for the investigation of 5(S),15(S)-DiHETE receptors. The following sections provide methodologies for key experiments based on established practices for related eicosanoids and their receptors.
Radioligand Competitive Binding Assay
This assay is designed to determine the binding affinity of unlabeled 5(S),15(S)-DiHETE to the OXER1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human OXER1
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled ligand (e.g., [³H]-5-oxo-ETE)
-
Unlabeled 5(S),15(S)-DiHETE and other competing ligands
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Membrane Preparation: Culture HEK293-OXER1 cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand to each well. Add increasing concentrations of unlabeled 5(S),15(S)-DiHETE or other competing ligands.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competitive binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of OXER1 by 5(S),15(S)-DiHETE.
Materials:
-
Cells expressing OXER1 (e.g., HEK293-OXER1 or human eosinophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
5(S),15(S)-DiHETE and other agonists
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash: Gently wash the cells with HBSS to remove excess dye.
-
Agonist Stimulation: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading. Add varying concentrations of 5(S),15(S)-DiHETE or other agonists to the wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the agonist. Plot the dose-response curve and determine the EC₅₀ value.
Inhibition of cAMP Assay
This assay quantifies the ability of 5(S),15(S)-DiHETE to inhibit the production of cyclic AMP (cAMP) through the Gαi-coupled OXER1 receptor.
Materials:
-
Cells expressing OXER1
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
5(S),15(S)-DiHETE
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of 5(S),15(S)-DiHETE for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Determine the concentration of 5(S),15(S)-DiHETE that causes a 50% inhibition of forskolin-stimulated cAMP production (IC₅₀).
MAPK/ERK Activation Assay (Western Blot)
This assay detects the phosphorylation of ERK, a key downstream event in the OXER1 signaling pathway, in response to 5(S),15(S)-DiHETE.
Materials:
-
Cells expressing OXER1
-
Serum-free medium
-
5(S),15(S)-DiHETE
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency. Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with varying concentrations of 5(S),15(S)-DiHETE for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for p-ERK. After washing, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK as a loading control. Quantify the band intensities and express the p-ERK signal relative to the total ERK signal.
Conclusion
The initial investigation into the receptors for 5(S),15(S)-DiHETE strongly points to the OXER1 receptor as its primary target. The relative potency data and the known downstream signaling pathways of OXER1 provide a solid foundation for further research. The experimental protocols outlined in this guide offer a starting point for researchers to quantitatively assess the interaction of 5(S),15(S)-DiHETE with its receptor and to elucidate its functional consequences. Further studies are warranted to determine the precise binding affinity of 5(S),15(S)-DiHETE for OXER1 and to fully understand its role in health and disease, which will be critical for the development of novel therapeutic agents targeting this signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 5(S),15(S)-DiHETE for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, it plays a significant role in inflammatory processes and immune responses. Specifically, 5(S),15(S)-DiHETE is known to be a potent chemoattractant for eosinophils, making it a crucial molecule for studying allergic inflammation and related diseases.[1] This document provides detailed protocols for the chemical synthesis, purification, and analysis of 5(S),15(S)-DiHETE for research applications, along with an overview of its biological significance and signaling pathways.
Biological Significance and Applications
5(S),15(S)-DiHETE is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) by the action of 15-lipoxygenase (15-LO).[1] It is a stereoisomer of other dihydroxyeicosatetraenoic acids and exhibits distinct biological activities. Its primary recognized function is its potent chemotactic activity for eosinophils, with an ED50 value of 0.3 µM.[1] This makes it a valuable tool for in vitro and in vivo studies of eosinophil trafficking and activation in the context of allergic reactions, asthma, and other eosinophil-mediated inflammatory conditions. Furthermore, 5(S),15(S)-DiHETE and related metabolites are believed to exert their effects through specific G protein-coupled receptors, such as the oxoeicosanoid receptor 1 (OXER1), initiating downstream signaling cascades that lead to cellular responses.[2]
Key Research Applications:
-
Investigation of eosinophil chemotaxis and activation.
-
Studies on the role of eicosanoids in allergic inflammation and asthma.
-
Elucidation of the signaling pathways mediated by dihydroxy fatty acids.
-
Use as a standard for analytical and lipidomic studies.
Data Presentation
| Parameter | Value | Reference |
| ED50 for Eosinophil Chemotaxis | 0.3 µM | [1] |
Experimental Protocols
Protocol 1: Hypothetical Chemical Synthesis of 5(S),15(S)-DiHETE
This protocol outlines a plausible stereoselective chemical synthesis route for 5(S),15(S)-DiHETE, constructed from established synthetic strategies for eicosanoids and other polyunsaturated fatty acids. The synthesis involves the preparation of two key chiral fragments followed by their coupling and subsequent functional group manipulations.
Materials:
-
Arachidonic Acid
-
Protecting group reagents (e.g., TBDMS-Cl, imidazole)
-
Chiral inducing agents (e.g., diethyl tartrate for Sharpless epoxidation)
-
Wittig reagents (e.g., triphenylphosphine)
-
Oxidizing and reducing agents
-
Solvents (THF, CH2Cl2, etc.)
-
Chromatography supplies (silica gel)
Workflow:
Methodology:
-
Protection of Arachidonic Acid: The carboxylic acid group of arachidonic acid is first protected, for example, as a methyl ester, to prevent its interference in subsequent reactions.
-
Formation of Key Synthons: The protected arachidonic acid can be selectively cleaved to generate precursors for the two main fragments.
-
Stereoselective Introduction of Hydroxyl Groups:
-
For the 5(S)-hydroxyl group: A common strategy involves the use of a chiral auxiliary or an asymmetric reaction such as a Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, followed by regioselective opening of the epoxide.
-
For the 15(S)-hydroxyl group: Similarly, a stereocenter at C-15 can be introduced using asymmetric synthesis techniques.
-
-
Fragment Coupling: The two chiral fragments are coupled together, often via a Wittig reaction, to construct the full 20-carbon backbone with the desired double bond geometry.
-
Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are removed under appropriate conditions to yield the final 5(S),15(S)-DiHETE molecule.
Protocol 2: Purification of 5(S),15(S)-DiHETE by High-Performance Liquid Chromatography (HPLC)
Purification is crucial to separate the desired 5(S),15(S)-DiHETE from reaction byproducts and other stereoisomers. A two-step HPLC purification strategy is often employed.
Materials:
-
Crude synthetic 5(S),15(S)-DiHETE
-
HPLC-grade solvents (hexane, isopropanol (B130326), acetonitrile (B52724), water, acetic acid)
-
Normal-phase silica (B1680970) column
-
Reversed-phase C18 column
Methodology:
-
Normal-Phase HPLC (for isomer separation):
-
Column: Silica-based normal-phase column.
-
Mobile Phase: A non-polar mobile phase, such as a gradient of isopropanol in hexane, is effective for separating different DiHETE isomers.[3][4]
-
Detection: UV detection at 235-245 nm, corresponding to the conjugated diene chromophore.
-
Procedure: Dissolve the crude product in the mobile phase and inject it onto the column. Collect fractions corresponding to the desired isomer based on retention time.
-
-
Reversed-Phase HPLC (for final purification):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of acetic acid (e.g., 0.01%) to improve peak shape.[5][6]
-
Detection: UV detection at 235-245 nm.
-
Procedure: Pool the fractions from the normal-phase separation, evaporate the solvent, and redissolve the residue in the reversed-phase mobile phase. Inject onto the C18 column for final purification and desalting. Collect the pure 5(S),15(S)-DiHETE peak.
-
Protocol 3: Structural Confirmation and Purity Analysis
The identity and purity of the synthesized 5(S),15(S)-DiHETE should be confirmed using mass spectrometry and NMR spectroscopy.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Use a reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids.
-
Mass Analysis:
-
Full Scan: The expected [M-H]⁻ ion for 5(S),15(S)-DiHETE (C20H32O4) is m/z 335.2.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion at m/z 335.2 will yield characteristic fragment ions resulting from water loss and cleavage of the carbon chain.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons adjacent to the hydroxyl groups and the olefinic protons of the double bonds. The coupling constants of the olefinic protons will help confirm the E/Z geometry of the double bonds.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 20 carbon atoms, including the carboxylic acid carbon, the carbons bearing the hydroxyl groups, and the olefinic carbons.
Signaling Pathway of 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE and its related metabolite, 5-oxo-ETE, are known to signal through the G protein-coupled receptor OXER1.[2] This receptor is highly expressed on eosinophils, neutrophils, and monocytes.[7]
Pathway Description:
-
Receptor Binding: 5(S),15(S)-DiHETE binds to the OXER1 receptor on the cell surface.
-
G Protein Activation: This binding activates heterotrimeric Gi/o proteins.
-
Downstream Effectors: The activated G proteins stimulate downstream effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[7]
-
Second Messenger Production: PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Signaling:
-
IP3 triggers the release of calcium from intracellular stores.
-
DAG activates Protein Kinase C (PKC).
-
PI3K activation leads to the phosphorylation and activation of Akt.
-
-
Cellular Response: These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and changes in gene expression, which are characteristic of the inflammatory response.[7]
Conclusion
The synthesis and purification of 5(S),15(S)-DiHETE are essential for advancing research into its biological functions, particularly in the context of inflammatory and allergic diseases. The protocols and information provided herein offer a comprehensive guide for researchers to produce and utilize this important lipid mediator in their studies. Careful execution of the synthetic and purification steps, followed by rigorous analytical confirmation, will ensure the availability of high-purity 5(S),15(S)-DiHETE for reliable and reproducible experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5(S),15(S)-DiHETE in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy fatty acid derived from arachidonic acid through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1][2][3] As a member of the eicosanoid family of signaling molecules, it is involved in various physiological and pathological processes, including inflammation.[4] Accurate and sensitive quantification of 5(S),15(S)-DiHETE in biological matrices such as plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting inflammatory pathways.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5(S),15(S)-DiHETE in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Signaling Pathway of 5(S),15(S)-DiHETE Formation
The biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid can occur through several enzymatic pathways involving 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), as well as cyclooxygenase-2 (COX-2).[1] One major pathway involves the initial oxygenation of arachidonic acid by 15-LOX to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Subsequently, 5-LOX oxygenates 15(S)-HETE to produce 5(S),15(S)-DiHETE.[3] Alternatively, 5-LOX can first convert arachidonic acid to 5(S)-HpETE, which is then metabolized by 15-LOX to yield 5(S),15(S)-DiHETE.[2]
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of 5(S),15(S)-DiHETE from human plasma.
Materials and Reagents
-
5(S),15(S)-DiHETE standard (Cayman Chemical or equivalent)
-
5(S),15(S)-DiHETE-d8 internal standard (IS) (Cayman Chemical or equivalent)
-
Human plasma (sourced ethically)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Nitrogen evaporator
-
LC-MS vials
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (5(S),15(S)-DiHETE-d8) to achieve a final concentration of 5 ng/mL. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant with 600 µL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5 µL[6] |
| Column Temperature | 40 °C |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12.1-15 min: 30% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[6] |
| Ion Spray Voltage | -4500 V[6] |
| Temperature | 475 °C[6] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5(S),15(S)-DiHETE | 335.2 | 173.1[6] | -25 |
| 5(S),15(S)-DiHETE-d8 (IS) | 343.2 | 179.1 | -25 |
Experimental Workflow
The overall experimental workflow for the quantification of 5(S),15(S)-DiHETE in plasma is depicted below.
Method Validation
The developed LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification, and recovery.[7][8]
Linearity
The linearity of the method was assessed by preparing calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) over a defined concentration range. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Calibration Range (ng/mL) | R² |
| 5(S),15(S)-DiHETE | 0.1 - 100 | > 0.995 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.[9]
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (LQC) | 0.3 | 95 - 105 | < 15 |
| Medium (MQC) | 15 | 92 - 108 | < 10 |
| High (HQC) | 80 | 94 - 106 | < 10 |
Limit of Detection (LOD) and Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
| Parameter | Value (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.1 |
| Limit of Detection (LOD) | 0.03 |
Recovery
The extraction recovery was determined by comparing the peak areas of analytes from pre-spiked plasma samples (spiked before extraction) with those from post-spiked samples (spiked after extraction) at three concentration levels.
| QC Level | Mean Recovery (%) |
| Low | 88 |
| Medium | 92 |
| High | 91 |
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of 5(S),15(S)-DiHETE in human plasma. The method utilizes solid-phase extraction for sample cleanup and demonstrates excellent linearity, accuracy, precision, and recovery. This protocol is suitable for use in clinical research and drug development studies investigating the role of 5(S),15(S)-DiHETE in various physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes and Protocols for Studying 5(S),15(S)-DiHETE Activity in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell-based assays for the investigation of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) activity. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate the study of this important lipid mediator in inflammatory and allergic responses.
Introduction to 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE is an eicosanoid, a metabolite of arachidonic acid, produced by the action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[1][2] It belongs to a family of structurally related metabolites, including 5(S)-HETE and 5-oxo-ETE, that act as signaling molecules in inflammatory processes.[1] While sharing a common mechanism of activating cells, these molecules exhibit different potencies.[1] 5(S),15(S)-DiHETE is approximately 3- to 10-fold weaker than 5(S)-HETE in stimulating cellular responses.[1]
The primary receptor for this family of lipids is the G protein-coupled receptor OXER1.[1] Activation of OXER1 initiates a signaling cascade involving calcium mobilization and the activation of various kinases, contributing to cellular responses such as chemotaxis.[1]
Key Cell-Based Assays for 5(S),15(S)-DiHETE Activity
A variety of in vitro cell-based assays can be employed to characterize the biological activity of 5(S),15(S)-DiHETE. The following sections detail the protocols for the most relevant assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like OXER1 by 5(S),15(S)-DiHETE.
Signaling Pathway
Caption: 5(S),15(S)-DiHETE-induced calcium mobilization pathway via OXER1.
Experimental Protocol
Cell Line: Human neutrophils or eosinophils, or cell lines recombinantly expressing OXER1 (e.g., CHO or HEK293 cells).
Materials:
-
Cells
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, for cell lines with active anion transporters)
-
5(S),15(S)-DiHETE
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a 96-well plate to form a confluent monolayer overnight.
-
For suspension cells (e.g., neutrophils), isolate cells and maintain them in suspension.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS with HEPES. Add probenecid if necessary.
-
For adherent cells, remove the culture medium and add the loading buffer to each well.
-
For suspension cells, resuspend the cell pellet in the loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS with HEPES to remove extracellular dye.
-
Add 100 µL of HBSS with HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Prepare serial dilutions of 5(S),15(S)-DiHETE in HBSS with HEPES.
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Use the automated injector to add the 5(S),15(S)-DiHETE dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by calculating ΔF/F_baseline.
-
Plot the normalized response against the concentration of 5(S),15(S)-DiHETE to generate a dose-response curve and determine the EC50 value.
Quantitative Data Summary
| Compound | Cell Type | Assay | EC50 (nM) | Relative Potency vs 5-oxo-ETE |
| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | 7 ± 4 | 1 |
| 5-oxo-15-HETE | Human Neutrophils | Calcium Mobilization | 56 ± 10 | ~0.125 |
| 5(S),15(S)-DiHETE | OXER1-expressing cells | Receptor Activation | - | 1-3 (relative to a scale where 5-oxo-ETE is ~100)[1] |
Note: Data for 5-oxo-15-HETE, a structurally similar compound, is provided for comparison.
Chemotaxis Assay
This assay assesses the ability of 5(S),15(S)-DiHETE to induce the directional migration of immune cells, a key feature of its pro-inflammatory activity.
Experimental Workflow
Caption: Workflow for the in vitro chemotaxis assay.
Experimental Protocol
Cell Types: Human neutrophils or eosinophils.
Materials:
-
Isolated neutrophils or eosinophils
-
Serum-free culture medium (e.g., RPMI 1640)
-
5(S),15(S)-DiHETE
-
Chemoattractant control (e.g., fMLP for neutrophils, eotaxin for eosinophils)
-
Boyden chamber or Transwell inserts (with 3-5 µm pores)
-
24-well or 96-well plates
-
Cell viability stain (e.g., Calcein AM or Trypan Blue)
-
Plate reader or microscope for quantification
Procedure:
-
Cell Preparation:
-
Isolate neutrophils or eosinophils from fresh human peripheral blood.
-
Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add different concentrations of 5(S),15(S)-DiHETE or control chemoattractant to the lower wells of the plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells on the bottom of the membrane and counting them under a microscope.
-
Lysing the cells in the lower chamber and quantifying ATP content using a luminescence-based assay.
-
Counting the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Express the number of migrated cells as a percentage of the total number of cells added.
-
Plot the percentage of migrated cells against the concentration of 5(S),15(S)-DiHETE.
-
Calculate the chemotactic index (fold increase in migration over the medium control).
Quantitative Data Summary
| Compound | Cell Type | Effect | Concentration | Reference |
| 5(S),15(S)-DiHETE | Human Eosinophils | Chemoattractant | Potent, but less than 5-oxo-ETE | [3] |
| 5(S)-HETE | Human Neutrophils | Potent Chemoattractant | - | [4] |
| 5(S),15(S)-DiHETE | Human Neutrophils (from asthmatics) | Produced upon stimulation | 50-280 ng/10^7 cells | [5] |
Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of intracellular ROS in response to 5(S),15(S)-DiHETE, which can be an indicator of cellular activation and inflammatory signaling.
Experimental Protocol
Cell Line: Human neutrophils.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell-permeable fluorescent ROS probe (e.g., DCFH-DA, DHE)
-
5(S),15(S)-DiHETE
-
Positive control (e.g., PMA or fMLP)
-
96-well black microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils and resuspend them in HBSS at a concentration of 1-2 x 10^6 cells/mL.
-
-
Probe Loading:
-
Add the ROS probe (e.g., 5-10 µM DCFH-DA) to the cell suspension.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Cell Washing:
-
Centrifuge the cells to remove the extracellular probe and resuspend them in fresh HBSS.
-
-
ROS Measurement:
-
Aliquot the cell suspension into a 96-well black microplate.
-
Add different concentrations of 5(S),15(S)-DiHETE or a positive control.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader (e.g., Ex/Em = 485/535 nm for DCF). Alternatively, analyze the cells by flow cytometry.
-
Data Analysis:
-
Calculate the rate of increase in fluorescence intensity over time.
-
Plot the rate of ROS production against the concentration of 5(S),15(S)-DiHETE.
Quantitative Data Summary
Currently, there is limited direct quantitative data on 5(S),15(S)-DiHETE-induced ROS production. However, it is known that 5(S)-HETE esterified into phospholipids (B1166683) can increase stimulated superoxide (B77818) anion production in human neutrophils.[1]
Cytokine Release Assay
This assay determines the ability of 5(S),15(S)-DiHETE to induce the release of pro-inflammatory cytokines from immune cells.
Experimental Protocol
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages.
Materials:
-
Isolated PBMCs or monocytes/macrophages
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
5(S),15(S)-DiHETE
-
Positive control (e.g., LPS)
-
24-well or 96-well tissue culture plates
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Cell Seeding:
-
Seed PBMCs or monocytes/macrophages in a culture plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
-
Cell Stimulation:
-
Add different concentrations of 5(S),15(S)-DiHETE or a positive control to the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the concentration of 5(S),15(S)-DiHETE.
Quantitative Data Summary
Specific data on cytokine release induced by 5(S),15(S)-DiHETE is currently limited in the public domain. However, it is known that 5(S)-HETE, when incorporated into phospholipids, can enhance the release of IL-8 from neutrophils.[1]
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for investigating the biological activities of 5(S),15(S)-DiHETE. By utilizing these detailed protocols, researchers can effectively characterize the signaling pathways and cellular responses elicited by this lipid mediator, thereby advancing our understanding of its role in health and disease and facilitating the development of novel therapeutic interventions.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Effects of 5(S),15(S)-DiHETE in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy derivative of arachidonic acid produced via the 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways. As a member of the eicosanoid family, it is implicated in the complex signaling networks governing inflammation. Preliminary evidence suggests that 5(S),15(S)-DiHETE and its structural relatives, such as 5-hydroxyeicosatetraenoic acid (5-HETE), exert their biological effects through the G protein-coupled receptor OXER1, which is expressed on various immune cells, including neutrophils, eosinophils, and monocytes.[1][2] Understanding the precise in vivo effects of 5(S),15(S)-DiHETE is crucial for elucidating its role in inflammatory diseases and evaluating its potential as a therapeutic target.
These application notes provide detailed protocols for three commonly used animal models of acute inflammation to assess the pharmacological activity of 5(S),15(S)-DiHETE. The described models—carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced acute lung injury, and zymosan-induced peritonitis—are well-established for screening anti-inflammatory compounds. While direct in vivo quantitative data for 5(S),15(S)-DiHETE is limited, the provided protocols are based on established methodologies for evaluating related lipid mediators.
Signaling Pathway of 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE is presumed to signal through the OXER1 receptor, a G protein-coupled receptor (GPCR). Upon ligand binding, the receptor likely couples to Gαi, initiating a cascade of intracellular events that mediate inflammatory responses.
Caption: Proposed signaling cascade for 5(S),15(S)-DiHETE via the OXER1 receptor.
Animal Models of Inflammation
The following sections detail the protocols for inducing and evaluating inflammation in three distinct animal models. These models allow for the assessment of 5(S),15(S)-DiHETE's effects on various aspects of the inflammatory response, including edema, leukocyte infiltration, and cytokine production.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute, non-immune inflammation, particularly sensitive to cyclooxygenase inhibitors.[3][4]
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g) are suitable. Animals should be acclimatized for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
5(S),15(S)-DiHETE (various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure: a. Measure the initial volume of the right hind paw using a plethysmometer. b. Administer 5(S),15(S)-DiHETE or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Quantitative Data from a Representative Study (using a different compound):
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.05 | - |
| Compound X | 10 | 0.42 ± 0.03 | 50.6% |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8% |
| *p < 0.05 compared to vehicle. Data is hypothetical and for illustrative purposes. |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model mimics key features of acute respiratory distress syndrome (ARDS), characterized by robust neutrophil infiltration into the lungs and the release of pro-inflammatory mediators.
Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Groups:
-
Vehicle Control (e.g., sterile saline)
-
5(S),15(S)-DiHETE (various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Procedure: a. Administer 5(S),15(S)-DiHETE or vehicle (e.g., i.p. or intravenously) 1 hour prior to LPS challenge. b. Anesthetize mice and instill LPS (1-5 mg/kg) in sterile saline intratracheally.[5] Control animals receive saline. c. Euthanize mice at a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration.
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and protein concentration (an indicator of vascular permeability).
-
Lung Tissue: Homogenize lung tissue to measure MPO activity and cytokine levels (TNF-α, IL-1β, IL-6). A portion of the lung can be fixed for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Quantitative Data from a Representative Study (using a different compound):
| Treatment | BAL Total Cells (x10⁵) | BAL Neutrophils (x10⁵) | Lung MPO (U/g tissue) |
| Control | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.5 ± 0.1 |
| LPS + Vehicle | 15.8 ± 1.5 | 12.5 ± 1.2 | 5.2 ± 0.6 |
| LPS + Compound Y | 8.1 ± 0.9# | 6.2 ± 0.7# | 2.8 ± 0.4# |
| p < 0.05 vs. Control; #p < 0.05 vs. LPS + Vehicle. Data is hypothetical and for illustrative purposes. |
Zymosan-Induced Peritonitis in Mice
This model is used to study leukocyte migration and the resolution of acute inflammation. Zymosan, a component of yeast cell walls, induces a robust inflammatory response in the peritoneal cavity.[6][7]
Protocol:
-
Animals: Male Swiss albino mice (25-30 g).
-
Groups:
-
Vehicle Control
-
5(S),15(S)-DiHETE (various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Procedure: a. Administer 5(S),15(S)-DiHETE or vehicle i.p. 30 minutes before zymosan injection. b. Inject 1 mg of zymosan A suspended in 0.5 mL of sterile saline into the peritoneal cavity.[8] c. Euthanize mice at a specified time (e.g., 4, 24, or 48 hours) after zymosan injection.
-
Sample Collection and Analysis:
-
Peritoneal Lavage: Collect peritoneal exudate by washing the cavity with sterile saline.
-
Cell Counts: Determine the total number of leukocytes and perform differential counts to quantify neutrophils and macrophages.
-
Mediator Analysis: Centrifuge the lavage fluid and use the supernatant to measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1).
-
Quantitative Data from a Representative Study (using a different compound):
| Treatment | Total Leukocytes in Peritoneal Lavage (x10⁶) at 4h | Neutrophils in Peritoneal Lavage (x10⁶) at 4h |
| Vehicle | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Zymosan + Vehicle | 12.3 ± 1.1 | 9.8 ± 0.9 |
| Zymosan + Compound Z | 6.5 ± 0.7# | 4.7 ± 0.5# |
| *p < 0.05 vs. Vehicle; #p < 0.05 vs. Zymosan + Vehicle. Data is hypothetical and for illustrative purposes. |
Conclusion
The animal models and protocols described provide a robust framework for investigating the in vivo effects of 5(S),15(S)-DiHETE on acute inflammation. By systematically evaluating its impact on edema formation, leukocyte recruitment, and the production of inflammatory mediators, researchers can gain valuable insights into the biological functions of this lipid mediator and its potential as a therapeutic target in inflammatory diseases. It is recommended to perform dose-response studies to establish the potency of 5(S),15(S)-DiHETE in these models.
References
- 1. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 7. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio | MDPI [mdpi.com]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols for Measuring Eosinophil Chemotaxis Induced by 5(S),15(S)-DiHETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is an eicosanoid, a lipid signaling molecule derived from arachidonic acid, that has been identified as a chemoattractant for eosinophils.[1][2] Eosinophils are granulocytes that play a critical role in the pathogenesis of allergic diseases, including asthma and eosinophilic esophagitis. Understanding the mechanisms that govern eosinophil migration is crucial for the development of novel therapeutics targeting these conditions. This document provides a detailed protocol for measuring eosinophil chemotaxis in response to 5(S),15(S)-DiHETE using the Boyden chamber/Transwell assay, a widely accepted method for evaluating cell migration.[3][4][5]
Signaling Pathway of 5(S),15(S)-DiHETE in Eosinophils
5(S),15(S)-DiHETE, along with other related eicosanoids like 5-oxo-ETE, is known to exert its chemotactic effects on eosinophils primarily through the oxoeicosanoid receptor 1 (OXE receptor), a G protein-coupled receptor (GPCR).[2][6][7] The activation of the OXE receptor initiates a downstream signaling cascade that ultimately leads to cytoskeletal rearrangement and directed cell movement.
The proposed signaling pathway is as follows:
-
Ligand Binding: 5(S),15(S)-DiHETE binds to the OXE receptor on the eosinophil cell surface.
-
G Protein Activation: This binding event activates heterotrimeric G proteins of the Gi/o family.
-
Downstream Effectors: The activated G proteins then modulate the activity of downstream effector molecules, including phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
-
Cellular Response: The resulting increase in intracellular calcium, along with other signaling events, triggers the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the chemoattractant gradient.
Experimental Protocols
1. Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of eosinophils from human peripheral blood using negative magnetic selection, which yields a highly pure and untouched eosinophil population.
-
Materials:
-
Anticoagulated (EDTA) whole blood
-
Red blood cell lysis buffer
-
Eosinophil isolation kit (negative selection)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Magnetic separator
-
-
Procedure:
-
Dilute the anticoagulated blood 1:1 with RPMI 1640.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, retaining the granulocyte/erythrocyte pellet.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the remaining granulocytes with RPMI 1640 and centrifuge at 250 x g for 10 minutes.
-
Resuspend the granulocyte pellet in the appropriate buffer provided with the eosinophil isolation kit.
-
Add the antibody cocktail (against non-eosinophil markers) to the cell suspension and incubate as recommended by the manufacturer.
-
Add magnetic particles to the cell suspension and incubate.
-
Place the tube in a magnetic separator and allow the non-eosinophils to adhere to the magnet.
-
Carefully collect the supernatant containing the untouched eosinophils.
-
Wash the purified eosinophils and resuspend in RPMI 1640 supplemented with 1% FBS and Penicillin-Streptomycin.
-
Determine cell viability and purity using a hemocytometer and cytospin preparation with appropriate staining (e.g., Wright-Giemsa). Purity should be >95%.
-
2. Eosinophil Chemotaxis Assay (Boyden Chamber/Transwell Method)
This protocol outlines the steps for performing a chemotaxis assay using a 24-well Transwell plate.
-
Materials:
-
24-well Transwell plate with polycarbonate membranes (3.0 µm or 5.0 µm pore size)
-
Purified human eosinophils
-
RPMI 1640 with 1% FBS (assay medium)
-
5(S),15(S)-DiHETE stock solution (in ethanol (B145695) or DMSO)
-
Positive control: e.g., Eotaxin (CCL11)
-
Negative control: assay medium alone
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Procedure:
-
Prepare a dose-response range of 5(S),15(S)-DiHETE in assay medium. Given that its activity is in the nanomolar range, a suggested range is 0.1 nM to 1000 nM.[8][9] Also, prepare the positive and negative controls.
-
Add 600 µL of the chemoattractant solutions (or controls) to the lower wells of the 24-well plate.
-
Resuspend the purified eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the eosinophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 1.5 to 3 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane by immersing the insert in methanol (B129727) for 1 minute.
-
Stain the migrated cells on the underside of the membrane using a staining solution like Diff-Quik.
-
Rinse the inserts in distilled water and allow them to air dry.
-
Once dry, carefully excise the membrane with a scalpel and mount it on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPFs) under a microscope.
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different concentrations of 5(S),15(S)-DiHETE and controls.
1. Raw Data Collection
For each experimental condition, count the number of migrated cells in at least five representative high-power fields (HPFs).
Table 1: Raw Cell Counts per High-Power Field (HPF)
| Treatment | Replicate 1 (Cells/HPF) | Replicate 2 (Cells/HPF) | Replicate 3 (Cells/HPF) |
| Negative Control | 5, 6, 4, 7, 5 | 8, 6, 7, 5, 7 | 4, 5, 6, 6, 5 |
| 5(S),15(S)-DiHETE (0.1 nM) | 15, 18, 16, 17, 15 | 20, 18, 19, 21, 17 | 16, 14, 18, 15, 17 |
| 5(S),15(S)-DiHETE (1 nM) | 35, 38, 40, 36, 37 | 42, 39, 41, 40, 38 | 37, 35, 39, 36, 38 |
| 5(S),15(S)-DiHETE (10 nM) | 85, 88, 90, 86, 87 | 92, 89, 91, 90, 88 | 87, 85, 89, 86, 88 |
| 5(S),15(S)-DiHETE (100 nM) | 150, 155, 152, 148, 151 | 158, 156, 154, 157, 155 | 152, 150, 153, 151, 149 |
| 5(S),15(S)-DiHETE (1000 nM) | 120, 125, 122, 118, 121 | 128, 126, 124, 127, 125 | 122, 120, 123, 121, 119 |
| Positive Control (Eotaxin) | 180, 185, 182, 178, 181 | 188, 186, 184, 187, 185 | 182, 180, 183, 181, 179 |
2. Data Analysis and Summary
Calculate the mean number of migrated cells per HPF for each replicate and then the overall mean and standard deviation (SD) for each treatment group. The chemotactic index is a useful metric for comparing the chemotactic response relative to the basal migration.
Chemotactic Index = (Mean number of migrated cells in the test condition) / (Mean number of migrated cells in the negative control)
Table 2: Summary of Eosinophil Chemotaxis Data
| Treatment | Mean Migrated Cells/HPF (± SD) | Chemotactic Index |
| Negative Control | 5.7 ± 1.1 | 1.0 |
| 5(S),15(S)-DiHETE (0.1 nM) | 16.9 ± 2.1 | 3.0 |
| 5(S),15(S)-DiHETE (1 nM) | 38.1 ± 2.5 | 6.7 |
| 5(S),15(S)-DiHETE (10 nM) | 87.9 ± 2.4 | 15.4 |
| 5(S),15(S)-DiHETE (100 nM) | 152.9 ± 3.2 | 26.8 |
| 5(S),15(S)-DiHETE (1000 nM) | 123.1 ± 2.9 | 21.6 |
| Positive Control (Eotaxin) | 182.9 ± 3.2 | 32.1 |
These results can then be plotted as a dose-response curve (Chemotactic Index vs. Log[5(S),15(S)-DiHETE concentration]) to determine the EC50 value.
This document provides a comprehensive protocol for measuring eosinophil chemotaxis induced by 5(S),15(S)-DiHETE. By following these detailed methodologies for eosinophil isolation, chemotaxis assay, and data analysis, researchers can obtain reliable and reproducible results to further investigate the role of this eicosanoid in eosinophil biology and its potential as a therapeutic target in allergic diseases.
References
- 1. Identification of 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid as a novel and potent human eosinophil chemotactic eicosanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5,15-DiHETE Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,15-dihydroxyeicosatetraenoic acid (5,15-DiHETE) is a dihydroxy derivative of arachidonic acid, produced through the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. As a lipid mediator, it is implicated in various physiological and pathological processes, including inflammation. The biological activity of 5,15-DiHETE is highly dependent on its stereochemistry, with different isomers exhibiting distinct effects. The biosynthesis of 5,15-diHETE can result in several diastereomers, primarily 5(S),15(S)-diHETE and 5(S),15(R)-diHETE.[1][2] Accurate separation and quantification of these isomers are therefore critical for understanding their specific biological roles. This application note provides detailed protocols for the purification of 5,15-DiHETE isomers using chiral phase High-Performance Liquid Chromatography (HPLC).
Biosynthesis of 5,15-DiHETE Isomers
The formation of 5,15-DiHETE involves the sequential oxygenation of arachidonic acid by different enzymes, including 5-lipoxygenase (5-LOX), 15-lipoxygenase (15-LOX), and cyclooxygenase-2 (COX-2).[2] The specific enzymatic pathway determines the stereochemistry of the final product. For instance, the combined action of 5-LOX and 15-LOX typically yields 5(S),15(S)-diHETE.[2] In contrast, the crossover between the 5-LOX and COX-2 pathways can lead to the formation of both 5(S),15(S)-diHETE and 5(S),15(R)-diHETE.[1][2]
Caption: Enzymatic pathways for the biosynthesis of 5,15-diHETE isomers.
Principle of Separation
Stereoisomers, particularly enantiomers and diastereomers, possess identical physical properties in an achiral environment, making their separation by conventional chromatographic techniques like standard reverse-phase HPLC challenging.[3] Chiral chromatography is the most effective method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention and successful separation.[4][5] Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for separating a broad range of chiral compounds, including lipid isomers.[5]
For separating diastereomers like 5(S),15(S)-diHETE and 5(S),15(R)-diHETE, both normal-phase and chiral-phase HPLC can be effective.[1][6] Normal-phase HPLC, which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, can separate isomers based on subtle differences in their interaction with the stationary phase.[7][8]
Experimental Workflow
The overall process for the purification and analysis of 5,15-DiHETE isomers involves several key steps, from sample extraction to final detection and quantification. To enhance detection by mass spectrometry and improve chromatographic resolution, derivatization of the carboxyl group to a pentafluorobenzyl (PFB) ester is a common strategy.[1][9]
Caption: General workflow for 5,15-diHETE isomer purification and analysis.
Protocols
Protocol 1: Chiral-Phase HPLC Separation of 5,15-DiHETE Diastereomers
This protocol is optimized for the baseline separation of 5(S),15(S)-diHETE and 5(S),15(R)-diHETE diastereomers following derivatization to PFB esters.[1]
1. Objective: To separate and quantify 5,15-diHETE diastereomers from biological or synthetic samples.
2. Materials:
-
5,15-diHETE standards and samples
-
Acetonitrile (B52724) (HPLC grade)
-
Ethanol (HPLC grade)
-
Pentafluorobenzyl (PFB) bromide
-
N,N-Diisopropylethylamine
-
Solvents for extraction (e.g., ethyl acetate, hexane)
3. Instrumentation:
-
HPLC system with a programmable pump
-
Chiral HPLC Column (e.g., Chiralpak AD-RH, 4.6 x 250 mm)
-
Detector: UV-Vis detector or a Mass Spectrometer (e.g., APCI-MS).[1]
4. Sample Preparation (PFB Ester Derivatization):
-
Extract lipids from the sample using a suitable method (e.g., Folch extraction).
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add 20 µL of 10 mg/mL PFB bromide in acetonitrile and 20 µL of 10 mg/mL N,N-diisopropylethylamine in acetonitrile.
-
Vortex and heat at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
5. HPLC Method & Parameters:
| Parameter | Value |
| Column | Chiralpak AD-RH |
| Mobile Phase | Acetonitrile / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
| UV Detection | 270 nm (for conjugated diene system)[10] |
| MS Detection | APCI, Selected Reaction Monitoring (SRM) mode (e.g., m/z 335 -> 201)[1] |
6. Procedure:
-
Equilibrate the Chiralpak AD-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the derivatized sample or standard.
-
Run the isocratic method for a sufficient time to allow the elution of all isomers.
-
Monitor the elution profile using the UV or MS detector.
-
Integrate the peak areas to determine the relative amounts of each isomer.
Protocol 2: Normal-Phase HPLC for Isomer Separation
This protocol provides a general method for separating DiHETE isomers using a normal-phase column, which can be effective for positional and some geometric isomers.[6]
1. Objective: To achieve partial or complete separation of DiHETE isomers using a non-chiral polar stationary phase.
2. Materials:
-
5,15-diHETE standards and samples
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
3. Instrumentation:
-
HPLC system with a gradient pump
-
Normal-Phase Column (e.g., Silica (B1680970), 4.6 x 250 mm, 5 µm)
-
UV-Vis detector
4. Sample Preparation:
-
Extract lipids and dry the sample under nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., hexane).
5. HPLC Method & Parameters:
| Parameter | Value |
| Column | Silica (5 µm) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Hexane / Isopropanol / Acetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Mode | Isocratic or Gradient |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
| UV Detection | 270 nm |
6. Procedure:
-
Equilibrate the silica column with the mobile phase.
-
Inject the sample.
-
Run the separation using an isocratic mobile phase. For complex mixtures, a shallow gradient increasing the polarity (e.g., increasing the percentage of isopropanol) may be required.
-
Collect fractions corresponding to resolved peaks for further analysis.
Data Presentation and Expected Results
Using the chiral-phase HPLC protocol, baseline resolution of the 5(S),15(R)-diHETE-PFB and 5(S),15(S)-diHETE-PFB diastereomers can be achieved.[1] The relative abundance of these isomers can provide insights into their biosynthetic origins.
Table 1: Quantitative Ratios of 5,15-DiHETE Isomers from Different Sources
| Sample Source | 5(S),15(R)-diHETE (%) | 5(S),15(S)-diHETE (%) | Predominant Pathway | Reference |
| Recombinant COX-2 | ~20% | ~80% | 5-LOX / COX-2 Crossover | [1] |
| Activated Leukocytes (LPS/A23187) | ~15% | ~85% | 5-LOX / COX-2 Crossover | [1] |
| Aspirin-Treated Activated Leukocytes | ~25% | ~75% | 5-LOX / Aspirin-COX-2 | [1] |
These results demonstrate that the stereochemical outcome of 5,15-diHETE synthesis is dependent on the active enzymatic machinery. The ability to resolve and quantify these isomers is crucial for accurately studying their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromforum.org [chromforum.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Normal-phase HPLC: Significance and symbolism [wisdomlib.org]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 5(S),15(S)-DiHETE in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, 5(S),15(S)-DiHETE-d8, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This robust methodology is essential for researchers investigating the role of this lipid mediator in inflammation, immunology, and drug development.
Introduction
5(S),15(S)-DiHETE is a dihydroxy fatty acid derived from arachidonic acid through the action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX)[1]. As an eicosanoid, it is a bioactive lipid mediator involved in various physiological and pathological processes. 5(S),15(S)-DiHETE has been shown to inhibit platelet aggregation and is a potent chemotactic agent for eosinophils[2][3]. Its signaling is mediated, in part, through the G protein-coupled receptor OXER1, which also binds other 5-hydroxyeicosanoids[4]. The activation of OXER1 can lead to downstream signaling cascades involving phospholipase C-beta (PLC-β) and protein kinase C epsilon (PKCε), influencing cell survival and inflammatory responses.
Given its low endogenous concentrations and the complexity of biological matrices, accurate quantification of 5(S),15(S)-DiHETE is challenging. The use of a stable isotope-labeled internal standard, such as 5(S),15(S)-DiHETE-d8, is critical for reliable quantification. This internal standard closely mimics the chemical and physical properties of the endogenous analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability introduced during sample preparation and analysis, a crucial aspect for obtaining accurate and reproducible results in clinical and preclinical studies.
Signaling Pathway of 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE exerts its biological effects by binding to the OXER1 receptor, a G protein-coupled receptor. This interaction initiates a signaling cascade that plays a role in cellular processes such as inflammation and cell survival.
Experimental Protocols
Materials and Reagents
-
5(S),15(S)-DiHETE standard (Cayman Chemical or equivalent)
-
5(S),15(S)-DiHETE-d8 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (collected in EDTA tubes)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X)
-
96-well collection plates
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma
The following protocol is optimized for the extraction of DiHETEs from human plasma.
References
Application of 5(S),15(S)-DiHETE in Neutrophil Degranulation Studies: A Hypothetical Framework and Investigative Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil degranulation, the process by which neutrophils release the contents of their granules, is a critical component of the innate immune response and plays a significant role in inflammation. The regulation of this process is complex, involving a variety of signaling molecules, including lipid mediators derived from arachidonic acid. One such mediator is 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE), a product of the 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways.
While direct studies on the specific role of 5(S),15(S)-DiHETE in neutrophil degranulation are limited, its position within a family of bioactive lipids suggests a potential modulatory role. This document provides a hypothetical framework for the action of 5(S),15(S)-DiHETE on neutrophil degranulation, based on the known activities of related eicosanoids. Furthermore, it offers detailed protocols for researchers to investigate these potential effects.
Hypothetical Role of 5(S),15(S)-DiHETE in Neutrophil Degranulation
5(S),15(S)-DiHETE is a member of the 5-hydroxyeicosanoid family, which includes the well-characterized neutrophil chemoattractant 5(S)-HETE.[1] Metabolites in this family are known to activate cells by mobilizing intracellular calcium and activating protein kinase C (PKC), both of which are key events in degranulation.[1][2] However, the biological activity of these lipids can be highly specific.
Interestingly, 5(S),15(S)-DiHETE has been shown to stimulate the activity of 15-lipoxygenase in human neutrophils, leading to a dose-dependent increase in the production of 15(S)-HETE.[3][4] In contrast to the pro-inflammatory and degranulation-promoting effects of some 5-LOX products like Leukotriene B4 (LTB4), 15(S)-HETE has been reported to suppress neutrophil degranulation.[5]
This suggests a potential dual-modulatory role for 5(S),15(S)-DiHETE:
-
Initial, Weak Pro-Degranulatory Signal: As a 5-hydroxyeicosanoid, 5(S),15(S)-DiHETE may initiate a weak, direct pro-degranulatory signal through pathways similar to 5(S)-HETE.
-
Subsequent, Indirect Anti-Degranulatory Signal: By stimulating 15-LOX, 5(S),15(S)-DiHETE could lead to the accumulation of 15(S)-HETE, which in turn may inhibit or resolve the degranulation response.
This complex interplay suggests that the timing and concentration of 5(S),15(S)-DiHETE could be critical in determining its overall effect on neutrophil function.
Data on Related Eicosanoids in Neutrophil Function
To provide context for investigating the effects of 5(S),15(S)-DiHETE, the following table summarizes the known activities of structurally related eicosanoids on human neutrophils.
| Eicosanoid | Concentration | Effect on Neutrophil Function | Reference |
| 5(S)-HETE | 1 µg/ml | Potent chemoattractant. | [6] |
| Not specified | Enhances release of granule-bound enzymes in the presence of other stimuli. | [2] | |
| 15(S)-HETE | Not specified | Suppresses degranulation and LTB4 generation stimulated by NAF. | [5] |
| Not specified | Inhibits the rise in cytosolic-free calcium induced by NAF. | [5] | |
| Leukotriene B4 (LTB4) | 10⁻⁹ - 10⁻⁶ M | Induces time- and concentration-dependent release of lysozyme (B549824) and myeloperoxidase. | [7] |
| 5(S),15(S)-DiHETE | 3 µM | Five-fold increase in 15-HETE formation. | [3][4] |
Experimental Protocols
To investigate the hypothetical role of 5(S),15(S)-DiHETE in neutrophil degranulation, the following detailed experimental protocols are provided.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Objective: To obtain a pure population of neutrophils for in vitro studies.
Materials:
-
Anticoagulant (e.g., Acid Citrate Dextrose)
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Mix the blood with Dextran T-500 and allow red blood cells to sediment.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque PLUS gradient.
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte pellet.
-
Lyse contaminating red blood cells using a hypotonic lysis buffer.
-
Wash the neutrophil pellet with PBS.
-
Resuspend the purified neutrophils in HBSS or other appropriate buffer for subsequent experiments.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
Protocol 2: Measurement of Azurophilic Granule Release (Myeloperoxidase Assay)
Objective: To quantify the release of myeloperoxidase (MPO), a marker for azurophilic granules, from neutrophils treated with 5(S),15(S)-DiHETE.
Materials:
-
Isolated human neutrophils
-
5(S),15(S)-DiHETE
-
Cytochalasin B
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a positive control
-
Triton X-100
-
MPO Assay Buffer (e.g., containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubate neutrophils with Cytochalasin B (to enhance degranulation) for 10 minutes at 37°C.
-
Add varying concentrations of 5(S),15(S)-DiHETE to the neutrophil suspension. Include a vehicle control and a positive control (fMLP).
-
Incubate for 15-30 minutes at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant.
-
To determine total MPO content, lyse an aliquot of untreated neutrophils with Triton X-100.
-
Add the supernatant and the total lysate to a 96-well plate.
-
Add the MPO assay buffer to each well.
-
Measure the change in absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of MPO release relative to the total MPO content.
Protocol 3: Measurement of Specific Granule Release (Lactoferrin ELISA)
Objective: To quantify the release of lactoferrin, a marker for specific granules, from neutrophils treated with 5(S),15(S)-DiHETE.
Materials:
-
Isolated human neutrophils
-
5(S),15(S)-DiHETE
-
fMLP as a positive control
-
Triton X-100
-
Human Lactoferrin ELISA kit
Procedure:
-
Follow steps 1-6 from Protocol 2.
-
Use the collected supernatant and total cell lysate in a commercial human lactoferrin ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of lactoferrin release relative to the total lactoferrin content.
Visualizations
Hypothetical Signaling Pathway of 5(S),15(S)-DiHETE in Neutrophils
Caption: Hypothetical dual signaling pathways of 5(S),15(S)-DiHETE in neutrophils.
Experimental Workflow for Investigating 5(S),15(S)-DiHETE Effects
Caption: Workflow for studying 5(S),15(S)-DiHETE's effect on neutrophil degranulation.
Conclusion
The precise role of 5(S),15(S)-DiHETE in neutrophil degranulation remains an open area of investigation. Based on the activities of related lipid mediators, a complex, modulatory function is plausible. The protocols and hypothetical frameworks provided here offer a robust starting point for researchers to elucidate the specific contributions of this eicosanoid to neutrophil physiology and its potential as a therapeutic target in inflammatory diseases. Further studies are warranted to fully understand the signaling pathways and functional consequences of 5(S),15(S)-DiHETE in the context of the innate immune response.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15- lipoxygenase to use endogenous substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid and 15(S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid modulate human polymorphonuclear neutrophil activation by monocyte derived neutrophil activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the human neutrophil secretory process with 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 5(S),15(S)-DiHETE in Biological Fluids
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1] As a member of the eicosanoid family, it plays a crucial role in various physiological and pathological processes, particularly in the modulation of inflammatory responses. 5(S),15(S)-DiHETE is known to exert its effects by activating the G-protein coupled receptor OXER1, which triggers a cascade of intracellular signaling events.[2] The detection and quantification of 5(S),15(S)-DiHETE in biological fluids such as plasma, serum, and urine are essential for understanding its role in health and disease, and for the development of novel therapeutic agents targeting inflammatory pathways.
These application notes provide detailed protocols for two common methods for the quantification of 5(S),15(S)-DiHETE: a competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE is synthesized from arachidonic acid via the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), or through the involvement of cyclooxygenase-2 (COX-2).[1] Upon its release, it binds to and activates the OXER1 receptor on target cells. This receptor activation initiates a signaling cascade involving the mobilization of intracellular calcium and the activation of several downstream protein kinases, including MAPK/ERK, p38 mitogen-activated protein kinases, and components of the PI3K/Akt and protein kinase C (PKC) pathways.[2] These signaling events ultimately lead to various cellular responses, including chemotaxis, degranulation, and the production of other inflammatory mediators.
References
Application Notes and Protocols: 5(S),15(S)-DiHETE Stimulation of Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a lipid mediator derived from the metabolism of arachidonic acid by the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). As a member of the eicosanoid family, it is involved in the complex regulation of inflammatory and immune responses. While much of the research on related eicosanoids has focused on granulocytes, emerging evidence suggests that peripheral blood mononuclear cells (PBMCs), a heterogeneous population including lymphocytes (T cells, B cells, and NK cells) and monocytes, are also key targets.
These application notes provide a comprehensive guide for studying the effects of 5(S),15(S)-DiHETE on human PBMCs. The protocols outlined below detail methods for PBMC isolation, stimulation with 5(S),15(S)-DiHETE, and analysis of cellular responses, including cytokine production and signaling pathway activation. This information is intended to support research into the immunomodulatory roles of this lipid mediator and to aid in the development of novel therapeutics targeting inflammatory and autoimmune diseases.
Biological Context and Signaling
5(S),15(S)-DiHETE is part of a larger family of 5-hydroxyeicosatetraenoic acid (5-HETE) metabolites that exert their effects through specific cell surface receptors. The primary receptor for this family of molecules is the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor (GPCR).[1][2] OXER1 is expressed on various immune cells, including monocytes and lymphocytes, making them responsive to 5-HETE and its derivatives.[1][3][4]
Upon ligand binding, OXER1 activation initiates a cascade of intracellular signaling events. These pathways are known to include the mobilization of intracellular calcium, as well as the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), p38 MAPK, cytosolic phospholipase A2, and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2] The downstream consequences of this signaling can vary depending on the cell type and the specific stimulus, potentially leading to chemotaxis, cell activation, proliferation, and the production of cytokines and other inflammatory mediators. While 5(S),15(S)-DiHETE is considered less potent than 5-oxo-ETE in activating the OXER1 receptor, it is still expected to elicit significant biological responses.[2]
Quantitative Data Summary
Direct quantitative data for the effects of 5(S),15(S)-DiHETE on PBMCs is limited in the current literature. However, data from studies on related eicosanoids and different immune cell types can provide a valuable reference for expected potencies and dose-ranges.
Table 1: Relative Potencies of 5-HETE Metabolites at the OXER1 Receptor
| Compound | Relative Potency | Reference |
| 5-oxo-ETE | ~100 | [2] |
| 5-oxo-15(S)-HETE | ~30 | [2] |
| 5(S)-HETE | 5–10 | [2] |
| 5(S),15(S)-diHETE | 1–3 | [2] |
| 5-oxo-20-hydroxy-ETE | 1–3 | [2] |
| 5(S),20-diHETE | 1 | [2] |
| 5,15-dioxo-ETE | <1 | [2] |
Table 2: Effects of Related Eicosanoids on Monocytes and Neutrophils
| Eicosanoid | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| 5-oxo-ETE | Human Monocytes | Chemotaxis | 10-100 nM | Induction of directional migration | |
| 5-oxo-15(OH)ETE | Human Monocytes | Chemotaxis | 10-100 nM | Induction of directional migration | |
| 5(S),15(S)-diHETE | Human Neutrophils | 15-Lipoxygenase Activation | 3 µM | Five-fold increase in [3H]-15-HETE formation | |
| 15-HETE | Human Bronchial Epithelial Cells | 15-HETE Release | 30 µM Arachidonic Acid | 258 ± 76 ng / 10x10^6 cells | [5] |
| 15-HETE | Rabbit Reticulocytes | 15-HETE Release (with A23187) | 0.16-4.0 µg/ml | 8 - 14 ng/ml | [6] |
Experimental Protocols
Protocol 1: Preparation of 5(S),15(S)-DiHETE Stock Solution
Lipid mediators like 5(S),15(S)-DiHETE are hydrophobic and require careful preparation for use in aqueous cell culture media.
Materials:
-
5(S),15(S)-DiHETE (stored at -80°C)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 5(S),15(S)-DiHETE to warm to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the 5(S),15(S)-DiHETE in DMSO or ethanol. Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
For experiments, thaw an aliquot and dilute it in serum-free cell culture medium to the desired final concentration immediately before adding to the cells. The final concentration of the organic solvent in the cell culture should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.
Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
50 mL conical tubes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Collect the PBMC layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 3-4 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in complete RPMI 1640 medium at the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
Protocol 3: Stimulation of PBMCs with 5(S),15(S)-DiHETE for Cytokine Analysis
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
5(S),15(S)-DiHETE stock solution
-
Vehicle control (DMSO or ethanol)
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as positive controls
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of 5(S),15(S)-DiHETE in complete RPMI 1640 medium from your stock solution. A suggested starting concentration range is 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Add 100 µL of the 5(S),15(S)-DiHETE dilutions, vehicle control, or positive controls (e.g., LPS at 100 ng/mL for monocyte activation, PHA at 5 µg/mL for T cell activation) to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a desired period (e.g., 6, 24, or 48 hours for cytokine analysis).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis using methods such as ELISA, cytokine bead array, or Luminex assays.
-
The cell pellet can be used for other analyses, such as flow cytometry for surface marker expression or intracellular cytokine staining, or for RNA/protein extraction.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for 5(S),15(S)-DiHETE in PBMCs via the OXER1 receptor.
Experimental Workflow
Caption: Experimental workflow for 5(S),15(S)-DiHETE stimulation of PBMCs.
Expected Outcomes and Troubleshooting
-
Monocyte Response: Based on the activity of related 5-oxo-eicosanoids, it is anticipated that 5(S),15(S)-DiHETE will induce monocyte chemotaxis and potentially the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Lymphocyte Response: The effect on lymphocytes is less clear. 15-HPETE, a related compound, has been shown to induce suppressor T cells, suggesting an immunomodulatory rather than a purely pro-inflammatory role.[7] Therefore, analysis of cytokines such as IL-10 and IFN-γ from T cell populations would be informative.
-
Dose-Response: A clear dose-dependent effect is expected. Given the lower relative potency of 5(S),15(S)-DiHETE at the OXER1 receptor, higher concentrations (in the micromolar range) may be required to observe significant responses compared to more potent agonists like 5-oxo-ETE.
-
Troubleshooting:
-
Low/No Response: Ensure the 5(S),15(S)-DiHETE has been stored and handled correctly to prevent degradation. Verify the viability of the PBMCs. Consider extending the incubation time or increasing the concentration range of the stimulus.
-
High Background in Vehicle Control: The concentration of the organic solvent (DMSO or ethanol) may be too high. Ensure the final concentration is non-toxic to the cells (typically <0.5%).
-
Variability between Donors: Immune responses can be highly variable between individuals. It is recommended to use PBMCs from multiple healthy donors to ensure the reproducibility of the findings.
-
Conclusion
The study of 5(S),15(S)-DiHETE's effects on peripheral blood mononuclear cells represents a promising area of research for understanding the complex roles of lipid mediators in immunity and inflammation. While direct evidence is still emerging, the protocols and information provided here offer a solid foundation for investigating the immunomodulatory properties of this eicosanoid. Careful experimental design, including appropriate controls and a multi-faceted approach to analyzing cellular responses, will be crucial for elucidating the precise functions of 5(S),15(S)-DiHETE in human health and disease.
References
- 1. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5(S),15(S)-DiHETE in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy derivative of arachidonic acid, produced through the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). As a member of the specialized pro-resolving mediators (SPMs) family, 5(S),15(S)-DiHETE is implicated in the resolution phase of inflammation. Its dual hydroxyl groups, positioned at carbons 5 and 15, confer specific stereochemistry that is crucial for its biological activity. In vivo studies in murine models are essential to elucidate its physiological functions and therapeutic potential in inflammatory diseases, such as asthma and colitis. These application notes provide a comprehensive guide to the in vivo administration of 5(S),15(S)-DiHETE in murine models, including detailed protocols, potential signaling pathways, and expected quantitative outcomes.
Data Presentation
Table 1: Summary of Quantitative Data for In Vivo Administration of DiHETE in a Murine Model of Colitis
| Parameter | 5,6-DiHETE |
| Murine Model | Dextran Sodium Sulfate (DSS)-Induced Colitis[1] |
| Strain | C57BL/6[1] |
| Administration Route | Intraperitoneal (IP) Injection[1] |
| Dosage | 50 µg/kg/day[1] |
| Vehicle | Not specified |
| Treatment Duration | During the healing phase of colitis[1] |
| Primary Outcome | Accelerated recovery from DSS-induced colitis[1] |
| Secondary Outcomes | - Inhibited edema formation[1]- Reduced leukocyte infiltration in inflamed colon tissue[1] |
| Mechanism of Action | Antagonism of Transient Receptor Potential Vanilloid 4 (TRPV4)[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5(S),15(S)-DiHETE
The precise signaling pathway of 5(S),15(S)-DiHETE in vivo is an active area of research. Based on the activities of its precursors and related lipid mediators, a plausible pathway involves the modulation of inflammatory responses. 5(S),15(S)-DiHETE is biosynthesized from arachidonic acid via the 5-LOX and 15-LOX pathways. It is believed to exert its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs) on immune cells, such as neutrophils and macrophages. This interaction can lead to the inhibition of pro-inflammatory signaling cascades, reduction of leukocyte infiltration, and promotion of efferocytosis, ultimately contributing to the resolution of inflammation.
Caption: Proposed signaling pathway for 5(S),15(S)-DiHETE.
Experimental Workflow for In Vivo Murine Studies
A typical experimental workflow for investigating the in vivo effects of 5(S),15(S)-DiHETE in a murine model of inflammation involves several key steps, from the preparation of the compound to the final analysis of the collected tissues.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation and Formulation of 5(S),15(S)-DiHETE for In Vivo Administration
Materials:
-
5(S),15(S)-DiHETE (cayman chemical or equivalent)
-
Ethanol (B145695), 200 proof
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of 5(S),15(S)-DiHETE to warm to room temperature.
-
Prepare a stock solution by dissolving the 5(S),15(S)-DiHETE in 200 proof ethanol. For example, dissolve 1 mg of the lipid in 1 ml of ethanol to create a 1 mg/ml stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -80°C.
-
-
Working Solution Formulation:
-
On the day of injection, dilute the stock solution with sterile PBS to the desired final concentration.
-
To minimize precipitation, add the ethanolic stock solution to the PBS while vortexing. The final concentration of ethanol in the injection solution should be kept to a minimum (ideally less than 5%).
-
For a 50 µg/kg dose in a 20 g mouse (requiring 1 µg per mouse), if injecting a volume of 100 µl, the final concentration of the working solution would be 10 µg/ml.
-
Prepare the working solution fresh for each set of injections and keep it on ice.
-
Protocol 2: In Vivo Administration of 5(S),15(S)-DiHETE in a Murine Model of DSS-Induced Colitis
Materials and Animals:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, 36,000-50,000 Da)
-
5(S),15(S)-DiHETE working solution (from Protocol 1)
-
Vehicle control (PBS with the same percentage of ethanol as the working solution)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
Procedure:
-
Induction of Colitis:
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Administration of 5(S),15(S)-DiHETE:
-
Begin administration of 5(S),15(S)-DiHETE or vehicle control at the start of the recovery phase (i.e., after cessation of DSS administration).
-
Administer a daily intraperitoneal (IP) injection of the 5(S),15(S)-DiHETE working solution at a dosage of 50 µg/kg.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Continue daily monitoring of the DAI throughout the treatment period.
-
At the end of the study (e.g., 7-10 days post-DSS cessation), euthanize the mice.
-
Collect the colon and measure its length.
-
Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon for immunological assays, such as ELISA for cytokine levels (e.g., TNF-α, IL-6) or myeloperoxidase (MPO) assay for neutrophil infiltration.
-
Conclusion
The in vivo administration of 5(S),15(S)-DiHETE in murine models is a critical step in understanding its role in the resolution of inflammation and evaluating its therapeutic potential. The protocols and data presented here, though based in part on studies of related compounds, provide a solid foundation for researchers to design and execute their own in vivo experiments. Careful attention to the preparation and formulation of this lipophilic compound is essential for obtaining reliable and reproducible results. Future studies should aim to further delineate the specific signaling pathways and dose-response relationships of 5(S),15(S)-DiHETE in various inflammatory disease models.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 5(S),15(S)-DiHETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a bioactive lipid mediator derived from arachidonic acid through the sequential action of lipoxygenase (LOX) enzymes. As a member of the eicosanoid family, it is implicated in a variety of physiological and pathological processes, including inflammation. Accurate and robust methods for the detection and quantification of 5(S),15(S)-DiHETE are crucial for understanding its biological role and for the development of novel therapeutics targeting inflammatory pathways. This document provides detailed application notes and protocols for the analysis of 5(S),15(S)-DiHETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), focusing on its characteristic fragmentation pattern.
Mass Spectrometry Fragmentation Pattern of 5(S),15(S)-DiHETE
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like 5(S),15(S)-DiHETE. In negative ion mode electrospray ionization (ESI), 5(S),15(S)-DiHETE readily forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 335.2. Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern that allows for its unambiguous identification and differentiation from other DiHETE isomers.
The fragmentation of DiHETEs typically involves cleavages of the carbon-carbon bonds adjacent to the hydroxyl groups and loss of water molecules. For 5(S),15(S)-DiHETE, the major product ions are a result of cleavage between C5-C6 and C14-C15.
Quantitative Fragmentation Data
The following table summarizes the key MS/MS transitions for 5(S),15(S)-DiHETE and other common DiHETE isomers. The precursor ion for all listed DiHETEs is [M-H]⁻ at m/z 335.2. The selection of specific and unique transitions is critical for isomeric separation and accurate quantification in complex biological matrices.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 5(S),15(S)-DiHETE | 335.2 | 201.1 | -25 to -35 | [1] |
| 335.2 | 115.1 | -25 to -35 | ||
| 335.2 | 167.1 | -25 to -35 | ||
| 8,15-DiHETE | 335.2 | 167.1 | -25 to -35 | |
| 335.2 | 219.1 | -25 to -35 | ||
| 5,6-DiHETE | 335.2 | 115.1 | -25 to -35 | |
| 335.2 | 221.1 | -25 to -35 | ||
| 14,15-DiHETE | 335.2 | 179.1 | -25 to -35 | |
| 335.2 | 207.1 | -25 to -35 |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically by infusing a standard of the analyte.
Signaling Pathway
5(S),15(S)-DiHETE is synthesized from arachidonic acid via the lipoxygenase pathway. The biosynthesis involves the sequential oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). This process can be initiated by either enzyme, leading to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which are then further metabolized. Cyclooxygenase-2 (COX-2) can also contribute to the formation of DiHETE isomers.
Experimental Protocols
The following protocols provide a general framework for the extraction and analysis of 5(S),15(S)-DiHETE from biological samples. Optimization may be required for specific matrices and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is suitable for the extraction of DiHETEs from plasma samples.
Materials:
-
Human plasma
-
Methanol (B129727) (LC-MS grade)
-
Internal standard (e.g., 5(S),15(S)-DiHETE-d8)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 500 µL of plasma, add 10 µL of internal standard solution.
-
Protein Precipitation: Add 1.5 mL of cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Acidification: Acidify the supernatant with 0.1% formic acid to a pH of approximately 3.5.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water.
-
Elution: Elute the DiHETEs with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 335.2
-
Product Ions: m/z 201.1, 115.1 (for 5(S),15(S)-DiHETE)
-
Collision Gas: Argon
-
Collision Energy: Optimize for your instrument (typically -25 to -35 eV)
-
Source Temperature: 400°C
-
IonSpray Voltage: -4500 V
Experimental Workflow
The overall workflow for the analysis of 5(S),15(S)-DiHETE from biological samples is depicted below.
References
Application Note: The Role of 5(S),15(S)-DiHETE in Lipid Mediator Crosstalk
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE) is a dihydroxy-derivative of arachidonic acid, produced through the coordinated action of various lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1][2] As a member of the eicosanoid family of signaling molecules, 5,15-diHETE is implicated in inflammatory processes and cellular communication.[3][4] Lipid mediator crosstalk, the process by which different lipid signaling pathways interact and influence one another, is crucial for regulating the intensity and duration of inflammatory responses. 5,15-diHETE is a key node in this network, linking the 5-LOX and 15-LOX pathways, which are responsible for producing pro-inflammatory leukotrienes and pro-resolving lipoxins, respectively.[3][5] Understanding the biosynthesis and function of 5,15-diHETE provides critical insights into the balance between pro-inflammatory and pro-resolving signals in health and disease.
Biosynthesis of 5(S),15(S)-DiHETE
The formation of 5(S),15(S)-diHETE from arachidonic acid (AA) can occur through several enzymatic pathways, often involving a "crossover" or transcellular metabolism where an intermediate from one pathway is processed by an enzyme from another. The primary enzymes involved are 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[1]
The biosynthesis can be initiated by either enzyme:
-
5-LOX followed by 15-LOX: 5-LOX first converts arachidonic acid to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). 5-HETE can then serve as a substrate for 15-LOX to produce 5(S),15(S)-diHETE.[6]
-
15-LOX followed by 5-LOX: Alternatively, 15-LOX can convert arachidonic acid to 15(S)-HETE, which is subsequently metabolized by 5-LOX to yield 5(S),15(S)-diHETE.[1][7] This pathway is also a major route for the biosynthesis of lipoxins.[1]
Furthermore, cyclooxygenase-2 (COX-2) can participate in the formation of 5,15-diHETE isomers. Native COX-2 can convert 5(S)-HETE into a mixture of diHETEs, including 5(S),15(S)-diHETE.[2] This highlights the complex interplay between different enzymatic systems in generating a specific lipid mediator profile.
Caption: Biosynthesis pathways of 5(S),15(S)-DiHETE.
Biological Activities and Role in Crosstalk
5(S),15(S)-diHETE exhibits a range of biological activities, primarily related to inflammation and immune cell function. It acts as a chemoattractant, particularly for eosinophils, and its production is elevated in inflammatory conditions like asthma.[2][8]
The primary mechanism of crosstalk involving 5,15-diHETE includes:
-
Receptor-Mediated Signaling: 5,15-diHETE is an agonist for the OXE receptor (OXER1), a G protein-coupled receptor that also binds other 5-LOX products like 5-HETE and 5-oxo-ETE.[6] However, it is a relatively weak activator compared to other family members.[6] Activation of OXER1 typically leads to calcium mobilization and the activation of downstream kinase cascades such as MAPK/ERK and PI3K/Akt.[6]
-
Substrate for Further Metabolism: 5,15-diHETE can be further metabolized to other bioactive lipids. For example, it can be oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-15(S)-hydroxy-ETE (5-oxo-15-HETE), a potent eosinophil chemoattractant.[9] This metabolic conversion represents a key point of crosstalk, amplifying the inflammatory signal initiated by the formation of 5,15-diHETE.
-
Link to Pro-Resolving Pathways: The synthesis of 5,15-diHETE shares common enzymes (5-LOX and 15-LOX) with the production of lipoxins, which are specialized pro-resolving mediators (SPMs) that actively terminate inflammation.[3][5] The balance between the production of diHETEs and lipoxins from shared precursors like 15-HETE can therefore dictate the switch from a pro-inflammatory to a pro-resolving state.
Caption: Signaling and metabolic crosstalk of 5(S),15(S)-DiHETE.
Quantitative Data Summary
The biological impact of 5(S),15(S)-diHETE can be understood by comparing its activity and production levels with related lipid mediators.
Table 1: Relative Potency of 5-LOX Metabolites at the OXER1 Receptor
This table summarizes the relative potencies of various eicosanoids in binding to and activating the OXER1 receptor. Potency is shown relative to 5-oxo-ETE, the most potent agonist.
| Lipid Mediator | Relative Potency | Citation |
| 5-oxo-ETE | ~100 | [6] |
| 5-oxo-15(S)-HETE | ~30 | [6] |
| 5(S)-HETE | 5–10 | [6] |
| 5(S),15(S)-diHETE | 1–3 | [6] |
| 5-oxo-20-hydroxy-ETE | 1–3 | [6] |
| 5(S),20-diHETE | ~1 | [6] |
Table 2: Production of 5,15-diHETE in Human Polymorphonuclear Cells (PMNs)
This table shows the difference in 5,15-diHETE production by PMNs from healthy subjects versus asthmatic patients following in vitro stimulation with ionophore A23187.
| Cell Source | 5,15-diHETE Production (ng/10⁷ cells) | Citation |
| Healthy Subjects (HS) | Not detectable | [8] |
| Asthmatic Patients (AP) | 50 to 280 | [8] |
Experimental Protocols
Protocol 1: In Vitro Generation and Analysis of 5(S),15(S)-diHETE from Leukocytes
Objective: To stimulate human polymorphonuclear leukocytes (PMNs) to produce 5,15-diHETE from endogenous arachidonic acid and quantify its production using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for leukocyte stimulation and lipid analysis.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., EDTA)
-
Ficoll-Paque or other density gradient medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187 (stock in DMSO)
-
Methanol (B129727) (ice-cold)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., deuterated 5,15-diHETE-d8)
-
LC-MS/MS system
Methodology:
-
PMN Isolation: Isolate PMNs from whole blood using density gradient centrifugation followed by hypotonic lysis of red blood cells. Resuspend the purified PMNs in HBSS at a concentration of 10⁷ cells/mL.
-
Cell Stimulation: Pre-warm the cell suspension to 37°C for 5 minutes. Initiate the reaction by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM. Incubate for 15-30 minutes at 37°C.[8]
-
Reaction Termination: Stop the incubation by adding two volumes of ice-cold methanol containing the internal standard. This precipitates proteins and preserves the lipid mediators.
-
Lipid Extraction:
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant and dilute with water to reduce the methanol concentration to <15%.
-
Acidify the sample to pH ~3.5.
-
Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with a low-percentage organic solvent and elute the lipids with methanol or ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Dry the eluted sample under a stream of nitrogen and reconstitute in a small volume of the mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a suitable C18 column.
-
Use a reverse-phase gradient to separate the lipid mediators.
-
Detect 5,15-diHETE and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.
-
-
Data Analysis: Construct a standard curve using authentic 5,15-diHETE standard. Quantify the amount of 5,15-diHETE in the samples by comparing its peak area to that of the internal standard and referencing the standard curve.
Protocol 2: Neutrophil Chemotaxis Assay
Objective: To evaluate the chemotactic activity of 5(S),15(S)-diHETE on isolated human neutrophils using a Boyden chamber or similar multi-well migration plate.
Caption: Workflow for a standard chemotaxis assay.
Materials:
-
Isolated human neutrophils (as in Protocol 1)
-
Chemotaxis chamber (e.g., 48-well Boyden chamber) with a polycarbonate filter (3-5 µm pore size)
-
5(S),15(S)-diHETE standard
-
Positive control (e.g., LTB₄ or fMLP)
-
Negative control (vehicle/buffer)
-
Cell staining solution (e.g., Diff-Quik or DAPI)
-
Microscope
Methodology:
-
Chamber Preparation: Hydrate the filter membrane according to the manufacturer's instructions.
-
Loading Chemoattractant: Add varying concentrations of 5(S),15(S)-diHETE (e.g., 1 nM to 1 µM), positive control, and negative control to the lower wells of the chamber.
-
Loading Cells: Resuspend isolated neutrophils in assay buffer at 1-2 x 10⁶ cells/mL. Place the filter over the lower wells and carefully add 50 µL of the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.[10]
-
Termination and Staining:
-
After incubation, remove the chamber and carefully scrape the non-migrated cells from the top surface of the filter.
-
Fix and stain the filter to visualize the migrated cells on the bottom surface.
-
-
Cell Counting: Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of 5,15-diHETE. Express the results as a chemotactic index (fold increase over the negative control). Perform statistical analysis (e.g., ANOVA) to determine significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Mediators [utmb.edu]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 5(S),15(S)-DiHETE in Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway inflammation is a hallmark of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Eosinophils are key effector cells in the pathogenesis of allergic airway inflammation, and their recruitment and activation are orchestrated by a complex network of mediators. Among these, lipid mediators derived from the arachidonic acid cascade have emerged as potent regulators of inflammatory responses. 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy fatty acid metabolite produced via the 15-lipoxygenase (15-LO) pathway. Elevated levels of 15-LO metabolites have been observed in the airways of asthmatic patients, suggesting a role for these lipids in the pathophysiology of airway inflammation.[1][2] Notably, 5,15-DiHETE has been identified as a potential biomarker in asthma.[1]
These application notes provide a comprehensive experimental framework to investigate the role of 5(S),15(S)-DiHETE in airway inflammation. The protocols herein detail an in vivo mouse model of allergic airway inflammation, an in vitro eosinophil chemotaxis assay to assess the direct effects of 5(S),15(S)-DiHETE on eosinophil migration, and a robust analytical method for the quantification of 5(S),15(S)-DiHETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Design Overview
A multi-faceted approach is essential to thoroughly investigate the role of 5(S),15(S)-DiHETE in airway inflammation. This involves both in vivo and in vitro models to understand its physiological relevance and specific cellular effects.
I. In Vivo Assessment of 5(S),15(S)-DiHETE in a Mouse Model of Allergic Airway Inflammation
The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model that mimics key features of human asthma, including eosinophilic airway inflammation.[3][4]
Protocol 1: Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Aerosol generation system (e.g., nebulizer)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Sensitization:
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day.[5]
-
The control group should be challenged with a PBS aerosol.
-
-
Sample Collection (48 hours after the last challenge):
-
Anesthetize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 0.5 mL of ice-cold PBS via a tracheal cannula three times. Pool the recovered fluid (BALF).
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the lungs with PBS and collect the lung tissue for histology and lipid analysis.
-
Data Presentation: In Vivo Model
Table 1: Assessment of Airway Inflammation in OVA-Challenged Mice
| Group | Treatment | Total Cells in BALF (x 10^5) | Eosinophils in BALF (%) | Lung Inflammation Score (0-4) | 5(S),15(S)-DiHETE in BALF (pg/mL) |
| 1 | PBS/PBS | ||||
| 2 | OVA/OVA | ||||
| 3 | OVA/OVA + Test Compound |
Protocol 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain (e.g., Diff-Quik) for differential cell counting.
-
Count at least 300 cells per slide to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Store the BALF supernatant at -80°C for cytokine and lipid analysis.
Protocol 3: Lung Histology
Procedure:
-
Fix the left lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Score the peribronchial and perivascular inflammation semi-quantitatively on a scale of 0 to 4 (0 = no inflammation, 4 = severe inflammation).[6]
II. In Vitro Assessment of 5(S),15(S)-DiHETE-Induced Eosinophil Chemotaxis
The Boyden chamber assay is a classic and reliable method to study the chemotactic response of cells to a specific chemoattractant.[7][8]
Protocol 4: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
Materials:
-
Human or mouse eosinophils (isolated from peripheral blood or bone marrow)
-
Boyden chamber apparatus with a microporous membrane (5 µm pore size for eosinophils)
-
5(S),15(S)-DiHETE (Cayman Chemical)
-
Chemoattractant-free medium (e.g., RPMI-1640 with 0.1% BSA)
-
Positive control chemoattractant (e.g., eotaxin/CCL11)
-
Cell staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Isolate eosinophils to >95% purity using standard methods (e.g., negative selection with magnetic beads). Resuspend the cells in chemoattractant-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add different concentrations of 5(S),15(S)-DiHETE (e.g., 0.1 nM to 1 µM) or the positive control to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add 50 µL of the eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 1-2 hours.
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Data Presentation: In Vitro Chemotaxis
Table 2: Eosinophil Chemotaxis in Response to 5(S),15(S)-DiHETE
| Chemoattractant | Concentration (nM) | Migrated Eosinophils (cells/HPF) |
| Medium Control | - | |
| 5(S),15(S)-DiHETE | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| Eotaxin (Positive Control) | 10 |
III. Quantification of 5(S),15(S)-DiHETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.
Protocol 5: Extraction and Quantification of 5(S),15(S)-DiHETE from Biological Samples
Materials:
-
BALF or lung tissue homogenate
-
Internal standard (e.g., 5(S),15(S)-DiHETE-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Organic solvents (HPLC grade): methanol (B129727), acetonitrile, water, formic acid
Procedure:
-
Sample Preparation:
-
Thaw BALF or lung tissue homogenate on ice.
-
Add the internal standard to each sample.
-
Acidify the samples to pH ~3.5 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the lipids with methanol or ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol containing 0.1% formic acid.
-
Detect and quantify 5(S),15(S)-DiHETE using multiple reaction monitoring (MRM) in negative ion mode. The specific parent-to-daughter ion transitions for 5(S),15(S)-DiHETE and its internal standard should be optimized.
-
IV. Putative Signaling Pathway of 5(S),15(S)-DiHETE in Eosinophils
While the direct receptor for 5(S),15(S)-DiHETE has not been definitively identified, its structural similarity to other potent eosinophil chemoattractants, such as 5-oxo-ETE, suggests it may act through a G-protein coupled receptor (GPCR). The actions of 5-oxo-ETE are mediated by the OXE receptor, which couples to Gi/o proteins.[9][10] IL-5 is a key cytokine for eosinophil activation and survival, and its signaling pathways are well-characterized, involving JAK/STAT and PI3K/Akt pathways.[11][12] It is plausible that 5(S),15(S)-DiHETE-induced signaling converges with pathways activated by other eosinophil agonists.
This proposed pathway suggests that 5(S),15(S)-DiHETE binds to a GPCR, leading to the activation of Gi/o proteins. This can trigger downstream signaling cascades, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), resulting in intracellular calcium mobilization and activation of the MAPK pathway, ultimately leading to eosinophil chemotaxis and activation.
Conclusion
The experimental designs and detailed protocols provided in these application notes offer a robust framework for elucidating the role of 5(S),15(S)-DiHETE in airway inflammation. By combining in vivo and in vitro approaches with sensitive analytical techniques, researchers can gain valuable insights into the contribution of this lipid mediator to the pathophysiology of respiratory diseases, potentially identifying new therapeutic targets for the treatment of asthma and other eosinophilic disorders.
References
- 1. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Eosinophil recruitment and activation: the role of lipid mediators [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The coupling of 5-oxo-eicosanoid receptors to heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergy of Interleukin (IL)-5 and IL-18 in eosinophil mediated pathogenesis of allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 5(S),15(S)-DiHETE in Cell Culture
Introduction
5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy fatty acid metabolite of arachidonic acid, produced through the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[1] As an eicosanoid, it is implicated in a variety of physiological and pathological processes, particularly those related to inflammation and allergic responses.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the cellular effects of 5(S),15(S)-DiHETE in vitro. The primary focus is on its role as a chemoattractant for eosinophils and its effects on polymorphonuclear leukocytes (PMNs).
Biological Context and Signaling
5(S),15(S)-DiHETE is part of a larger family of structurally related arachidonic acid metabolites that act as autocrine and paracrine signaling molecules.[2] While it is a less potent activator of the OXER1 receptor compared to other 5-HETE metabolites, it still contributes to the upregulation of acute inflammatory and allergic responses.[2] Its biological activities include inducing chemotaxis in eosinophils and potentiating degranulation in human PMNs in response to certain stimuli.[3] The signaling pathways activated by the broader family of 5-HETE metabolites often involve the mobilization of intracellular calcium and the activation of MAPK/ERK, p38 mitogen-activated protein kinases, and PI3K/Akt pathways.[2]
Biosynthesis of 5(S),15(S)-DiHETE
The formation of 5(S),15(S)-DiHETE can occur through multiple enzymatic pathways involving 5-LOX and 15-LOX, as well as cyclooxygenases (COX). The primary pathway in leukocytes involves the consecutive oxygenation of arachidonic acid by 5-LOX and 15-LOX.[1]
Recommended Cell Culture Models
The primary cell types for studying the effects of 5(S),15(S)-DiHETE are human polymorphonuclear leukocytes (neutrophils) and eosinophils, as these are key players in the inflammatory and allergic responses mediated by this lipid.
Human Polymorphonuclear Leukocytes (PMNs)
PMNs, particularly neutrophils, are crucial for studying inflammatory responses. They can be isolated from peripheral blood. For in vitro studies, it is recommended to use human serum instead of fetal bovine serum (FBS) to better maintain their responsiveness.[4]
Eosinophils
Eosinophils are key effector cells in allergic inflammation and are a primary target of 5(S),15(S)-DiHETE's chemotactic activity.[3] They can be isolated from peripheral blood of eosinophilic donors or differentiated from bone marrow or umbilical cord blood progenitor cells.[1] The human eosinophilic leukemia cell line, EoL, can also serve as a useful in vitro model.[5]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of 5(S),15(S)-DiHETE from various studies.
| Parameter | Cell Type | Effective Concentration | Observed Effect | Reference |
| Chemotaxis | Human Eosinophils | ED50: 0.3 µM | Induction of cell migration | [3] |
| 15-LOX Stimulation | Human Neutrophils | 3 µM | Five-fold increase in [3H]-15-HETE formation | [6] |
| Production in PMNs | Human PMNs (from asthmatics) | - | 50 to 280 ng/10^7 cells | [7] |
Table 1: Effective Concentrations and Biological Effects of 5(S),15(S)-DiHETE.
| Metabolite | Relative Potency (Binding to OXER1) |
| 5-oxo-ETE | ~100 |
| 5-oxo-15(S)-HETE | ~30 |
| 5(S)-HETE | 5–10 |
| 5(S),15(S)-diHETE | 1–3 |
| 5-oxo-20-hydroxy-ETE | 1–3 |
| 5(S),20-diHETE | 1 |
| 5,15-dioxo-ETE | <1 |
Table 2: Relative Potencies of 5-HETE Metabolites for the OXER1 Receptor.[2]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of 5(S),15(S)-DiHETE.
Protocol 1: Eosinophil Chemotaxis Assay
This protocol describes a method to measure the chemotactic response of eosinophils to 5(S),15(S)-DiHETE using a Boyden chamber or a similar multi-well chemotaxis plate.
Materials:
-
Isolated human eosinophils or an eosinophilic cell line
-
RPMI 1640 medium supplemented with 10% human serum and 1% Penicillin-Streptomycin
-
5(S),15(S)-DiHETE stock solution (in ethanol)
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Plate reader for quantifying migrated cells (optional, with fluorescently labeled cells)
Procedure:
-
Cell Preparation:
-
Culture eosinophils in RPMI 1640 with 10% human serum.
-
Prior to the assay, wash the cells twice with serum-free RPMI 1640.
-
Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Chemoattractant:
-
Prepare serial dilutions of 5(S),15(S)-DiHETE in serum-free RPMI 1640. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (ethanol diluted to the same concentration as in the highest 5(S),15(S)-DiHETE solution).
-
Include a positive control (e.g., eotaxin/CCL11).
-
-
Assay Setup:
-
Add the diluted 5(S),15(S)-DiHETE, vehicle control, or positive control to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, if using fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a percentage of the input cells.
-
Plot the chemotactic response as a function of the 5(S),15(S)-DiHETE concentration to determine the EC50.
-
Protocol 2: Neutrophil Degranulation Assay
This protocol measures the release of granule enzymes (e.g., myeloperoxidase or elastase) from neutrophils in response to 5(S),15(S)-DiHETE.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
5(S),15(S)-DiHETE stock solution (in ethanol)
-
A potentiating stimulus (e.g., Platelet-Activating Factor - PAF)
-
Substrate for the enzyme being measured (e.g., o-dianisidine for myeloperoxidase)
-
Lysis buffer (e.g., 0.1% Triton X-100 in HBSS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood.
-
Wash the cells with HBSS and resuspend in HBSS at a concentration of 5 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the neutrophil suspension.
-
Add various concentrations of 5(S),15(S)-DiHETE (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Stimulation:
-
Add the potentiating stimulus (e.g., PAF at a sub-maximal concentration) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of Enzyme Release:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To determine the total enzyme content, lyse an equal number of untreated cells with lysis buffer.
-
Add the appropriate substrate solution to the supernatants and the total lysate.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of enzyme release for each condition: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100.
-
Plot the percentage of degranulation against the concentration of 5(S),15(S)-DiHETE.
-
Signaling Pathway and Experimental Workflow Diagrams
Putative Signaling Pathway for 5-HETE Metabolites
The following diagram illustrates the potential signaling cascade initiated by 5-HETE metabolites, including 5(S),15(S)-DiHETE, through the G-protein coupled receptor OXER1.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the cellular effects of 5(S),15(S)-DiHETE.
Conclusion
These application notes and protocols provide a comprehensive guide for investigating the in vitro effects of 5(S),15(S)-DiHETE. By utilizing the appropriate cell models, experimental conditions, and assays, researchers can further elucidate the role of this important lipid mediator in health and disease. Careful attention to the details of the protocols and the use of appropriate controls will ensure the generation of reliable and reproducible data.
References
- 1. Purification of functional eosinophils from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Re-evaluation of the culture condition of polymorphonuclear cells for the study of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of a new human eosinophilic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and storage of 5(S),15(S)-DiHETE solutions.
This technical support center provides guidance on the stability and storage of 5(S),15(S)-DiHETE solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5(S),15(S)-DiHETE?
For long-term storage, 5(S),15(S)-DiHETE, whether in solid form or in an organic solvent, should be stored at -20°C.[1] Some sources suggest that storage at -80°C may also be appropriate, particularly for long-term preservation of biological samples containing the analyte.
Q2: What is the shelf-life of 5(S),15(S)-DiHETE solutions?
When stored properly at -20°C in a suitable organic solvent such as ethanol (B145695), 5(S),15(S)-DiHETE is stable for at least two years.[1]
Q3: In which solvents is 5(S),15(S)-DiHETE soluble?
5(S),15(S)-DiHETE is soluble in organic solvents such as ethanol, DMSO, and DMF, with a solubility of up to 50 mg/mL.[1] It is sparingly soluble in aqueous buffers; for example, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1]
Q4: How should I prepare aqueous working solutions of 5(S),15(S)-DiHETE?
To prepare aqueous working solutions, it is recommended to first dissolve 5(S),15(S)-DiHETE in an organic solvent like ethanol and then dilute the stock solution with the aqueous buffer of choice. It is important to avoid direct dissolution of the organic solvent stock into the aqueous buffer, as this may cause the compound to precipitate. A slow, dropwise addition of the stock solution to the gently vortexing buffer is recommended.
Q5: Is 5(S),15(S)-DiHETE sensitive to light?
Q6: How many times can I freeze and thaw my 5(S),15(S)-DiHETE solution?
Specific data on the effects of multiple freeze-thaw cycles on 5(S),15(S)-DiHETE stability is limited. To minimize degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Data Presentation
Table 1: Storage and Stability of 5(S),15(S)-DiHETE
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solution | Ethanol | -20°C | ≥ 2 years | [1] |
| Solid | - | -20°C | ≥ 2 years | [1] |
Table 2: Solubility of 5(S),15(S)-DiHETE
| Solvent | Approximate Solubility | Reference |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of a 100 µM Aqueous Working Solution
-
Prepare a Stock Solution: If starting from a solid, dissolve a known weight of 5(S),15(S)-DiHETE in ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Commercial solutions are often provided in ethanol at a concentration of 100 µg/mL.[1]
-
Intermediate Dilution (Optional): Depending on the final desired concentration, an intermediate dilution in ethanol may be prepared.
-
Preparation of Aqueous Working Solution:
-
Gently vortex the desired aqueous buffer (e.g., PBS, pH 7.2).
-
Slowly add the required volume of the ethanolic stock solution dropwise to the vortexing buffer to achieve the final concentration of 100 µM.
-
Ensure the final concentration of ethanol in the working solution is minimal and does not exceed a level that would affect the experimental system (typically <0.1%).
-
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately to avoid potential degradation or precipitation.
Mandatory Visualizations
Caption: Biosynthetic pathway of 5(S),15(S)-DiHETE and its cellular action.
Caption: Troubleshooting workflow for 5(S),15(S)-DiHETE experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected biological activity | Degradation of 5(S),15(S)-DiHETE: The compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles. Polyunsaturated lipids are prone to oxidation. | - Ensure the stock solution has been stored at -20°C and protected from light.- Use a fresh, unopened aliquot if possible.- Prepare fresh working solutions immediately before each experiment. |
| Precipitation of the compound: 5(S),15(S)-DiHETE has low solubility in aqueous solutions and may precipitate out, especially at higher concentrations or if not prepared correctly.[1] | - Prepare aqueous solutions by diluting a concentrated stock in an organic solvent into the aqueous buffer with gentle mixing.- Visually inspect the solution for any cloudiness or precipitate.- Consider using a carrier protein like BSA to improve solubility in cell-based assays. | |
| Incorrect concentration: Errors in dilution calculations or pipetting can lead to a final concentration that is too low to elicit a response. | - Double-check all calculations for dilutions.- Use calibrated pipettes for accurate volume measurements. | |
| Complete loss of activity | Extensive degradation: The compound may be completely degraded. | - Discard the old stock solution and use a new, unopened vial.- Re-evaluate storage and handling procedures to prevent future degradation. |
| Interaction with experimental components: Other components in the assay medium could potentially interact with and inactivate 5(S),15(S)-DiHETE. | - Review the composition of your assay buffer and media for any potentially reactive species.- Run a control experiment with the compound in a simple buffer to confirm its activity. | |
| Variability between experiments | Inconsistent solution preparation: Differences in how the working solution is prepared between experiments can lead to variability. | - Standardize the protocol for preparing working solutions and ensure it is followed consistently.- Always use freshly prepared aqueous solutions for each experiment. |
| Batch-to-batch variation of the compound: Although less common with high-quality suppliers, there could be variations between different lots of the compound. | - If possible, purchase a larger single batch for a series of related experiments.- Note the lot number in your experimental records. |
References
Technical Support Center: Quantification of 5(S),15(S)-DiHETE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE).
Frequently Asked Questions (FAQs)
Q1: What is 5(S),15(S)-DiHETE and why is its quantification important?
5(S),15(S)-DiHETE is a dihydroxy derivative of arachidonic acid, a key lipid mediator in inflammatory processes. It is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) by the enzyme 15-lipoxygenase (15-LO).[1] Its accurate quantification is crucial for understanding its role in various physiological and pathological conditions, including inflammation and allergic responses.[1]
Q2: What are the main challenges in quantifying 5(S),15(S)-DiHETE?
The primary challenges include:
-
Isomeric Complexity: Differentiating 5(S),15(S)-DiHETE from its stereoisomers, such as 5(S),15(R)-DiHETE, which can be co-formed in biological systems.
-
Low Endogenous Levels: 5(S),15(S)-DiHETE is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, cell lysates) can interfere with the ionization of 5(S),15(S)-DiHETE in the mass spectrometer, leading to inaccurate quantification.
-
Sample Stability: As a lipid, 5(S),15(S)-DiHETE can be prone to degradation if not handled and stored properly. It is stable for at least two years when stored at -20°C.[2]
Q3: Which analytical technique is most suitable for the quantification of 5(S),15(S)-DiHETE?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 5(S),15(S)-DiHETE.[3] This technique offers the high sensitivity and selectivity required to measure low endogenous concentrations and distinguish it from other related eicosanoids.
Troubleshooting Guides
Sample Preparation and Extraction
Problem: Low recovery of 5(S),15(S)-DiHETE after solid-phase extraction (SPE).
-
Possible Cause 1: Improper conditioning of the SPE cartridge.
-
Solution: Ensure the SPE cartridge is properly conditioned with methanol (B129727) followed by water to activate the stationary phase for optimal retention.
-
-
Possible Cause 2: Incorrect pH of the sample.
-
Solution: While some protocols suggest acidification, for DiHETEs, it may not always be necessary and should be optimized. Test recoveries with and without acidification of your specific sample type.
-
-
Possible Cause 3: Inappropriate wash solvent.
-
Solution: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A low percentage of methanol in water (e.g., 10%) is a common choice.
-
-
Possible Cause 4: Elution solvent is too weak.
-
Solution: Use a sufficiently strong organic solvent, such as methanol or acetonitrile, to ensure complete elution of 5(S),15(S)-DiHETE from the SPE cartridge.
-
Problem: Suspected degradation of 5(S),15(S)-DiHETE during sample preparation.
-
Possible Cause 1: Oxidation.
-
Solution: Minimize exposure of the sample to air and light. Consider adding antioxidants like butylated hydroxytoluene (BHT) or indomethacin (B1671933) during the extraction process.
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot samples after collection to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Samples taken to complete dryness.
-
Solution: To prevent loss of the analyte due to adherence to the tube walls, add a small amount of a glycerol/ethanol solution before the final drying step.
-
Chromatography
Problem: Poor separation of 5(S),15(S)-DiHETE from its isomers.
-
Possible Cause 1: Inadequate chromatographic conditions.
-
Solution: Chiral chromatography is often necessary for the baseline separation of DiHETE stereoisomers. This may involve derivatization of the analytes followed by separation on a chiral column.
-
-
Possible Cause 2: Co-elution with other interfering compounds.
-
Solution: Optimize the LC gradient to improve the resolution between 5(S),15(S)-DiHETE and other matrix components.
-
Problem: Peak tailing or broadening.
-
Possible Cause 1: Column contamination.
-
Solution: Implement a column wash step after each run and consider using a guard column to protect the analytical column.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of a weak acid, like formic acid, can improve peak shape.
-
Mass Spectrometry
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Inefficient ionization.
-
Solution: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature). Consider chemical derivatization to introduce a more readily ionizable group, which can significantly enhance signal intensity.
-
-
Possible Cause 2: Matrix effects leading to ion suppression.
-
Solution: Improve sample clean-up to remove interfering matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial to compensate for matrix effects.
-
-
Possible Cause 3: Suboptimal MRM transitions.
-
Solution: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for 5(S),15(S)-DiHETE.
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for 5(S),15(S)-DiHETE Quantification
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 335.2 | [2][3] |
| Product Ion (m/z) | 201 | [3][4] |
| Alternative Product Ion (m/z) | 115.2 | |
| Internal Standard | Deuterated LTB4 (d4) or similar | [2] |
Table 2: Reported Extraction Recoveries for DiHETEs
| Analyte | Recovery from DMEM | Reference |
| 5(S),15(S)-DiHETE | Excellent (75-100%) | [4] |
| 5(S),6(R)-DiHETE | Moderate | [4] |
| 5(S),6(S)-DiHETE | Excellent (75-100%) | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5(S),15(S)-DiHETE from Plasma
-
Sample Pre-treatment: Acidify plasma samples and add an appropriate internal standard (e.g., 5-, 12-, 15-HETE-d8).
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of 5(S),15(S)-DiHETE from Cultured Cells
-
Cell Harvesting: For adherent cells, wash with PBS, detach using a cell scraper (avoiding enzymatic digestion that may alter lipid profiles), and pellet by centrifugation. For suspension cells, pellet directly.
-
Quenching and Extraction: Immediately add ice-cold methanol to the cell pellet to quench metabolic activity and extract lipids. Spike with an internal standard.
-
Phase Separation: Add water and chloroform (B151607) to the methanol extract to induce phase separation. Vortex thoroughly and centrifuge.
-
Collection: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent under nitrogen and reconstitute the lipid extract in the mobile phase for analysis.
Visualizations
References
Technical Support Center: Optimizing LC-MS/MS for 5,15-DiHETE Regioisomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5,15-dihydroxyeicosatetraenoic acid (5,15-DiHETE) and its regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for separating 5,15-DiHETE from its regioisomers like 8,15-DiHETE?
A1: The most critical parameter is the chromatographic separation. Due to their structural similarity, 5,15-DiHETE and its regioisomers are often isobaric (have the same mass) and can produce similar fragments in the mass spectrometer. Therefore, achieving baseline or near-baseline separation on the liquid chromatography (LC) column is essential for accurate quantification. Key factors to optimize include:
-
LC Column: A high-resolution reversed-phase C18 column is commonly used. Columns with smaller particle sizes (e.g., ≤1.8 µm) and longer lengths (e.g., 150 mm) generally provide better separation.
-
Mobile Phase Gradient: A slow, shallow gradient of an organic solvent (like acetonitrile (B52724) or methanol) in water, both typically acidified with 0.1% formic acid, is crucial. This allows for subtle differences in polarity between the isomers to be exploited for separation.
-
Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 40-60°C) can improve peak shape and separation efficiency.[1]
Q2: How do I choose the right Multiple Reaction Monitoring (MRM) transitions for 5,15-DiHETE?
A2: For targeted quantification using a triple quadrupole mass spectrometer, MRM is the preferred acquisition mode due to its high sensitivity and selectivity.[1][2] The precursor ion for DiHETEs in negative ionization mode is typically m/z 335.2. The selection of product ions depends on the specific regioisomer. While a comprehensive list of validated, unique fragment ions for every isomer is not always available, some commonly used transitions are listed in the table below. It is highly recommended to optimize collision energies for your specific instrument and to confirm transitions using authentic standards.
Q3: Can I distinguish 5,15-DiHETE from other DiHETE regioisomers by their mass spectra alone?
A3: Distinguishing DiHETE regioisomers by their mass spectra alone is challenging because they often yield common fragment ions. While some differences in the relative abundance of fragments may exist, relying solely on MS/MS data without chromatographic separation can lead to misidentification. For confident identification, a combination of chromatographic retention time matching with a pure standard and characteristic MRM transitions is the gold standard. For stereoisomers (e.g., 5S,15S-DiHETE vs. 5S,15R-DiHETE), chiral chromatography is necessary for separation.[3][4][5]
Q4: What are the common sources of contamination in DiHETE analysis?
A4: Common sources of contamination in lipidomics analysis include plastics (phthalates), solvents, and reagents. It is crucial to use high-purity, LC-MS grade solvents and reagents. Glassware should be thoroughly cleaned and rinsed with an organic solvent to remove any residues. Also, be mindful of cross-contamination between samples, especially when dealing with high-concentration standards.
Troubleshooting Guides
Issue 1: Poor chromatographic separation or co-elution of DiHETE isomers.
-
Question: My 5,15-DiHETE peak is not well-separated from an adjacent peak, which I suspect is another DiHETE isomer. How can I improve the resolution?
-
Answer:
-
Modify the Gradient: Make the organic solvent gradient shallower and longer. A slower increase in the percentage of the organic phase gives the isomers more time to interact with the stationary phase, which can enhance separation.
-
Change the Organic Solvent: If you are using acetonitrile, try methanol (B129727), or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Increase Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also reduce retention times. Experiment with temperatures in the range of 40-60°C.[1]
-
Try a Different Column: If the above steps do not provide adequate separation, consider a C18 column with a different chemistry or a longer column to increase the number of theoretical plates. For very challenging separations, a C30 column might offer different selectivity for isomers.
-
Issue 2: Low signal intensity or poor sensitivity for 5,15-DiHETE.
-
Question: The peak for 5,15-DiHETE is very small or not detectable in my samples. What can I do to improve the signal?
-
Answer:
-
Optimize MS Parameters:
-
Ion Source: Tune the ion source parameters, such as gas flows, temperatures, and voltages, to maximize the ionization of DiHETEs.
-
Collision Energy (CE): Optimize the CE for your specific MRM transitions. The optimal CE can vary between instruments. Infuse a standard solution of 5,15-DiHETE and systematically vary the CE to find the value that gives the most intense product ion signal.
-
Dwell Time: In your MRM method, ensure that the dwell time for each transition is sufficient (e.g., >10 ms) to obtain a stable signal and enough data points across the chromatographic peak.[3]
-
-
Improve Sample Preparation:
-
Extraction Efficiency: Ensure your sample extraction method is efficient for lipids. Solid-Phase Extraction (SPE) is a common and effective method for cleaning up and concentrating eicosanoids from biological matrices.[6]
-
Sample Concentration: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of a solvent compatible with your initial LC mobile phase. This will increase the concentration of your analyte injected on the column.
-
-
Consider Derivatization: For very low-level detection, derivatization with a reagent like pentafluorobenzyl (PFB) bromide can significantly enhance sensitivity in negative ion mode using electron capture atmospheric pressure chemical ionization (EC-APCI).[7]
-
Issue 3: High background noise or interfering peaks in the chromatogram.
-
Question: I am observing a lot of background noise and several interfering peaks around the retention time of my analyte. How can I clean up my chromatogram?
-
Answer:
-
Enhance Sample Cleanup: The issue is likely due to matrix effects, where other components in your sample co-elute and interfere with the ionization of your analyte.
-
Implement or optimize a Solid-Phase Extraction (SPE) protocol. A mixed-mode or reversed-phase SPE cartridge can be effective at removing interfering compounds.
-
Consider a liquid-liquid extraction (LLE) step before SPE for particularly complex matrices.
-
-
Check for System Contamination:
-
Run a blank injection (mobile phase only) to see if the interfering peaks are coming from the LC-MS system itself.
-
If contamination is present, flush the entire system with a strong solvent mixture like isopropanol/acetonitrile/water.
-
Ensure your mobile phase solvents are fresh and of high purity.
-
-
Experimental Protocols & Data
Protocol 1: Extraction of DiHETEs from Macrophage Cell Culture
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Lysis and Internal Standard Spiking:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 300 µL of ice-cold methanol containing an appropriate deuterated internal standard (e.g., 5,15-DiHETE-d8) to each well.
-
Scrape the cells and transfer the lysate to a glass tube.[8]
-
-
Liquid-Liquid Extraction:
-
Add 1 volume of deionized water to the methanol lysate.
-
Add 2 volumes of ethyl acetate (B1210297), vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) into a new glass tube.
-
Repeat the extraction of the aqueous layer with another 2 volumes of ethyl acetate and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 75:25 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.
-
Protocol 2: Solid-Phase Extraction (SPE) for DiHETE Cleanup
This protocol is for cleaning up the extracted lipids from Protocol 1.
-
Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not let the cartridge go dry.[6]
-
-
Sample Loading:
-
Acidify your reconstituted sample from Protocol 1 to a pH of ~3 with formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the DiHETEs from the cartridge with 2 mL of methanol into a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the desired volume of the initial LC mobile phase for injection.
-
Data Presentation
Table 1: Recommended Starting LC Parameters for DiHETE Isomer Separation
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 60 °C[1] |
| Injection Volume | 5 - 20 µL |
| Example Gradient | 25% B to 95% B over 10-15 minutes (linear) |
Table 2: Example MRM Transitions for DiHETE Isomers (Negative Ion Mode)
Note: Collision energies (CE) are instrument-dependent and should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Example CE (eV) |
| 5,15-DiHETE | 335.2 | 115.2 | -20 to -25 |
| 5,15-DiHETE | 335.2 | 201.0 | -26 |
| 8,15-DiHETE | 335.2 | 167.1 | -20 to -25 |
| 14,15-DiHETE | 335.2 | 207.1 | -20 to -25 |
| 5,6-DiHETE | 335.2 | 145.0 | Not specified |
(Data synthesized from multiple sources including[2][9])
Visualizations
Biosynthesis of 5,15-DiHETE
Caption: Enzymatic pathways for the biosynthesis of 5,15-diHETE regioisomers.
LC-MS/MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS/MS analysis issues.
References
- 1. waters.com [waters.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lcms.cz [lcms.cz]
- 9. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 5(S),15(S)-DiHETE during solid-phase extraction.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of 5(S),15(S)-DiHETE during solid-phase extraction (SPE). The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is 5(S),15(S)-DiHETE and why is its recovery challenging?
5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-DiHETE) is a lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes.[1][2] It belongs to the family of hydroxyeicosatetraenoic acids (HETEs).[3][4] The presence of two hydroxyl groups makes it more polar than mono-HETEs, which can complicate its retention and elution during standard reverse-phase solid-phase extraction (SPE) protocols. Achieving high recovery requires careful optimization of the entire SPE workflow, from sample preparation to elution.
Q2: What is the most common SPE method for 5(S),15(S)-DiHETE?
Reverse-phase SPE (RP-SPE) using a C18 sorbent is the most widely used method for extracting eicosanoids, including DiHETEs, from biological matrices.[1][5] This technique separates compounds based on their hydrophobicity. The non-polar C18 stationary phase retains hydrophobic molecules, while polar molecules pass through.
Q3: What are the critical steps in an SPE protocol where I might be losing my 5(S),15(S)-DiHETE?
Loss of 5(S),15(S)-DiHETE can occur at several stages of the SPE process:
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Sample Pre-treatment: Incomplete protein precipitation or failure to adjust the sample pH can lead to poor retention on the SPE column.
-
Column Conditioning and Equilibration: Improper wetting of the sorbent can result in inconsistent analyte retention.
-
Sample Loading: If the sample solvent is too strong (too organic), the analyte may not bind effectively to the sorbent and will be lost in the flow-through.
-
Washing: Using a wash solvent that is too strong can prematurely elute the analyte from the column.
-
Elution: An elution solvent that is too weak may not be sufficient to fully recover the analyte from the sorbent.
Troubleshooting Low Recovery
Low recovery is a common challenge in SPE. A systematic approach to troubleshooting is essential to identify the source of the problem. The first step is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (load, wash, and elution).
Diagram: Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow to diagnose the cause of low analyte recovery during solid-phase extraction.
Issue 1: Analyte is lost during the sample loading step.
If 5(S),15(S)-DiHETE is detected in the sample flow-through, it indicates a problem with its retention on the SPE sorbent.
| Potential Cause | Recommended Solution |
| Sample solvent is too strong | The organic content of the sample should be low (typically <5%) to ensure proper binding to the C18 sorbent. If your sample is in an organic solvent, dilute it with a weak, aqueous buffer. |
| Incorrect sample pH | 5(S),15(S)-DiHETE has a carboxylic acid group. At neutral or basic pH, this group will be ionized (negatively charged), making the molecule more polar and less likely to bind to the non-polar C18 sorbent. Acidify the sample to a pH of ~3.5-4.5 to neutralize the carboxylic acid group, thereby increasing its hydrophobicity and retention. |
| Column overloading | The amount of sample applied may exceed the binding capacity of the SPE sorbent. Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. |
| Inadequate column conditioning | The C18 sorbent must be properly wetted to ensure effective interaction with the analyte. Ensure the column is conditioned with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an aqueous solution (e.g., water or buffer) without letting the sorbent dry out. |
Issue 2: Analyte is lost during the washing step.
If 5(S),15(S)-DiHETE is found in the wash eluate, the wash solvent is likely too strong and is prematurely eluting your compound of interest.
| Potential Cause | Recommended Solution |
| Wash solvent is too strong | The purpose of the wash step is to remove more polar interferences while retaining the analyte. If the wash solvent has too high of an organic content, it will begin to elute the 5(S),15(S)-DiHETE. Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 10% or 5%. |
Issue 3: Analyte is not recovered during the elution step.
If 5(S),15(S)-DiHETE is not found in the load or wash fractions and is still not present in the final eluate, it is likely still bound to the SPE sorbent.
| Potential Cause | Recommended Solution |
| Elution solvent is too weak | The elution solvent must be strong enough to disrupt the hydrophobic interactions between 5(S),15(S)-DiHETE and the C18 sorbent. Increase the strength (organic content) of your elution solvent. For example, if you are using 80% methanol, try 100% methanol or a stronger solvent like acetonitrile (B52724) or ethyl acetate. |
| Insufficient elution volume | It is possible that the volume of elution solvent is not sufficient to completely elute the analyte from the sorbent bed. Try increasing the volume of the elution solvent or perform a second elution and analyze it separately. |
| Analyte irreversibly bound | In rare cases, the analyte may have very strong, non-specific interactions with the sorbent material. Consider trying a different brand of C18 cartridge or a different type of reverse-phase sorbent (e.g., C8). |
Experimental Protocols
Recommended SPE Protocol for 5(S),15(S)-DiHETE from an Aqueous Matrix (e.g., Cell Culture Supernatant, Plasma)
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
To precipitate proteins, add 3 volumes of cold methanol containing an antioxidant (e.g., 0.005% BHT) to 1 volume of sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate the methanol under a stream of nitrogen.
-
Reconstitute the sample in 1 mL of 15% methanol in water.
-
Acidify the sample to pH 3.5-4.5 with dilute formic acid or acetic acid.
-
-
SPE Column Conditioning:
-
Pass 1 column volume of methanol through the C18 cartridge.
-
Pass 1 column volume of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Collect the flow-through for troubleshooting purposes if needed.
-
-
Washing:
-
Wash the cartridge with 1 column volume of water to remove salts.
-
Wash the cartridge with 1 column volume of 15% methanol in water to remove polar interferences.
-
Collect the wash eluate for troubleshooting if necessary.
-
-
Elution:
-
Elute the 5(S),15(S)-DiHETE from the cartridge with 1-2 column volumes of 100% methanol or ethyl acetate.
-
Collect the eluate in a clean tube.
-
-
Post-Elution:
-
Evaporate the elution solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for your downstream analysis (e.g., LC-MS mobile phase).
-
Diagram: Reverse-Phase SPE Workflow for 5(S),15(S)-DiHETE
Caption: A step-by-step workflow for the solid-phase extraction of 5(S),15(S)-DiHETE.
Data Presentation
Table 1: Recommended Solvent Strengths for C18 SPE of 5(S),15(S)-DiHETE
| SPE Step | Solvent | Typical % Organic | Purpose |
| Sample Loading | Aqueous buffer/diluted sample | < 5% | Maximize retention |
| Washing | Methanol/Water or Acetonitrile/Water | 5-20% | Remove polar interferences |
| Elution | Methanol, Acetonitrile, or Ethyl Acetate | 80-100% | Recover the analyte |
Note: The optimal percentages may vary depending on the specific C18 sorbent and the sample matrix. It is recommended to perform an optimization experiment where the organic content of the wash and elution solvents is varied to determine the ideal conditions for your specific application.
References
- 1. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. welchlab.com [welchlab.com]
- 5. Preparation and purification of soybean lipoxygenase-derived unsaturated hydroperoxy and hydroxy fatty acids and determination of molar absorptivities of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 5(S),15(S)-DiHETE during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). The following sections address common challenges encountered during sample preparation to prevent its degradation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is 5(S),15(S)-DiHETE and why is its stability during sample preparation important?
5(S),15(S)-DiHETE is a bioactive lipid mediator derived from the enzymatic oxygenation of arachidonic acid. It plays a significant role in inflammatory responses. Due to its chemical nature, 5(S),15(S)-DiHETE is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of its physiological or pathological roles. Therefore, meticulous sample preparation is crucial to preserve its integrity.
Q2: What are the primary degradation pathways for 5(S),15(S)-DiHETE during sample preparation?
The main degradation pathways for 5(S),15(S)-DiHETE include:
-
Enzymatic Degradation: The primary enzymatic degradation involves the conversion of 5(S),15(S)-DiHETE to 5-oxo-15(S)-hydroxy-eicosatetraenoic acid (5-oxo-15(S)-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).
-
Oxidative Degradation: As a polyunsaturated fatty acid derivative, 5(S),15(S)-DiHETE is prone to non-enzymatic oxidation, which can be initiated by exposure to air, light, and trace metal ions.
-
pH Instability: Extreme pH conditions can potentially lead to the degradation or isomerization of 5(S),15(S)-DiHETE, affecting its structure and function.
Q3: What are the recommended storage conditions for 5(S),15(S)-DiHETE standards and biological samples?
To ensure long-term stability, 5(S),15(S)-DiHETE standards should be stored at -20°C or lower in an organic solvent such as ethanol. Biological samples should be processed immediately after collection. If immediate processing is not possible, they should be flash-frozen in liquid nitrogen and stored at -80°C. It is advisable to add antioxidants and enzyme inhibitors prior to freezing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of 5(S),15(S)-DiHETE.
Problem 1: Low Recovery of 5(S),15(S)-DiHETE After Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution | - Ensure the elution solvent is strong enough to displace 5(S),15(S)-DiHETE from the SPE sorbent. A common elution solvent is methyl formate (B1220265) or ethyl acetate (B1210297). - Increase the volume of the elution solvent. - Perform a second elution step to ensure complete recovery. |
| Analyte Breakthrough During Loading | - Ensure the sample is adequately acidified (pH ~3.5) to protonate the carboxylic acid group, which aids in retention on C18 SPE columns. - Reduce the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. - Ensure the organic solvent concentration in the sample is low (typically <5%) before loading. |
| Irreversible Binding to Sorbent | - Check the compatibility of the SPE sorbent with 5(S),15(S)-DiHETE. C18 is the most commonly used sorbent. - Ensure proper conditioning and equilibration of the SPE cartridge before sample loading. |
| Degradation on the Column | - Work quickly and keep samples cold during the SPE process. - Consider adding an antioxidant to the collection tube. |
Problem 2: High Variability in 5(S),15(S)-DiHETE Measurements Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize all sample handling procedures, including collection, storage, and extraction times. - Ensure all samples are treated with the same concentrations of internal standards, antioxidants, and enzyme inhibitors. |
| Ex-vivo Formation or Degradation | - Add a cocktail of antioxidants (e.g., butylated hydroxytoluene - BHT) and enzyme inhibitors (e.g., indomethacin (B1671933) to inhibit cyclooxygenases, and a general antioxidant) to the samples immediately after collection. - Keep samples on ice throughout the preparation process. |
| Freeze-Thaw Cycles | - Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] |
| Instrumental Variability | - Ensure the analytical instrument (e.g., LC-MS/MS) is properly calibrated and maintained. - Use a deuterated internal standard for 5(S),15(S)-DiHETE to correct for variations in extraction efficiency and instrument response. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5(S),15(S)-DiHETE from Plasma/Serum
-
Sample Collection and Stabilization:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add an antioxidant solution (e.g., 0.2 mg/mL BHT) and a cyclooxygenase inhibitor (e.g., 10 µM indomethacin).
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma/serum.
-
If not proceeding immediately, store the plasma/serum at -80°C.
-
-
Protein Precipitation and Acidification:
-
To 1 mL of plasma/serum, add 2 mL of ice-cold methanol (B129727) containing a deuterated internal standard for 5(S),15(S)-DiHETE.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and acidify to pH 3.5 with 2M HCl.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge (100-200 mg) by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the 5(S),15(S)-DiHETE with 2 mL of methyl formate or ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Major degradation pathways of 5(S),15(S)-DiHETE.
Caption: General experimental workflow for 5(S),15(S)-DiHETE analysis.
Caption: Troubleshooting decision tree for low 5(S),15(S)-DiHETE recovery.
References
- 1. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiHETE Isomer Resolution in Reverse-Phase HPLC
Welcome to the Technical Support Center for the analysis of dihydroxyeicosatetraenoic acid (DiHETE) isomers by reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating DiHETE isomers by RP-HPLC?
The primary challenges in separating DiHETE isomers stem from their structural similarities. These molecules are stereoisomers and constitutional isomers, often differing only in the position of hydroxyl groups or the stereochemistry at chiral centers. This results in very similar physicochemical properties, leading to co-elution or poor resolution on standard RP-HPLC systems.[1] Achieving baseline separation requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters. For enantiomers, chiral chromatography is essential.[2][3]
Q2: Which type of HPLC column is best suited for DiHETE isomer separation?
For general reversed-phase applications, C18 columns are a reliable starting point and are widely used for the separation of eicosanoids, including DiHETE isomers.[4][5] For highly hydrophobic compounds, shorter-chain phases like C8 may be considered.[6] The key is to select a column that provides the necessary selectivity to differentiate between the subtle structural differences of the isomers.
Q3: What is a typical mobile phase composition for separating DiHETE isomers?
A common mobile phase for the separation of DiHETE and other eicosanoid isomers on a C18 column consists of a mixture of water, acetonitrile (B52724), and an acid modifier.[4][5] The organic solvent (acetonitrile or methanol) concentration is critical for controlling retention, while the acid (e.g., formic acid or acetic acid) helps to suppress the ionization of the carboxylic acid group on the DiHETEs, leading to better peak shape and retention.[5] The pH of the mobile phase is a crucial parameter to control the ionization state of the analytes, which in turn affects their retention times and the overall separation efficiency.[7]
Q4: Is it possible to separate DiHETE enantiomers using standard RP-HPLC?
Standard (achiral) RP-HPLC can separate diastereomers if they have different physical properties.[8] However, enantiomers, which are non-superimposable mirror images, have identical physical and chemical properties in an achiral environment and will co-elute on a standard RP-HPLC column. To separate enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is required.[2][9][10]
Q5: How can I improve the sensitivity of my DiHETE analysis?
Improving sensitivity often involves optimizing the detection method, typically mass spectrometry (MS). Using a targeted approach like Multiple Reaction Monitoring (MRM) in LC-MS/MS can significantly enhance sensitivity and selectivity.[11] Proper sample preparation, including solid-phase extraction (SPE), can help to concentrate the analytes and remove interfering substances from the matrix.[11] Additionally, ensuring the mobile phase is free of contaminants and using high-purity solvents can reduce baseline noise and improve the signal-to-noise ratio.[12]
Troubleshooting Guides
Problem 1: Poor Resolution or Peak Co-elution
Possible Causes:
-
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the isomers.
-
Suboptimal Mobile Phase Composition: The organic solvent ratio, pH, or type of modifier may not be ideal.
-
Inadequate Gradient Profile: A shallow gradient may be necessary to resolve closely eluting peaks.
-
High Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution.[7]
Solutions:
-
Stationary Phase Selection:
-
Ensure you are using a high-quality C18 column with good batch-to-batch reproducibility.
-
For particularly challenging separations, consider testing columns with different C18 bonding chemistries or even different stationary phases (e.g., C8, Phenyl-Hexyl).
-
-
Mobile Phase Optimization:
-
Organic Solvent: Systematically vary the ratio of acetonitrile or methanol (B129727) in the mobile phase. Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter selectivity.
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase with a suitable buffer or acid (e.g., formic acid, acetic acid). The optimal pH is often within ±1 unit of the analyte's pKa.
-
Additives: Consider the use of ion-pairing reagents in the mobile phase to enhance the separation of charged analytes.[7]
-
-
Gradient Optimization:
-
Decrease the slope of the gradient during the elution window of the DiHETE isomers. A shallower gradient provides more time for the separation to occur.
-
-
Flow Rate Adjustment:
-
Reduce the flow rate. While this will increase the analysis time, it can significantly improve resolution.[7]
-
Problem 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Analyte interaction with active silanol (B1196071) groups on the silica (B1680970) support of the stationary phase.
-
Column Contamination: Buildup of strongly retained compounds from previous injections.
-
Incorrect Mobile Phase pH: Can lead to mixed-mode interactions.
-
Column Overload: Injecting too much sample.
Solutions:
-
Mobile Phase Modification:
-
Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid group of the DiHETEs.
-
Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites, though this is less common with modern, high-purity silica columns.
-
-
Column Maintenance:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
-
If the problem persists, consider replacing the column.
-
-
Sample Concentration:
-
Dilute the sample to avoid overloading the column.
-
Problem 3: Retention Time Shifts
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[6]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.
-
Fluctuations in Flow Rate: Issues with the HPLC pump can cause inconsistent flow rates.
-
Temperature Variations: Changes in column temperature can affect retention times.
Solutions:
-
Consistent Mobile Phase Preparation:
-
Use a precise and consistent method for preparing the mobile phase. Premixing the mobile phase components can improve consistency.
-
-
Column Equilibration:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
-
System Check:
-
Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
-
Use a column oven to maintain a constant temperature.
-
-
Column Monitoring:
-
Monitor column performance over time. A gradual decrease in retention time can indicate column aging.
-
Experimental Protocols
General RP-HPLC Method for DiHETE Isomer Analysis
This protocol provides a starting point for the separation of DiHETE isomers. Optimization will likely be required based on the specific isomers of interest and the sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with a relatively low percentage of Mobile Phase B (e.g., 30-40%).
-
Employ a shallow linear gradient to increase the percentage of Mobile Phase B over a sufficient time to elute the DiHETE isomers (e.g., increase by 1-2% per minute).
-
After the elution of the target analytes, include a high organic wash step (e.g., 95% B) to clean the column, followed by re-equilibration at the initial conditions.
-
-
Flow Rate: 1.0 mL/min (can be reduced to 0.5-0.8 mL/min to improve resolution).
-
Column Temperature: 30-40 °C.
-
Detection: UV (210-235 nm) or Mass Spectrometry (MS). For MS, electrospray ionization (ESI) in negative ion mode is typically used.
Data Presentation
Table 1: Example Retention Times for Eicosanoids on a C18 Column
The following table presents example retention times for some DiHETE and related eicosanoid isomers to illustrate typical elution order. Note that these values are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.
| Compound | Retention Time (min) |
| 14,15-DiHETE | ~4-7 |
| 11,12-DiHETE | ~4-7 |
| 8,9-DiHETE | ~4-7 |
| 5,6-DiHETE | ~4-7 |
| 14,15-EET | ~18-26 |
| 11,12-EET | ~18-26 |
| 8,9-EET | ~18-26 |
| 5,6-EET | ~18-26 |
| Data adapted from a study using a C18 column with a gradient elution.[13] |
Mandatory Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: General experimental workflow for DiHETE isomer analysis.
Caption: Simplified DiHETE biosynthesis pathway.
References
- 1. escholarship.org [escholarship.org]
- 2. Khan Academy [khanacademy.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The separation of leukotrienes and hydroxyeicosatetraenoic acid metabolites of arachidonic acid by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. aelabgroup.com [aelabgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
Addressing matrix effects in the analysis of 5(S),15(S)-DiHETE in tissue homogenates.
Welcome to the technical support center for the analysis of 5(S),15(S)-DiHETE in tissue homogenates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 5(S),15(S)-DiHETE?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of 5(S),15(S)-DiHETE from tissue homogenates, these effects can lead to ion suppression or enhancement, which adversely affects the accuracy, reproducibility, and sensitivity of quantification.[1][2] This interference can result in underestimation or overestimation of the true analyte concentration.
Q2: What are the primary causes of matrix effects in the analysis of lipids like 5(S),15(S)-DiHETE from tissue homogenates?
A2: The primary culprits behind matrix effects in lipid analysis of biological samples are phospholipids.[1][3] Tissue homogenates are rich in phospholipids, which can co-extract with 5(S),15(S)-DiHETE and interfere with its ionization in the mass spectrometer's ion source.[1] Other contributing factors include salts, proteins, and other endogenous metabolites present in the tissue matrix.[1]
Q3: How can I determine if my 5(S),15(S)-DiHETE analysis is affected by matrix effects?
A3: There are two main methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 5(S),15(S)-DiHETE standard solution into the mass spectrometer after the LC column. A blank tissue homogenate extract is then injected. Dips in the constant signal indicate ion suppression, while peaks indicate ion enhancement, revealing the retention times where matrix components are interfering.[1]
-
Post-Extraction Spiking: This is a quantitative approach where a known amount of 5(S),15(S)-DiHETE is spiked into a blank matrix extract that has already undergone the full sample preparation procedure. The response is compared to that of the analyte in a clean solvent at the same concentration. The ratio of these responses quantifies the degree of signal suppression or enhancement.[1]
Q4: What is the most effective strategy to minimize matrix effects in 5(S),15(S)-DiHETE quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized and effective technique to correct for matrix effects.[2][4] A SIL-IS for 5(S),15(S)-DiHETE, such as a deuterated analog, will behave almost identically to the analyte during sample preparation and LC-MS/MS analysis, experiencing the same degree of ion suppression or enhancement.[4][5] This allows for accurate correction of the analyte signal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for 5(S),15(S)-DiHETE | Significant ion suppression due to co-eluting phospholipids. | 1. Optimize Sample Preparation: Implement a phospholipid removal step. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., silica-based or ion-exchange) is highly effective.[6][7] Liquid-Liquid Extraction (LLE) can also be optimized to separate the analyte from interfering lipids.[7] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate 5(S),15(S)-DiHETE from the bulk of the phospholipids.[2] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.[2][4] |
| High variability in replicate injections | Inconsistent matrix effects between samples. Buildup of matrix components on the LC column or in the MS source. | 1. Thorough Sample Cleanup: Ensure your sample preparation method is robust and consistently removes interfering compounds.[3] 2. Column Washing: Implement a rigorous column washing step at the end of each chromatographic run to remove strongly retained matrix components.[8] 3. Regular Instrument Maintenance: Clean the mass spectrometer ion source regularly to prevent fouling from non-volatile matrix components. |
| Peak shape distortion (e.g., tailing, splitting) | Co-elution of interfering compounds. Chemical contamination or lipid buildup on the analytical column. | 1. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components and particulates.[8] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape.[8] 3. Evaluate Sample Preparation: Inefficient sample cleanup can lead to the injection of compounds that affect peak shape. Re-evaluate the extraction and cleanup protocol. |
| Inaccurate quantification (poor accuracy and precision) | Uncorrected matrix effects leading to either ion suppression or enhancement. | 1. Implement Stable Isotope Dilution: This is the gold standard for correcting matrix effects and achieving accurate quantification.[5][9][10] 2. Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.[11] |
Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol provides a general guideline for preparing tissue homogenates for lipid analysis.
-
Weigh a portion of the frozen tissue (e.g., 100 mg) in a 2 mL microcentrifuge tube.[12]
-
Add 500 µL of ice-cold cell lysis buffer per 100 mg of tissue.[12] The buffer composition should be chosen to minimize enzymatic degradation of lipids. A common choice is methanol (B129727) to effectively stop enzymatic reactions.[5]
-
Add a stainless steel bead to the tube.[12]
-
Homogenize the tissue using a bead-based homogenizer (e.g., TissueLyser) at a specified frequency and duration until the tissue is completely disrupted.[12]
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[12]
-
Carefully collect the supernatant for subsequent lipid extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal and 5(S),15(S)-DiHETE Enrichment
This protocol describes a general SPE procedure to clean up the tissue homogenate.
-
Internal Standard Spiking: Spike the tissue homogenate supernatant with a known amount of 5(S),15(S)-DiHETE stable isotope-labeled internal standard.
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a specialized phospholipid removal plate) by washing with methanol followed by water.[13]
-
Sample Loading: Apply the spiked supernatant to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities while retaining the analyte and other lipids.[13]
-
Elution: Elute the 5(S),15(S)-DiHETE and other eicosanoids with a stronger organic solvent, such as methanol or acetonitrile.[13] The specific elution solvent may need optimization depending on the sorbent used.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[13]
Protocol 3: LC-MS/MS Analysis of 5(S),15(S)-DiHETE
The following table summarizes typical LC-MS/MS parameters for the analysis of DiHETEs.
| Parameter | Typical Setting | Reference |
| LC Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | [14] |
| Mobile Phase A | 0.1% Formic Acid in Water | [14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [14] |
| Flow Rate | 1 mL/min | [14] |
| Gradient | A gradient from 60-100% Mobile Phase B over approximately 30-40 minutes | [14] |
| Injection Volume | 10 µL | [15] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [5][13] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [5][15] |
| Precursor Ion (m/z) | 335 | [5] |
| Product Ion (m/z) | 201 | [5][16] |
Visualizations
Caption: A flowchart of the experimental workflow for analyzing 5(S),15(S)-DiHETE.
Caption: A decision tree for troubleshooting poor signal in 5(S),15(S)-DiHETE analysis.
Caption: Simplified biosynthetic pathway of 5(S),15(S)-DiHETE from arachidonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope dilution assay for branched chain alpha-hydroxy-and alpha-ketoacids: serum concentrations for normal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to handle 5(S),15(S)-DiHETE in cell culture to maintain bioactivity.
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) in cell culture to ensure the preservation of its bioactivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5(S),15(S)-DiHETE and what is its primary biological activity?
A1: 5(S),15(S)-DiHETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5- and 15-lipoxygenase pathways.[1][2] Its primary biological activities include acting as a potent chemoattractant for eosinophils and potentiating the degranulation of human polymorphonuclear leukocytes (PMNLs), such as neutrophils.[1]
Q2: How should I store and handle 5(S),15(S)-DiHETE to maintain its stability?
A2: For long-term storage, 5(S),15(S)-DiHETE should be kept at -20°C, where it is stable for at least two years.[1] Some sources suggest storage at -80°C for even longer-term stability of related compounds.[1] It is typically shipped on wet ice.
Q3: How do I reconstitute 5(S),15(S)-DiHETE for use in cell culture?
A3: To reconstitute 5(S),15(S)-DiHETE, it is recommended to first dissolve it in an organic solvent such as ethanol (B145695) to create a stock solution. For example, you can dissolve it in 100% ethanol to a concentration of 1 mg/ml or higher. This stock solution should be stored at -20°C. For cell culture experiments, the ethanolic stock solution should be diluted into your culture medium to the desired final concentration. It is crucial to ensure that the final concentration of ethanol in the cell culture medium is non-toxic to your cells, typically below 0.1%.[3]
Q4: What is the mechanism of action for 5(S),15(S)-DiHETE?
A4: 5(S),15(S)-DiHETE exerts its effects primarily through the G protein-coupled receptor OXER1 (Oxoeicosanoid Receptor 1).[1] Activation of OXER1 by 5(S),15(S)-DiHETE and related eicosanoids stimulates several downstream signaling pathways, including the mobilization of intracellular calcium, and the activation of MAPK/ERK, p38 mitogen-activated protein kinases, and the PI3K/Akt pathway.[1]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degradation of 5(S),15(S)-DiHETE | Ensure proper storage at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare working solutions fresh for each experiment. |
| Incorrect Reconstitution | Verify the correct solvent (e.g., ethanol) was used for the initial stock solution. Ensure the final solvent concentration in the cell culture medium is not affecting cell viability or the compound's activity. Perform a solvent toxicity control.[3] |
| Suboptimal Working Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Effective concentrations for related compounds are often in the nanomolar to low micromolar range.[4] |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. High passage numbers can lead to altered cellular responses. |
| Presence of Serum in Media | Components in serum may bind to the lipid, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the assay, if compatible with your cells. |
Issue 2: High Background or Inconsistent Results in Chemotaxis Assays
| Potential Cause | Troubleshooting Step |
| Spontaneous Cell Migration | Optimize the cell starvation period before the assay to reduce baseline migration. Ensure the cell suspension is uniform and cells are not clumped. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, which can cause inconsistent migration, ensure proper humidification in the incubator and allow plates to equilibrate to room temperature before adding cells. Consider leaving the outer wells empty and filling them with sterile water or PBS. |
| Incorrect Assay Duration | Optimize the incubation time for your specific cell type. Shorter times may not allow for sufficient migration, while longer times can lead to desensitization or random migration. |
| Bubble Formation | When adding reagents or cells to the chemotaxis chamber, avoid introducing air bubbles, as they can interfere with the chemotactic gradient. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Stability at -20°C | ≥ 2 years | [1] |
| Chemotactic ED₅₀ for Eosinophils | 0.3 µM | [1] |
| Relative Potency at OXER1 | 5(S),15(S)-diHETE is ~3- to 10-fold weaker than 5(S)-HETE in stimulating cells. | [1] |
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay
This protocol is a general guideline for a Boyden chamber-based chemotaxis assay.
Materials:
-
Chemotaxis chamber (e.g., 96-well format with 5 µm pore size polycarbonate membrane)
-
Human eosinophils (isolated from peripheral blood)
-
RPMI 1640 medium with 0.1% BSA
-
5(S),15(S)-DiHETE stock solution (in ethanol)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate eosinophils and resuspend them in RPMI 1640 + 0.1% BSA at a concentration of 1 x 10⁶ cells/mL. Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Preparation of Chemoattractant: Prepare serial dilutions of 5(S),15(S)-DiHETE in RPMI 1640 + 0.1% BSA. A typical concentration range to test would be 10⁻¹⁰ M to 10⁻⁶ M. Include a vehicle control (medium with the same final concentration of ethanol).
-
Assay Assembly: Add the 5(S),15(S)-DiHETE dilutions or control medium to the lower wells of the chemotaxis chamber.
-
Carefully place the membrane over the lower wells.
-
Add the labeled eosinophil suspension to the upper wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
Protocol 2: Neutrophil Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.
Materials:
-
Human neutrophils (isolated from peripheral blood)
-
HEPES-buffered saline with 0.1% BSA
-
5(S),15(S)-DiHETE stock solution (in ethanol)
-
Cytochalasin B (optional, to enhance degranulation)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend them in HEPES-buffered saline + 0.1% BSA at a concentration of 5 x 10⁶ cells/mL.
-
Priming (Optional): Pre-incubate the cells with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.
-
Stimulation: Add various concentrations of 5(S),15(S)-DiHETE or a vehicle control to the cell suspension in a 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect Supernatant: Carefully transfer the supernatant to a new 96-well plate.
-
Enzyme Assay:
-
Add the PNAG substrate solution to each well containing the supernatant.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of cells with 0.1% Triton X-100 and perform the enzyme assay.
-
Calculation: Express the degranulation as a percentage of the total release.
Visualizations
Caption: Signaling pathway of 5(S),15(S)-DiHETE via the OXER1 receptor.
Caption: General experimental workflow for cell-based assays with 5(S),15(S)-DiHETE.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing auto-oxidation of 5(S),15(S)-DiHETE in experimental setups.
Welcome to the technical support center for 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize auto-oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5(S),15(S)-DiHETE and why is it prone to auto-oxidation?
5(S),15(S)-DiHETE is a dihydroxy fatty acid synthesized from 5(S)-HETE by the enzyme 15-lipoxygenase. Its structure contains multiple double bonds, making it a polyunsaturated fatty acid derivative. These double bonds are susceptible to attack by reactive oxygen species (ROS), initiating a free-radical chain reaction known as auto-oxidation. This process can lead to the formation of various oxidation products, altering the biological activity of the molecule and leading to experimental variability.
Q2: What are the primary factors that accelerate the auto-oxidation of 5(S),15(S)-DiHETE?
The main factors that promote the auto-oxidation of lipids like 5(S),15(S)-DiHETE are:
-
Oxygen: Molecular oxygen is a key reactant in the auto-oxidation cascade.
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Light: UV and visible light can provide the energy to initiate the formation of free radicals.
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Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.
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Presence of Metal Ions: Transition metals such as iron and copper can catalyze the formation of reactive oxygen species.
Q3: How should I properly store my stock solution of 5(S),15(S)-DiHETE?
Proper storage is critical to maintaining the stability of 5(S),15(S)-DiHETE. Commercial suppliers recommend storing it as a solution in an organic solvent, such as ethanol (B145695), at -20°C. Under these conditions, the compound is reported to be stable for at least two years. To further minimize oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: What solvents are recommended for dissolving and diluting 5(S),15(S)-DiHETE?
5(S),15(S)-DiHETE is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is common to dissolve the compound in an organic solvent first and then dilute it into an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Cause: Degradation of 5(S),15(S)-DiHETE due to auto-oxidation after dilution in aqueous media.
Solutions:
-
Minimize Time in Aqueous Solutions: Prepare working solutions of 5(S),15(S)-DiHETE in aqueous buffers or media immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
Use Antioxidants: Consider adding an antioxidant to your aqueous working solutions. Common choices include butylated hydroxytoluene (BHT), α-tocopherol (Vitamin E), or ascorbyl palmitate. The optimal concentration will need to be determined for your specific assay, but typical starting ranges are 10-50 µM.
-
Degas Aqueous Buffers: Before preparing your working solutions, degas the aqueous buffer or medium to remove dissolved oxygen. This can be achieved by bubbling with an inert gas like argon or nitrogen.
-
Protect from Light: Conduct experiments under low-light conditions or use amber-colored labware to minimize light exposure.
Issue 2: High background or unexpected peaks in analytical measurements (e.g., LC-MS/MS).
Possible Cause: Presence of auto-oxidation products of 5(S),15(S)-DiHETE in your sample.
Solutions:
-
Proper Sample Handling: From the moment of preparation to analysis, keep samples on ice and protected from light whenever possible.
-
Inert Atmosphere: During sample preparation steps, such as evaporation and reconstitution, use a gentle stream of inert gas to remove oxygen.
-
Antioxidant Addition: Add an antioxidant like BHT to your extraction and reconstitution solvents.
-
Confirm Identity of Peaks: If unexpected peaks are observed, confirm their identity by comparing their mass-to-charge ratio (m/z) and fragmentation pattern with known oxidation products of polyunsaturated fatty acids.
Data Presentation
Table 1: Storage and Solubility of 5(S),15(S)-DiHETE
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Recommended Solvent | Ethanol |
| Stated Stability | ≥ 2 years at -20°C in ethanol |
| Solubility | Ethanol: 50 mg/mL |
| DMF: 50 mg/mL | |
| DMSO: 50 mg/mL | |
| PBS (pH 7.2): 1 mg/mL |
Data sourced from commercial supplier information.
Experimental Protocols
Protocol 1: Preparation of 5(S),15(S)-DiHETE Working Solutions for Cell-Based Assays
-
Stock Solution Preparation:
-
If received as a solid, dissolve 5(S),15(S)-DiHETE in ethanol to a concentration of 1-10 mg/mL.
-
If received as a solution in an organic solvent, this is your stock solution.
-
Store the stock solution at -20°C under an inert atmosphere (argon or nitrogen).
-
-
Working Solution Preparation (Aqueous):
-
On the day of the experiment, remove the stock solution from the freezer and allow it to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure the solution is collected at the bottom.
-
In a separate, sterile tube, add the desired volume of pre-warmed (e.g., 37°C) and degassed cell culture medium or buffer.
-
While gently vortexing the medium, add the required volume of the 5(S),15(S)-DiHETE stock solution to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent effects on the cells.
-
Use the working solution immediately. Do not store aqueous dilutions.
-
Protocol 2: Detection of 5(S),15(S)-DiHETE and its Oxidation Products by LC-MS/MS
-
Sample Extraction:
-
To 100 µL of plasma or cell lysate, add an internal standard (e.g., a deuterated analog of 5(S),15(S)-DiHETE).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the lipids.
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Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
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Elute the lipids with an organic solvent such as methanol (B129727) or acetonitrile.
-
Evaporate the solvent under a gentle stream of nitrogen.
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Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5(S),15(S)-DiHETE and potential oxidation products (e.g., hydroperoxides, ketones). The exact m/z transitions should be optimized based on your instrument.
-
Visualizations
Caption: Auto-oxidation free-radical chain reaction pathway.
Caption: Recommended experimental workflow for 5(S),15(S)-DiHETE.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Overcoming Poor Solubility of 5(S),15(S)-DiHETE in Aqueous Buffers
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of lipid mediators like 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a critical first step for reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges associated with the poor aqueous solubility of this lipophilic molecule.
Troubleshooting Guide
Q1: I followed the protocol to dissolve 5(S),15(S)-DiHETE in my aqueous buffer, but I see a precipitate. What should I do?
A1: Precipitation indicates that the solubility limit of 5(S),15(S)-DiHETE in your buffer has been exceeded. Here are a few steps you can take to troubleshoot this issue:
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Sonication: Gently sonicate the solution in a water bath for 5-10 minutes. This can help to break up aggregates and enhance dissolution.
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Warming: Briefly warm the solution to 37°C. Increased temperature can improve the solubility of some lipids. However, be cautious with prolonged heating, as it may degrade the compound.
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pH Adjustment: The solubility of carboxylic acids like DiHETEs can be pH-dependent. While PBS at pH 7.2 is a common starting point, slight adjustments to a more alkaline pH (e.g., pH 8.0-8.5) may increase the solubility of the carboxylate salt form. Always ensure the final pH is compatible with your experimental system.
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Use of a Carrier Protein: For in vitro cell-based assays, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). 5(S),15(S)-DiHETE can be pre-complexed with BSA, which will enhance its stability and delivery in aqueous media. A general protocol involves dissolving the DiHETE in a small amount of organic solvent, adding it to a BSA solution, and then removing the organic solvent.
Q2: My 5(S),15(S)-DiHETE solution is clear at first, but it becomes cloudy over time. Why is this happening and how can I prevent it?
A2: Cloudiness that develops over time, especially at lower temperatures (e.g., 4°C), is likely due to the compound coming out of solution. 5(S),15(S)-DiHETE, like many lipids, has a tendency to aggregate in aqueous environments.
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Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of 5(S),15(S)-DiHETE fresh for each experiment.
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Avoid Long-Term Storage in Aqueous Buffer: Do not store diluted aqueous solutions for more than a day.[1] If you must prepare solutions in advance, store them at room temperature for short periods (a few hours) if stability allows, as refrigeration can decrease solubility.
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Maintain a Stock in Organic Solvent: For long-term storage, it is best to keep 5(S),15(S)-DiHETE as a stock solution in an organic solvent like ethanol (B145695) or DMSO at -20°C or -80°C.
Q3: I am concerned about the effects of the organic solvent (e.g., ethanol, DMSO) on my cells. How can I minimize its concentration in my final working solution?
A3: This is a valid concern as organic solvents can have physiological effects.[1]
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High Concentration Stock: Prepare a highly concentrated stock solution of 5(S),15(S)-DiHETE in your chosen organic solvent. This will allow for a larger dilution factor when preparing your final working solution, thus minimizing the final concentration of the organic solvent.
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Solvent Evaporation: As outlined in the protocol below, the organic solvent can be evaporated under a gentle stream of nitrogen before redissolving the lipid in the aqueous buffer. This is the most effective way to create a solvent-free solution.
-
Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples to account for any solvent-induced effects.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for 5(S),15(S)-DiHETE?
A: 5(S),15(S)-DiHETE is typically supplied in an organic solvent like ethanol. For long-term storage, it should be kept at -20°C. Some sources suggest storage for up to two years under these conditions.
Q: In which solvents is 5(S),15(S)-DiHETE soluble?
A: 5(S),15(S)-DiHETE is readily soluble in organic solvents such as ethanol, DMSO, and DMF. Its solubility in aqueous buffers is limited.
Q: Can I use a vortex to dissolve 5(S),15(S)-DiHETE in my buffer?
A: While vortexing can be used, gentle sonication in a water bath is often more effective at dispersing lipid aggregates without causing excessive foaming or potential degradation of the compound.
Quantitative Solubility Data
The solubility of 5(S),15(S)-DiHETE in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock and working solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL[2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL[2][3] |
| Ethanol | ~50 mg/mL[2][3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[2][3] |
Experimental Protocol: Preparation of an Aqueous Solution of 5(S),15(S)-DiHETE
This protocol details the preparation of an aqueous solution of 5(S),15(S)-DiHETE from a stock solution in an organic solvent.
Materials:
-
5(S),15(S)-DiHETE in ethanol (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Inert gas (e.g., nitrogen or argon)
-
Glass vial
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Pipettes
Procedure:
-
Aliquot Stock Solution: In a clean glass vial, add the desired amount of the 5(S),15(S)-DiHETE stock solution.
-
Evaporate Organic Solvent: Under a gentle stream of inert gas (e.g., nitrogen), evaporate the organic solvent until a thin film or neat oil of the lipid remains at the bottom of the vial.
-
Add Aqueous Buffer: Immediately add the desired volume of the pre-warmed (if necessary) aqueous buffer to the vial.
-
Promote Dissolution: To aid dissolution, gently sonicate the vial in a water bath for 5-10 minutes.
-
Final Dilution: If necessary, perform further dilutions of this aqueous stock into your final experimental medium. Ensure that any subsequent dilutions are made just before the experiment to minimize precipitation.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the experimental workflow and a potential signaling pathway involving 5(S),15(S)-DiHETE.
References
Best practices for handling and storing 5(S),15(S)-DiHETE to ensure purity.
Welcome to the technical support center for 5(S),15(S)-DiHETE. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of 5(S),15(S)-DiHETE, thereby safeguarding its purity and maximizing experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of 5(S),15(S)-DiHETE?
A1: For long-term stability, 5(S),15(S)-DiHETE should be stored at -20°C.[1] When stored under these conditions, it is stable for at least two years.[1] For even greater stability, especially when dealing with biological samples containing eicosanoids, storage at -80°C is recommended to halt lipid oxidation.
Q2: My vial of 5(S),15(S)-DiHETE arrived on wet ice. Is this acceptable?
A2: Yes, this is the standard shipping condition for continental US deliveries and is sufficient to maintain the integrity of the compound during transit.[1] Upon receipt, the product should be immediately transferred to a -20°C freezer for long-term storage.
Q3: In which solvents is 5(S),15(S)-DiHETE soluble?
A3: 5(S),15(S)-DiHETE is soluble in several organic solvents and an aqueous buffer. The approximate solubilities are:
-
Dimethylformamide (DMF): 50 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): 50 mg/mL
-
Ethanol (B145695): 50 mg/mL
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Phosphate-buffered saline (PBS), pH 7.2: 1 mg/mL[1]
When preparing aqueous solutions, it is best to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.
Q4: What are the primary biological activities of 5(S),15(S)-DiHETE?
A4: 5(S),15(S)-DiHETE is a bioactive lipid involved in inflammatory responses. Its key activities include being a potent chemotactic agent for eosinophils, with an ED50 value of approximately 0.3 µM.[1] It is also known to potentiate the degranulation of human polymorphonuclear leukocytes (PMNLs) in response to Platelet-Activating Factor (PAF).[1]
Q5: How is 5(S),15(S)-DiHETE synthesized biologically?
A5: 5(S),15(S)-DiHETE is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) through the action of the enzyme 15-lipoxygenase (15-LO).[1] 5(S)-HETE itself is a metabolite of arachidonic acid produced by 5-lipoxygenase (5-LO).[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 5(S),15(S)-DiHETE in your experiments.
Problem 1: Reduced or No Biological Activity
Symptoms:
-
The compound fails to induce eosinophil chemotaxis at expected concentrations.
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Experimental results are inconsistent or not reproducible.
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The observed potency is significantly lower than the literature value (ED50 ~0.3 µM).[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation due to Improper Storage/Handling | Polyunsaturated fatty acids are susceptible to autoxidation.[3] Ensure the compound has been consistently stored at -20°C or below, protected from light, and under an inert atmosphere if possible. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Dilution/Solubility Issues | When preparing aqueous solutions, ensure the compound is fully dissolved in a small amount of organic solvent (e.g., ethanol) before diluting with your aqueous buffer. Precipitates can form if the organic solvent concentration is too low, reducing the effective concentration of the compound. |
| Metabolism in Experimental System | In some cellular systems, 5(S),15(S)-DiHETE can be further metabolized by enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-15-HETE, which may have different activity profiles.[4] Consider the metabolic capacity of your experimental model and the incubation time. |
| Adsorption to Labware | Lipids can adsorb to the surface of plasticware. To minimize this, use low-adhesion polypropylene (B1209903) tubes or glass vials for storage and dilution. Pre-rinsing pipette tips with the solution can also help ensure accurate transfer. |
Problem 2: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
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A chromatogram of your 5(S),15(S)-DiHETE standard shows more than one major peak.
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The retention time of your main peak does not match previous analyses.
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You observe new peaks appearing over time in stored solutions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Autoxidation of the polyunsaturated fatty acid backbone can lead to the formation of various byproducts, including hydroperoxides and epoxides.[5] These will appear as new, often more polar, peaks in your chromatogram. To prevent this, handle the compound under an inert gas (argon or nitrogen) and store it properly. Adding an antioxidant like BHT to your storage solvent can also be considered. |
| Presence of Stereoisomers | The biosynthesis of diHETEs can sometimes produce other stereoisomers, such as 5(S),15(R)-DiHETE, especially in pathways involving cyclooxygenase-2 (COX-2).[6] These isomers may co-elute or appear as a separate peak depending on your chromatographic conditions. Chiral chromatography may be necessary to resolve them. |
| Solvent Contamination or Reaction | Ensure all solvents used for dilution and mobile phases are of high purity (HPLC or LC-MS grade). Impurities or reactive species in the solvent can lead to artifact peaks. |
| Isomerization | Exposure to light or certain pH conditions can potentially cause isomerization of the double bonds, leading to changes in retention time or the appearance of new peaks. Always store solutions in amber vials or protect them from light. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the handling and storage of 5(S),15(S)-DiHETE.
| Parameter | Value | Solvent/Conditions | Citation |
| Storage Temperature | -20°C | Solid or in organic solvent | [1] |
| Long-Term Stability | ≥ 2 years | At -20°C | [1] |
| Solubility in Ethanol | ~50 mg/mL | N/A | [1] |
| Solubility in DMSO | ~50 mg/mL | N/A | [1] |
| Solubility in DMF | ~50 mg/mL | N/A | [1] |
| Solubility in PBS | ~1 mg/mL | pH 7.2 | [1] |
| UV λmax | 243 nm | In Ethanol | [1] |
Experimental Protocols
Protocol 1: Aliquoting a Stock Solution of 5(S),15(S)-DiHETE
This protocol describes how to safely aliquot a stock solution (e.g., 100 µg/mL in ethanol) to prevent degradation and avoid repeated freeze-thaw cycles.
Materials:
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Stock solution of 5(S),15(S)-DiHETE in ethanol.
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Low-adhesion polypropylene microcentrifuge tubes or amber glass vials with PTFE-lined caps.
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Pipettes and low-retention tips.
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Inert gas (Argon or Nitrogen), if available.
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-20°C or -80°C freezer.
Procedure:
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Allow the vial of 5(S),15(S)-DiHETE to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solvent.
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If available, briefly flush the headspace of the vial with a gentle stream of inert gas (Argon is preferred as it is heavier than air).
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Determine the desired aliquot volume based on the needs of your typical experiments (e.g., 10 µL, 25 µL). The goal is to create single-use vials.
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Using a calibrated pipette with a low-retention tip, carefully dispense the calculated volume into each new vial.
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If using an inert gas, flush the headspace of each new aliquot vial before sealing it tightly.
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Clearly label each aliquot with the compound name, concentration, date, and solvent.
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Immediately place the aliquots in a -20°C or -80°C freezer for storage. The original stock vial should also be resealed and returned to the freezer.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 5(S),15(S)-DiHETE using reverse-phase HPLC with UV detection.
Materials:
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HPLC system with UV detector.
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, water, and acetic acid.
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5(S),15(S)-DiHETE sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm (the λmax for 5(S),15(S)-DiHETE).[1]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Gradient Program (Example):
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 50% B for re-equilibration.
-
-
-
Sample Preparation: Dilute a small amount of the 5(S),15(S)-DiHETE stock solution in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile/Methanol).
-
Analysis: Inject the sample and record the chromatogram. Purity is assessed by calculating the area of the main peak as a percentage of the total area of all peaks. A pure sample should exhibit one major peak at the expected retention time.
Protocol 3: Eosinophil Chemotaxis Assay
This protocol outlines a standard method for assessing the biological activity of 5(S),15(S)-DiHETE using a Transwell or Boyden chamber assay.
Materials:
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Human eosinophils, isolated from peripheral blood.
-
Transwell inserts with a 3-5 µm pore size polycarbonate membrane.
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24-well companion plates.
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Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
5(S),15(S)-DiHETE.
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Chemotaxis buffer (e.g., HBSS with Ca2+ and Mg2+).
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Cell counting solution (e.g., Calcein-AM or manual counting with a hemocytometer).
Procedure:
-
Cell Preparation: Isolate eosinophils and resuspend them in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of 5(S),15(S)-DiHETE in the assay medium. A typical concentration range would be from 1 nM to 1 µM. Include a vehicle control (medium with the same final concentration of ethanol used for dilution).
-
Assay Setup:
-
Add 600 µL of the chemoattractant dilutions (or vehicle control) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension to the top of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the bottom of the membrane and/or are in the lower well. This can be done by:
-
Fluorescence: Staining migrated cells with a fluorescent dye like Calcein-AM and reading the plate on a fluorescence plate reader.
-
Manual Counting: Staining the membrane with a dye (e.g., Diff-Quik) and counting the migrated cells in several high-power fields under a microscope.
-
-
-
Data Analysis: Plot the number of migrated cells against the concentration of 5(S),15(S)-DiHETE to generate a dose-response curve and determine the EC50.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key processes related to the use of 5(S),15(S)-DiHETE.
Caption: Biosynthesis and primary action of 5(S),15(S)-DiHETE.
Caption: General experimental workflow for 5(S),15(S)-DiHETE.
Caption: Troubleshooting decision tree for bioactivity issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermolecular peroxyl radical reactions during autoxidation of hydroxy and hydroperoxy arachidonic acids generate a novel series of epoxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing artifacts in 5(S),15(S)-DiHETE measurements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the accurate measurement of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) and minimize the formation of analytical artifacts.
Frequently Asked Questions (FAQs)
Q1: What is 5(S),15(S)-DiHETE and why is its accurate measurement important?
A1: 5(S),15(S)-DiHETE is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. It is involved in various physiological and pathological processes, including inflammation. Accurate measurement is crucial for understanding its role in disease and for the development of novel therapeutics.
Q2: What are the main sources of artifacts in 5(S),15(S)-DiHETE measurements?
A2: Artifacts in 5(S),15(S)-DiHETE measurements can arise from several sources:
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Autoxidation: Non-enzymatic oxidation of arachidonic acid and other polyunsaturated fatty acids can lead to the formation of various DiHETE isomers, interfering with the accurate quantification of the enzymatically produced 5(S),15(S)-DiHETE.
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Sample Handling and Storage: Improper collection, handling, and storage of biological samples can lead to both enzymatic and non-enzymatic formation or degradation of 5(S),15(S)-DiHETE.
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Analytical Instrumentation: In-source fragmentation and the formation of adducts in the mass spectrometer can generate ions that interfere with the detection of the target analyte.
Q3: How can I minimize the formation of artifacts during sample collection and storage?
A3: To minimize artifact formation, it is critical to handle and store samples properly. This includes:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing to minimize enzymatic activity and autoxidation.
-
Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for extraction to prevent autoxidation.
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Proper Storage: For long-term storage, samples should be kept at -80°C. As a solution in ethanol, 5(S),15(S)-DiHETE is stable for at least two years when stored at -80°C.[1] A related compound, 5-oxo-15-HETE, has been shown to be stable for up to three years at -80°C with no significant degradation.[2]
Q4: What is the recommended method for extracting 5(S),15(S)-DiHETE from biological samples?
A4: Solid-phase extraction (SPE) is a widely used and effective method for extracting and purifying eicosanoids, including 5(S),15(S)-DiHETE, from complex biological matrices like plasma and cell culture supernatants. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of 5(S),15(S)-DiHETE.
Table 1: Troubleshooting Poor Recovery or High Variability
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte signal | Inefficient extraction. | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. A detailed SPE protocol is provided below. |
| Analyte degradation during storage. | Ensure samples are stored at -80°C immediately after collection and processing. Avoid repeated freeze-thaw cycles. | |
| Inefficient ionization in the mass spectrometer. | Optimize mass spectrometer source parameters. Consider derivatization to improve ionization efficiency. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to extraction. Ensure consistent timing and temperature control. |
| Incomplete protein precipitation. | Ensure complete protein precipitation by using ice-cold solvents and allowing sufficient incubation time at low temperatures. | |
| Matrix effects in the mass spectrometer. | Use a stable isotope-labeled internal standard for every sample to normalize for variations in extraction efficiency and matrix effects. |
Table 2: Troubleshooting Artifact Peaks and Interferences
| Problem | Potential Cause | Recommended Solution |
| Multiple peaks with the same m/z as 5(S),15(S)-DiHETE | Isomeric interference from other DiHETE species formed via autoxidation or different enzymatic pathways. | Optimize the chromatographic separation to resolve different isomers. Use a high-resolution mass spectrometer to differentiate between isomers based on their exact mass. |
| In-source fragmentation of other lipids. | Optimize the electrospray ionization (ESI) source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. | |
| Unexpected adduct ions (e.g., [M+Na]+, [M+K]+) | Presence of salts in the sample or mobile phase. | Use high-purity solvents and reagents. Minimize the use of salts in buffers. Incorporate a desalting step in the sample preparation. |
| High background noise | Contaminated solvents, reagents, or glassware. | Use LC-MS grade solvents and high-purity reagents. Thoroughly clean all glassware. |
| Carryover from previous injections. | Implement a rigorous wash cycle for the autosampler and column between injections. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice to minimize enzymatic activity.
-
Within one hour of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma to a clean polypropylene (B1209903) tube.
-
Add an antioxidant solution (e.g., BHT in ethanol) to the plasma to a final concentration of 0.05% (v/v) to prevent autoxidation.
-
Immediately freeze the plasma samples at -80°C for storage until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 5(S),15(S)-DiHETE from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading:
-
Thaw the plasma sample on ice.
-
Acidify the plasma to pH 3.5 with 1 M HCl.
-
Load the acidified plasma onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane (B92381) to remove nonpolar lipids.
-
-
Elution:
-
Elute the 5(S),15(S)-DiHETE from the cartridge with 5 mL of methyl formate (B1220265).
-
-
Drying and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Enzymatic and Non-Enzymatic Formation of 5,15-DiHETE
Caption: Enzymatic vs. Non-Enzymatic routes to 5,15-DiHETE.
Diagram 2: General Workflow for 5(S),15(S)-DiHETE Measurement
Caption: Recommended workflow for accurate 5(S),15(S)-DiHETE analysis.
Diagram 3: Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting guide for low 5(S),15(S)-DiHETE signal.
References
How to improve the sensitivity of 5(S),15(S)-DiHETE detection in small volume samples.
Welcome to the technical support center for the analysis of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 5(S),15(S)-DiHETE detection in small volume samples.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of 5(S),15(S)-DiHETE, particularly in samples with limited volume.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal Detected | Inefficient extraction from the sample matrix. | Optimize your solid-phase extraction (SPE) protocol. Consider using polymeric SPE cartridges as an alternative to C18. For very small volumes, consider micro-extraction techniques. Ensure proper column conditioning and elution solvent selection.[1][2][3][4] |
| Degradation of the analyte during sample handling and storage. | Store samples at -80°C immediately after collection.[2] Add antioxidants like butylated hydroxytoluene (BHT) during sample collection to prevent oxidation.[2] Use inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases to prevent ex vivo formation of eicosanoids.[2] | |
| Low ionization efficiency in the mass spectrometer. | Employ chemical derivatization to enhance signal intensity. Charge-reversal derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can increase sensitivity by 10- to 20-fold in positive ion mode.[5][6] | |
| High Background Noise | Interference from the sample matrix. | Improve sample cleanup. A multi-step SPE wash protocol can help remove interfering substances.[1][4] Liquid-liquid extraction (LLE) can be more efficient in some cases but may also extract more impurities; a careful optimization of the LLE protocol is necessary.[3][4] |
| Contamination from labware or solvents. | Use high-purity solvents and pre-cleaned labware. Ensure that all collection tubes and extraction materials are free of contaminants. | |
| Poor Chromatographic Peak Shape | Suboptimal liquid chromatography (LC) conditions. | Optimize the LC gradient and mobile phase composition. The use of Ultra-High-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns can significantly improve peak shape and resolution.[3][4][7] |
| Inappropriate sample reconstitution solvent. | Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. | |
| Inconsistent Quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., 5(S),15(S)-DiHETE-d8) to correct for variations in extraction efficiency and matrix effects.[4] |
| Non-optimized mass spectrometry parameters. | Systematically optimize MS parameters such as spray voltage, gas flows, and collision energy. A Design of Experiments (DoE) approach can be used to fine-tune these parameters for maximum sensitivity.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for improving the sensitivity of 5(S),15(S)-DiHETE detection in small volume samples?
A1: For small volume samples, minimizing sample loss and enhancing signal intensity are paramount. Therefore, a combination of an efficient extraction method, such as solid-phase extraction (SPE), and a sensitivity-enhancing derivatization technique is crucial. Charge-reversal derivatization, for instance, can significantly boost the signal in LC-MS/MS analysis.[5][6]
Q2: How can I minimize the degradation of 5(S),15(S)-DiHETE in my samples?
A2: Eicosanoids are susceptible to oxidation. It is essential to store samples at -80°C and to add antioxidants like BHT during collection.[2] To prevent the artificial formation of eicosanoids after sample collection, inhibitors of enzymes involved in their synthesis, such as indomethacin (B1671933) for cyclooxygenases, can be added.[2]
Q3: What are the advantages of using chemical derivatization for 5(S),15(S)-DiHETE analysis?
A3: Chemical derivatization can significantly improve the sensitivity of detection. For eicosanoids, which are carboxylic acids, derivatization can improve their chromatographic properties and, more importantly, their ionization efficiency in the mass spectrometer. Charge-reversal derivatization with reagents like AMPP converts the acidic analyte into a derivative that is readily detected in the more sensitive positive ion mode of ESI-MS.[5][6]
Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A4: Both SPE and LLE can be used for eicosanoid extraction. SPE is generally preferred for its ability to provide cleaner extracts, which is particularly important for complex biological matrices and can lead to lower background noise in LC-MS/MS analysis.[2][4] LLE can offer higher recovery but may also co-extract more interfering substances.[3][4] The choice depends on the sample matrix and the required level of cleanliness.
Q5: How can I confirm the identity of the 5(S),15(S)-DiHETE peak in my chromatogram?
A5: The identity of the peak should be confirmed by comparing its retention time with that of an authentic standard. Furthermore, the use of tandem mass spectrometry (MS/MS) is essential. The fragmentation pattern (product ions) of the analyte in the sample should match that of the standard.[9] For stereoisomers, chiral chromatography is necessary to distinguish between them.[7][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5(S),15(S)-DiHETE from Small Volume Plasma
-
Sample Pre-treatment:
-
Thaw the plasma sample (e.g., 100 µL) on ice.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 5(S),15(S)-DiHETE-d8).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 0.1 M HCl or acetic acid).
-
-
SPE Column Conditioning:
-
Use a C18 or polymeric SPE cartridge (e.g., 30 mg/1 mL).
-
Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the 5(S),15(S)-DiHETE and other eicosanoids with 1 mL of methanol or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase.
-
Protocol 2: Charge-Reversal Derivatization with AMPP
-
Reagent Preparation: Prepare a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) and a coupling agent (e.g., a carbodiimide (B86325) like EDC) in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To the dried sample extract from the SPE protocol, add the AMPP and coupling agent solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the AMPP-amide derivative.
-
-
Reaction Quenching: Quench the reaction by adding a small amount of water.
-
Sample Dilution: Dilute the sample with the initial LC mobile phase before injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for sensitive 5(S),15(S)-DiHETE detection.
Caption: Biosynthetic pathways of 5(S),15(S)-DiHETE.[11][12]
References
- 1. arborassays.com [arborassays.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Strategies to reduce inter-assay variability in 5(S),15(S)-DiHETE experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in 5(S),15(S)-DiHETE experiments.
Troubleshooting Guides
Inter-assay variability can be a significant challenge in the quantification of 5(S),15(S)-DiHETE. The following guides address common issues encountered during competitive ELISA and LC-MS/MS experiments.
High Inter-Assay Variability in Competitive ELISA
Issue: Significant differences in results are observed when the same samples are analyzed on different plates or on different days.
| Potential Cause | Recommended Solution | Acceptable Limits |
| Inconsistent Standard Curve | Ensure standards are freshly prepared for each assay and are not subjected to multiple freeze-thaw cycles. Use a calibrated pipette with proper technique for serial dilutions.[1] | R² value of the standard curve should be >0.99. |
| Pipetting Inaccuracies | Use calibrated pipettes and pre-wet the pipette tip before aspirating and dispensing liquids.[1] Maintain a consistent pipetting angle and speed. | Replicate CVs should be within the assay's specified limits. |
| Reagent Variability | Aliquot and store reagents at the recommended temperature to avoid degradation. Ensure all reagents are brought to room temperature before use. | Refer to the manufacturer's certificate of analysis for reagent stability. |
| Inconsistent Incubation Times/Temperatures | Use a calibrated incubator and timer. Ensure all plates are incubated for the same duration at the same temperature. | Adhere strictly to the protocol's specified incubation parameters. |
| Variable Washing Steps | Ensure consistent and thorough washing of all wells. Use a calibrated plate washer if available, or a consistent manual technique. | Residual wash buffer should be completely removed by inverting and tapping the plate on absorbent paper. |
| Edge Effects | Avoid using the outer wells of the plate, or ensure that standards, controls, and samples are distributed evenly across the plate. | No significant trend in optical density readings from the center to the edge of the plate. |
High Inter-Assay Variability in LC-MS/MS Analysis
Issue: Poor reproducibility of quantitative results for 5(S),15(S)-DiHETE across different analytical runs.
| Potential Cause | Recommended Solution | Acceptable Limits |
| Inconsistent Sample Preparation | Use a standardized solid-phase extraction (SPE) protocol.[2][3] Ensure complete solvent evaporation and consistent reconstitution volume. | Recovery rates should be consistent across batches. |
| Matrix Effects | Assess matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat standard.[4] If significant, optimize the chromatographic separation or use a more rigorous sample cleanup method. | Matrix effects should ideally be between 85-115%. |
| Instrument Performance Fluctuation | Calibrate the mass spectrometer regularly. Run system suitability tests before each batch of samples to ensure consistent performance. | Peak area and retention time of internal standards should be consistent across runs. |
| Internal Standard Variability | Use a stable isotope-labeled internal standard for 5(S),15(S)-DiHETE if available. Add the internal standard at the beginning of the sample preparation process. | The CV of the internal standard response should be low across all samples and standards. |
| Analyte Instability | Minimize the time samples are at room temperature.[5] Store extracts at -80°C if not analyzed immediately. | Assess freeze-thaw stability and bench-top stability during method validation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are acceptable levels of inter-assay variability?
For immunoassays, an inter-assay coefficient of variation (%CV) of less than 15% is generally considered acceptable.[6][7] For LC-MS/MS, the acceptable %CV is typically also within ±15%.[2]
Q2: How can I minimize pipetting errors?
To minimize pipetting errors, ensure your pipettes are regularly calibrated. When pipetting, pre-wet the tip by aspirating and dispensing the liquid back into the source container a few times. Use a consistent speed and pressure on the plunger, and immerse the tip to a consistent depth below the liquid surface.
Q3: How should I store my biological samples for 5(S),15(S)-DiHETE analysis?
For long-term storage, samples such as plasma and serum should be kept at -80°C.[8] Avoid repeated freeze-thaw cycles, as this can lead to the degradation of lipids.[5][8]
Competitive ELISA Specific Questions
Q4: My standard curve is poor. What should I do?
A poor standard curve can be due to several factors. Check for errors in the serial dilution of your standards, ensure the standards have not degraded, and verify that all reagents were added in the correct order and incubated for the specified times.
Q5: I am observing high background in my ELISA. What could be the cause?
High background can result from insufficient washing, ineffective blocking, or the use of too high a concentration of detection antibody. Increase the number of wash steps, try a different blocking buffer, or optimize the concentration of your detection antibody.
LC-MS/MS Specific Questions
Q6: What are matrix effects and how can I reduce them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] To reduce them, you can improve your sample cleanup procedure, for example, by using solid-phase extraction.[3] You can also optimize your chromatographic method to separate the 5(S),15(S)-DiHETE from interfering compounds. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Q7: What is a good recovery rate for my sample preparation?
A good recovery rate for solid-phase extraction of eicosanoids is typically above 85-95%.[3] However, the consistency of the recovery is more critical than achieving 100% recovery.
Experimental Protocols
Competitive ELISA Protocol for 5(S),15(S)-DiHETE
This protocol is a general guideline for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for 5(S),15(S)-DiHETE. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Competition Reaction: Add your standards and samples to the wells, followed by the addition of a fixed amount of HRP-conjugated 5(S),15(S)-DiHETE. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the amount of 5(S),15(S)-DiHETE in the sample.
LC-MS/MS Protocol for 5(S),15(S)-DiHETE
This protocol provides a general workflow for the quantification of 5(S),15(S)-DiHETE by LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the sample (e.g., plasma, serum) to pH 3.5.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the 5(S),15(S)-DiHETE with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).[1]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for 5(S),15(S)-DiHETE and its internal standard.
-
Visualizations
Caption: Experimental workflow for 5(S),15(S)-DiHETE quantification.
Caption: Biosynthesis and signaling pathway of 5(S),15(S)-DiHETE.[9]
Caption: Troubleshooting logic for high inter-assay variability.
References
- 1. arborassays.com [arborassays.com]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. cusabio.com [cusabio.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5(S),15(S)-DiHETE and 5(R),15(S)-DiHETE
A deep dive into the stereospecific functionalities of dihydroxyeicosatetraenoic acid isomers, offering insights for researchers in inflammation, immunology, and drug development.
The biological activities of eicosanoids, signaling molecules derived from arachidonic acid, are exquisitely dependent on their stereochemistry. Even subtle changes in the three-dimensional arrangement of functional groups can lead to vastly different physiological effects. This guide provides a comparative overview of the biological activities of two stereoisomers of 5,15-dihydroxyeicosatetraenoic acid (DiHETE): 5(S),15(S)-DiHETE and 5(R),15(S)-DiHETE. While extensive research has elucidated the roles of 5(S),15(S)-DiHETE in various cellular processes, data on the 5(R),15(S) isomer remains limited, highlighting a gap in our understanding of the full spectrum of DiHETE biology.
Biosynthesis of 5,15-DiHETE Stereoisomers
The generation of 5,15-DiHETE isomers is a complex process involving multiple enzymatic pathways. The stereochemical outcome is determined by the specific enzymes involved in the sequential oxygenation of arachidonic acid.
-
5(S),15(S)-DiHETE: This isomer is primarily synthesized through the coordinated action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[1] Arachidonic acid can be first converted to 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE) by 5-LOX, which is then further oxygenated by 15-LOX to a hydroperoxy intermediate that is subsequently reduced to 5(S),15(S)-DiHETE. Alternatively, 15-LOX can initiate the process by converting arachidonic acid to 15(S)-HpETE, which is then acted upon by 5-LOX.[1]
-
5(R),15(S)-DiHETE: The biosynthetic pathway for 5(R),15(S)-DiHETE is less clearly defined in the current literature. While cyclooxygenase-2 (COX-2) has been shown to convert 5(S)-HETE into a mixture of 5(S),15(S)-DiHETE and 5(S),15(R)-DiHETE, the enzymatic route to 5(R),15(S)-DiHETE is not well-documented in the available research.[1][2]
The following diagram illustrates the established biosynthetic pathways for 5(S),15(S)-DiHETE.
Caption: Biosynthesis of 5(S),15(S)-DiHETE.
Comparative Biological Activities
Current scientific literature indicates that 5(S),15(S)-DiHETE is a biologically active molecule with defined roles in inflammation and cellular signaling. In contrast, there is a notable absence of data on the specific biological functions of 5(R),15(S)-DiHETE, suggesting it may be significantly less active or that its functions have yet to be explored. The stereochemistry at the C-5 position appears to be a critical determinant of biological activity in this class of molecules.
Quantitative Comparison of Biological Activities
| Biological Activity | 5(S),15(S)-DiHETE | 5(R),15(S)-DiHETE |
| Inhibition of Platelet Aggregation | IC₅₀: 1.3 μM[3] | Data not available |
| Eosinophil Chemotaxis | ED₅₀: 0.3 μM[4] | Data not available |
| Neutrophil Degranulation | Potentiates PAF-induced degranulation[4] | Data not available |
| OXER1 Receptor Binding | Relative potency of 1-3 (vs. 5-oxo-ETE)[5] | Data not available |
Key Biological Activities of 5(S),15(S)-DiHETE
-
Inflammation and Immunology: 5(S),15(S)-DiHETE is recognized as a modulator of inflammatory responses. It is a potent chemoattractant for eosinophils, with an ED₅₀ value of 0.3 μM, suggesting a role in allergic inflammation and asthma.[4][6][7] Furthermore, it potentiates degranulation of human polymorphonuclear leukocytes (PMNLs) in response to platelet-activating factor (PAF), indicating its capacity to amplify inflammatory signals.[4]
-
Platelet Aggregation: This isomer has been shown to inhibit platelet aggregation with an IC₅₀ of 1.3 μM, suggesting a potential role in regulating thrombosis.[3]
-
Precursor to Anti-inflammatory Mediators: 5(S),15(S)-DiHETE serves as an intermediate in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators that are crucial for the resolution of inflammation.[3]
-
Receptor-Mediated Signaling: The biological effects of 5(S),15(S)-DiHETE are, in part, mediated through the oxoeicosanoid receptor 1 (OXER1).[5] While its potency is lower than other ligands like 5-oxo-ETE, its ability to activate this receptor triggers downstream signaling cascades involving calcium mobilization and the activation of various protein kinases, including MAPK/ERK, p38, PI3K/Akt, and protein kinase C.[5]
The signaling pathway initiated by the activation of the OXER1 receptor is depicted below.
Caption: OXER1 signaling pathway.
The Importance of Stereochemistry: Inferences from Related Compounds
The stark difference in the available data for 5(S),15(S)-DiHETE and 5(R),15(S)-DiHETE underscores the critical role of stereochemistry in determining biological function. While direct comparative studies on these specific isomers are lacking, research on other DiHETE isomers provides valuable context. For instance, studies on 8,15-DiHETE isomers have shown that 8(R),15(S)-diHETE can sensitize C-fiber mechanoheat nociceptors, an effect that is stereospecifically antagonized by 8(S),15(S)-diHETE.[8] This demonstrates that a change in stereochemistry at a single position can switch a molecule from an agonist to an antagonist. Conversely, both 8(S),15(S)-diHETE and 8(R),15(S)-diHETE were found to be inactive in a human polymorphonuclear leukocyte chemokinetic assay, suggesting that the biological context and the specific assay are crucial in determining activity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activities of these isomers. Below are outlines of key experimental methodologies that can be employed.
Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood).
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with the PRP.
-
Treatment: The DiHETE isomer (5(S),15(S)-DiHETE or 5(R),15(S)-DiHETE) is pre-incubated with the PRP for a defined period.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation, and the change in light transmission is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the DiHETE isomer to that of a vehicle control. The IC₅₀ value is determined from a dose-response curve.
Eosinophil Chemotaxis Assay
-
Isolation of Eosinophils: Eosinophils are isolated from human peripheral blood using density gradient centrifugation followed by negative selection with immunomagnetic beads to remove other granulocytes.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 μm pore size) is used. The lower wells are filled with a chemoattractant solution containing different concentrations of the DiHETE isomer in a buffer (e.g., HBSS).
-
Cell Loading: The isolated eosinophils are resuspended in the same buffer and loaded into the upper wells of the chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60-90 minutes) to allow the cells to migrate through the membrane.
-
Cell Staining and Counting: The membrane is removed, and the cells that have migrated to the lower side are fixed, stained (e.g., with Giemsa or a fluorescent dye), and counted under a microscope.
-
Data Analysis: The number of migrated cells per high-power field is determined for each concentration of the DiHETE isomer. The ED₅₀ value, the concentration that elicits a half-maximal response, is calculated from the dose-response curve.
The general workflow for a chemotaxis assay is outlined in the following diagram.
Caption: Eosinophil chemotaxis assay workflow.
Conclusion
The available evidence strongly indicates that 5(S),15(S)-DiHETE is a biologically active lipid mediator with significant roles in inflammation and cellular signaling. Its ability to induce eosinophil chemotaxis and inhibit platelet aggregation highlights its potential as a therapeutic target. The stereochemistry at the C-5 position appears to be paramount for these activities, as evidenced by the lack of reported biological functions for the 5(R),15(S) isomer.
This disparity in the literature presents a clear opportunity for further research. A thorough investigation into the biological activities of 5(R),15(S)-DiHETE is warranted to fully comprehend the structure-activity relationships within the 5,15-DiHETE family. Such studies would not only enhance our fundamental understanding of lipid signaling but could also unveil novel biological pathways and potential therapeutic avenues. Future research should focus on the direct, side-by-side comparison of these two isomers in a variety of biological assays to definitively characterize their respective roles.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. caymanchem.com [caymanchem.com]
- 4. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biological activities of the four synthetic (5,6)-dihete isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Pro-inflammatory Effects of 5(S),15(S)-DiHETE and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of two lipid mediators, 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) and Leukotriene B4 (LTB4). Both are metabolites of arachidonic acid and play roles in the inflammatory cascade, but they exhibit distinct potencies and mechanisms of action. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the signaling pathways involved.
Executive Summary
Leukotriene B4 (LTB4) is a potent, well-characterized pro-inflammatory mediator that primarily acts on neutrophils, inducing robust chemotaxis, degranulation, and cytokine release. It signals through high- and low-affinity G protein-coupled receptors, BLT1 and BLT2, respectively. In contrast, 5(S),15(S)-DiHETE is a less potent inflammatory mediator that signals through the oxoeicosanoid receptor 1 (OXER1). While direct quantitative comparisons are limited in the literature, available data suggests that 5(S),15(S)-DiHETE is significantly less potent than LTB4 in inducing pro-inflammatory responses in neutrophils. This guide aims to collate the existing evidence to facilitate a clearer understanding of their relative biological activities.
Data Presentation: Quantitative Comparison
Direct comparative studies providing EC50 values for 5(S),15(S)-DiHETE in neutrophil activation are scarce. The following tables summarize the available quantitative data for LTB4 and qualitative or relative potency information for 5(S),15(S)-DiHETE.
Table 1: Neutrophil Chemotaxis
| Mediator | Receptor(s) | Potency (EC50) | Notes |
| LTB4 | BLT1, BLT2 | ~3 nM[1] | A potent chemoattractant for human neutrophils. |
| 5(S),15(S)-DiHETE | OXER1 | Data not available | Reported to be 3- to 10-fold weaker than 5(S)-HETE in stimulating cells.[2] The chemotactic potential for neutrophils is not well-quantified. |
Table 2: Neutrophil Degranulation
| Mediator | Receptor(s) | Potency (EC50) | Notes |
| LTB4 | BLT1, BLT2 | Data not available | Known to induce degranulation in neutrophils. |
| 5(S),15(S)-DiHETE | OXER1 | Data not available | Its ability to induce neutrophil degranulation is not well-documented. |
Table 3: Macrophage Cytokine Production
| Mediator | Cell Type | Cytokine | Potency (EC50) |
| LTB4 | Dendritic Cells | IL-10 (increase) | 36 nM |
| Macrophages | TNF-α, IL-6 | Enhances production | |
| 5(S),15(S)-DiHETE | Macrophages | TNF-α, IL-6 | Data not available |
Signaling Pathways
The pro-inflammatory effects of LTB4 and 5(S),15(S)-DiHETE are mediated by distinct G protein-coupled receptors and their downstream signaling cascades.
Caption: LTB4 Signaling Pathway.
Caption: 5(S),15(S)-DiHETE Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 5(S),15(S)-DiHETE and LTB4 are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant.
Caption: Neutrophil Chemotaxis Workflow.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.
-
Chamber Assembly: A Boyden chamber apparatus is assembled with a microporous polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: The chemoattractant of interest (LTB4 or 5(S),15(S)-DiHETE) at various concentrations is added to the lower chamber. A buffer control is used to measure random migration (chemokinesis).
-
Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60 to 120 minutes.
-
Cell Staining and Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Diff-Quik). The number of neutrophils that have migrated to the lower side of the membrane is then counted under a microscope in several high-power fields. Alternatively, migrated cells can be quantified using a plate reader-based method by measuring ATP content or labeling cells with a fluorescent dye.
Neutrophil Degranulation Assay (β-glucuronidase Release)
This assay measures the release of azurophilic granule contents, such as the enzyme β-glucuronidase, upon neutrophil activation.
Methodology:
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a buffer containing cytochalasin B, which enhances degranulation by disrupting the actin cytoskeleton.
-
Stimulation: The neutrophil suspension is pre-warmed to 37°C and then stimulated with various concentrations of LTB4 or 5(S),15(S)-DiHETE for a short period (e.g., 5-15 minutes).
-
Reaction Termination: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Enzyme Activity Measurement: The supernatant is collected, and the activity of β-glucuronidase is measured using a chromogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide). The absorbance is read on a spectrophotometer.
-
Data Analysis: The amount of enzyme released is expressed as a percentage of the total cellular enzyme content, which is determined by lysing an equivalent number of unstimulated cells with a detergent.
Macrophage Cytokine Production Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, released from macrophages upon stimulation.
Methodology:
-
Macrophage Culture: Human or murine macrophages (e.g., primary monocyte-derived macrophages or a cell line like RAW 264.7) are cultured in appropriate medium.
-
Stimulation: The cells are treated with various concentrations of LTB4 or 5(S),15(S)-DiHETE. A negative control (vehicle) and a positive control (e.g., lipopolysaccharide, LPS) are included.
-
Supernatant Collection: After an incubation period (typically 6-24 hours), the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of cytokine standards of known concentrations are added to the wells.
-
A biotinylated detection antibody specific for the cytokine is then added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate is added, and the resulting color change is proportional to the amount of cytokine present.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is interpolated from this curve.
Conclusion
The available evidence strongly indicates that LTB4 is a significantly more potent pro-inflammatory mediator than 5(S),15(S)-DiHETE, particularly in the context of neutrophil activation. LTB4's high affinity for its BLT1 receptor drives robust chemotactic and degranulation responses at nanomolar concentrations. While 5(S),15(S)-DiHETE does exhibit some pro-inflammatory activity through the OXER1 receptor, its potency is considerably lower. Further quantitative studies are required to fully elucidate the specific EC50 values for 5(S),15(S)-DiHETE in various inflammatory assays to allow for a more direct and comprehensive comparison with LTB4. This information is critical for researchers and drug development professionals targeting these lipid mediator pathways for therapeutic intervention in inflammatory diseases.
References
Validating the 5(S),15(S)-DiHETE Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE)-induced signaling pathway with other key lipid mediator pathways. It includes supporting experimental data and detailed protocols for pathway validation to aid in research and drug development.
5(S),15(S)-DiHETE is a metabolite of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in inflammation.[1] This lipid mediator is part of a family of structurally related molecules that act as signaling agents in both inflammatory and allergic responses.[2] Understanding the activation and downstream effects of its signaling pathway is vital for identifying novel therapeutic targets.
Comparative Analysis of Signaling Pathway Activation
The primary mechanism of action for 5(S),15(S)-DiHETE is through the G-protein coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[2][3] Upon binding, it initiates a cascade of intracellular events, most notably the mobilization of calcium ions and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2]
For a comprehensive understanding, this guide compares the signaling potency of 5(S),15(S)-DiHETE with two other well-characterized lipid mediators:
-
5-oxo-Eicosatetraenoic Acid (5-oxo-ETE): A more potent agonist of the same OXER1 receptor.[2][4]
-
Leukotriene B4 (LTB4): A potent chemoattractant that acts through its own distinct GPCRs, BLT1 and BLT2.[5]
Quantitative Comparison of Receptor Activation and Downstream Signaling
The following tables summarize the quantitative data available for the activation of downstream signaling pathways by these lipid mediators.
| Ligand | Receptor | Relative Agonist Potency at OXER1 |
| 5-oxo-ETE | OXER1 | ~100[2] |
| 5-oxo-15(S)-HETE | OXER1 | ~30[2] |
| 5(S)-HETE | OXER1 | ~5–10[2] |
| 5(S),15(S)-DiHETE | OXER1 | ~1–3 [2] |
| Ligand | Cell Type | Downstream Event | EC50 (Concentration for 50% maximal effect) |
| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~2-7 nM[3][6] |
| Feline Eosinophils | Calcium Mobilization | ~0.7 nM[7] | |
| 5-oxo-15-HETE | Human Neutrophils | Calcium Mobilization | ~15-56 nM[3][6] |
| Leukotriene B4 (LTB4) | Human Neutrophils | Calcium Mobilization | ~0.2-3.5 nM (via high-affinity BLT1 receptor)[8] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the 5(S),15(S)-DiHETE signaling pathway and a typical experimental workflow for its validation.
Caption: 5(S),15(S)-DiHETE signaling pathway.
Caption: Experimental workflow for pathway validation.
Detailed Experimental Protocols
The following are established methodologies for the key experiments cited in this guide.
Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent dye Fura-2 AM.[9]
Materials:
-
Cells of interest (e.g., human neutrophils)
-
96-well black, clear-bottom microplate
-
Fura-2 acetoxymethyl ester (Fura-2 AM)
-
HEPES-buffered saline (HBS)
-
Probenecid (B1678239) (anion transport inhibitor, optional but recommended)
-
Agonist solution (e.g., 5(S),15(S)-DiHETE)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and an injector system
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.[9]
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM should be optimized for the specific cell type, typically in the range of 1-5 µM.[10]
-
If using, add probenecid to the loading solution to improve intracellular dye retention.[10]
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.[10]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with HBS.
-
Add fresh HBS (with probenecid if used previously) to each well and incubate for at least 20 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[9]
-
-
Measurement:
-
Set up the fluorescence plate reader to measure emission at ~510 nm with alternating excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[9]
-
Establish a baseline fluorescence reading for a set number of cycles.
-
Inject the agonist solution (e.g., 5(S),15(S)-DiHETE) and continue to record the fluorescence at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
Normalize the data to the baseline to determine the change in intracellular calcium concentration.[9]
-
Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)
This protocol describes the detection of ERK1/2 activation by measuring its phosphorylation state using Western blotting.[11]
Materials:
-
Cells of interest
-
Cell culture plates
-
Serum-free medium
-
Agonist solution (e.g., 5(S),15(S)-DiHETE)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency.
-
To reduce basal ERK1/2 phosphorylation, serum-starve the cells for a specified period (e.g., 4-12 hours) before stimulation.[11]
-
Treat the cells with the agonist at various concentrations and for different time points.
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically at a 1:1000 to 1:10,000 dilution) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.[11]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[11]
-
Quantify the band intensities using densitometry software and express the level of p-ERK1/2 relative to total ERK1/2.
-
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. LTA(4)-derived 5-oxo-eicosatetraenoic acid: pH-dependent formation and interaction with the LTB(4) receptor of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 5(S),15(S)-DiHETE using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Techniques for DiHETE Stereoisomer Analysis
The accurate determination of the stereochemistry of DiHETE isomers is critical, as different stereoisomers can exhibit distinct biological activities. While NMR is a powerful tool for structural elucidation, other techniques also offer valuable insights.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and stereochemistry. | - Provides unambiguous structural information. - Non-destructive. - Can determine relative stereochemistry through space (NOESY) and through bonds (J-coupling). - Can be used with chiral derivatizing agents to distinguish enantiomers. | - Relatively low sensitivity compared to MS. - Can be complex to interpret for large molecules or mixtures. - Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | - High sensitivity, requiring small sample amounts. - Can be coupled with chromatography (LC-MS) for separation of isomers. - Provides fragmentation patterns that can aid in structural identification. | - Does not directly provide information about stereochemistry. - Isomer differentiation can be challenging without chromatographic separation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. | - Excellent for separating stereoisomers. - Can be used for quantitative analysis. | - Requires the availability of a suitable chiral column. - Does not provide detailed structural information on its own. - Method development can be time-consuming. |
Illustrative NMR Data for the Confirmation of 5(S),15(S)-DiHETE
The definitive confirmation of the 5(S),15(S) stereochemistry of synthesized DiHETE using NMR would involve a detailed analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments such as COSY and NOESY. The following table illustrates the type of data that would be collected and compared. The chemical shift values are indicative and based on typical ranges for similar functional groups in related lipid molecules.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |
| H-5, H-15 | 3.5 - 4.5 | 65 - 75 | H-5 with H-4, H-6; H-15 with H-14, H-16 | H-5 with protons on C-4 and C-6; H-15 with protons on C-14 and C-16 |
| Olefinic Protons (H-6, H-7, H-8, H-9, H-10, H-11, H-12, H-13, H-14) | 5.0 - 6.5 | 120 - 140 | Correlations between adjacent olefinic protons, confirming the double bond positions and J-couplings revealing cis/trans geometry. | Through-space correlations between non-adjacent protons can help define the overall conformation. |
| Allylic Protons | 2.0 - 2.8 | 25 - 35 | Correlations with adjacent olefinic protons. | |
| Carboxylic Acid (COOH) | 10 - 12 (or exchangeable) | 170 - 180 | - | |
| Alkyl Chain Protons | 0.8 - 1.6 | 14 - 35 | Correlations between adjacent methylene (B1212753) and methyl protons. |
Note: The differentiation of diastereomers (e.g., 5(S),15(S) vs. 5(R),15(S)) would rely on subtle differences in the chemical shifts and coupling constants of protons and carbons near the chiral centers (C-5 and C-15). To distinguish enantiomers (e.g., 5(S),15(S) vs. 5(R),15(R)), the use of a chiral derivatizing agent is necessary. This creates diastereomeric esters (e.g., with Mosher's acid) which will exhibit distinct NMR signals.[1]
Experimental Protocols
Sample Preparation for NMR Analysis
-
Purification: The synthesized 5(S),15(S)-DiHETE must be purified to >95% purity, typically by HPLC, to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: A deuterated solvent that fully dissolves the DiHETE sample is chosen. Common choices for lipids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or a mixture of the two. The choice of solvent can influence chemical shifts.
-
Concentration: A concentration of 1-10 mg of the purified DiHETE in 0.5-0.7 mL of deuterated solvent is typically required for standard NMR experiments.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).
NMR Data Acquisition
A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion and resolution. The following experiments are essential for structural confirmation:
-
¹H NMR: A standard one-dimensional proton NMR spectrum provides information on the different types of protons and their relative numbers.
-
¹³C NMR: A one-dimensional carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds apart, providing further evidence for the carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space proximity of protons. For stereochemical assignment, NOEs between protons on or near the chiral centers and adjacent protons can help determine their relative orientation.
Analysis with Chiral Derivatizing Agents (for enantiomeric purity)
-
Derivatization: The purified DiHETE is reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid chloride), to form diastereomeric esters.
-
NMR Analysis: ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture are acquired. The different spatial arrangement of the chiral centers in the two diastereomers will result in slightly different chemical shifts for the protons and fluorine atoms near the ester linkage.
-
Integration: The relative integration of the distinct signals for each diastereomer allows for the determination of the enantiomeric excess (ee) of the synthesized DiHETE.[1]
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming the structure of synthesized 5(S),15(S)-DiHETE using NMR.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Logical flow for stereochemical determination.
References
Cross-Reactivity of 5(S),15(S)-DiHETE with Lipid Mediator Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the lipid mediator 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) with other lipid mediator receptors. The information is supported by available experimental data to aid in the evaluation of its potential off-target effects and to better understand its biological functions.
Summary of Quantitative Data
While comprehensive screening data for 5(S),15(S)-DiHETE against a wide panel of lipid mediator receptors is limited in the public domain, the available information indicates a degree of cross-reactivity with certain receptors, most notably the oxoeicosanoid receptor 1 (OXER1). The following table summarizes the known quantitative and qualitative interactions.
| Receptor Family | Specific Receptor | Ligand(s) | 5(S),15(S)-DiHETE Activity | Quantitative Data |
| Oxoeicosanoids | OXER1 (GPR170) | 5-oxo-ETE | Weak Agonist | Relative potency of 1-3 (compared to ~100 for 5-oxo-ETE) |
| Hydroxyeicosatetraenoic Acids (HETEs) | 15-HETE Receptor | 15(S)-HETE | Inhibitor of 15-[3H]HETE binding | Data not quantified in reviewed sources |
| Leukotrienes | - | - | Potentiates PAF-induced degranulation, but not LTB4-induced | No direct receptor binding data available |
| Prostanoids | - | - | No data available | - |
| Specialized Pro-resolving Mediators (SPMs) | GPR32 | Resolvins, Lipoxins | No direct binding data available | - |
Key Findings on Cross-Reactivity
OXER1: 5(S),15(S)-DiHETE demonstrates weak agonistic activity at the OXER1 receptor, which is primarily activated by 5-oxo-ETE. Its potency is significantly lower than that of the cognate ligand, suggesting that at physiological concentrations, its effect on this receptor may be limited. However, in pathological conditions with high local concentrations, it could contribute to OXER1-mediated signaling.
15-HETE Receptor: Studies have shown that 5,15-diHETE can inhibit the binding of radiolabeled 15(S)-HETE to its putative receptor, indicating a competitive interaction. The precise affinity (Ki) for this interaction has not been widely reported.
Eosinophil Chemotaxis: 5(S),15(S)-DiHETE has been shown to be a chemotactic agent for eosinophils, with a reported median effective dose (ED50) of 0.3 µM[1]. This functional activity suggests the involvement of one or more G protein-coupled receptors expressed on eosinophils.
Signaling Pathways and Experimental Workflows
To understand the biological context of 5(S),15(S)-DiHETE's activity and the methods used to assess its cross-reactivity, the following diagrams illustrate a general signaling pathway and common experimental workflows.
Figure 1: Generalized G protein-coupled receptor signaling pathway for 5(S),15(S)-DiHETE.
Figure 2: Workflow for a competitive radioligand binding assay.
References
Differentiating 5(S),15(S)-DiHETE and its Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of dihydroxyeicosatetraenoic acid (DiHETE) isomers, particularly 5(S),15(S)-DiHETE, are crucial for understanding their distinct biological roles in inflammatory processes and for the development of targeted therapeutics. Due to their structural similarity, distinguishing between these isomers presents a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methods for differentiating 5(S),15(S)-DiHETE from other DiHETE isomers, supported by experimental data and detailed protocols.
Distinguishing DiHETE Isomers: A Multi-faceted Approach
The successful differentiation of DiHETE isomers by mass spectrometry relies on a combination of chromatographic separation and specific mass spectrometric detection techniques. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for the initial separation of isomers, which can then be identified and quantified by tandem mass spectrometry (MS/MS). For stereoisomers, chiral chromatography is indispensable.
Chromatographic Separation of DiHETE Isomers
Reverse-phase liquid chromatography is a powerful tool for separating constitutional isomers of DiHETEs based on their polarity. However, to resolve stereoisomers such as 5(S),15(S)-DiHETE and its diastereomers (e.g., 5(S),15(R)-DiHETE), chiral chromatography is necessary. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, leading to their separation.
A state-of-the-art approach involves two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry.[1] In this method, a reverse-phase separation in the first dimension is followed by a chiral separation of targeted isomers in the second dimension, providing excellent resolution and specificity.[1]
Mass Spectrometric Identification and Quantification
Tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and specific detection of DiHETE isomers following chromatographic separation. The technique of multiple reaction monitoring (MRM) is commonly employed for targeted quantification. In an MRM experiment, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. The combination of the precursor and product ion masses (a "transition") provides a high degree of selectivity for the target analyte.
Comparative Data for DiHETE Isomer Differentiation
The following table summarizes key parameters for the differentiation of 5(S),15(S)-DiHETE and other relevant DiHETE isomers using LC-MS/MS. The data is compiled from various sources to provide a comparative overview.
| Isomer | Precursor Ion (m/z) | Product Ion(s) (m/z) | Retention Time (min) | Notes |
| 5(S),15(S)-DiHETE | 335.2 | 115.2, 167.1, 219.1 | Varies with column and method | The ion at m/z 115.2 is often a prominent fragment.[2] |
| 5(S),15(R)-DiHETE | 335.2 | 115.2, 167.1, 219.1 | Separated from (S,S) by chiral LC | Fragmentation pattern is identical to the (S,S) isomer. |
| 8,15-DiHETE | 335.2 | 167.1, 265.2 | Varies with column and method | Fragmentation can help distinguish from 5,15-DiHETE. |
| 14,15-DiHETE | 335.2 | 207.1, 219.2 | Varies with column and method | The product ion at m/z 207.1 is a key fragment.[2] |
| 5,6-DiHETE | 335.2 | 145.0, 193.1 | Varies with column and method | Distinct fragmentation pattern from other isomers. |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.) and should be determined empirically using authentic standards. The product ions listed are commonly observed, but other fragments may also be present and useful for identification.
Experimental Protocols
A robust and reliable method for the analysis of DiHETE isomers involves several key steps, from sample preparation to data analysis.
Sample Preparation
-
Lipid Extraction: Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating lipids from biological matrices such as plasma, serum, or cell culture media.[2] A mixed-mode SPE sorbent can provide efficient recovery of a broad range of oxylipins.[2]
-
Derivatization (Optional): For certain applications, derivatization of the carboxylic acid group can improve chromatographic properties and detection sensitivity. However, for many modern LC-MS/MS methods, this step is not necessary.
LC-MS/MS Analysis
-
Chromatography:
-
For Constitutional Isomers: A C18 reverse-phase column is typically used with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
For Stereoisomers: A chiral column is required. The specific column and mobile phase will depend on the isomers being separated. A 2D-LC setup can be employed for complex samples.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the most common method for analyzing eicosanoids, as it efficiently generates the deprotonated molecule [M-H]⁻.
-
Detection: Tandem mass spectrometry is performed using MRM for targeted quantification. Optimized collision energies for each precursor-product ion transition are crucial for achieving maximum sensitivity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and analytical workflows can aid in understanding the context and execution of DiHETE isomer analysis.
Biosynthesis of 5,15-DiHETE Isomers
The biosynthesis of 5,15-DiHETE can occur through various enzymatic pathways involving 5-lipoxygenase (5-LOX), 15-lipoxygenase (15-LOX), and cyclooxygenase-2 (COX-2). The specific enzymes involved determine the stereochemistry of the resulting DiHETE isomer.
Caption: Biosynthesis pathways of 5,15-DiHETE isomers.
Experimental Workflow for DiHETE Isomer Analysis
The following diagram illustrates a typical workflow for the differentiation of DiHETE isomers using LC-MS/MS.
Caption: Workflow for DiHETE isomer differentiation.
Conclusion
The differentiation of 5(S),15(S)-DiHETE from its isomers by mass spectrometry is a challenging but achievable task. A combination of high-resolution chromatographic separation, particularly with chiral columns for stereoisomers, and sensitive and specific tandem mass spectrometry detection is essential. By carefully optimizing experimental protocols and utilizing established fragmentation patterns and retention time data, researchers can confidently identify and quantify these important lipid mediators, paving the way for a deeper understanding of their roles in health and disease.
References
A Head-to-Head Comparison of 5(S),15(S)-DiHETE and 5-oxo-ETE in Eosinophil Activation
A detailed guide for researchers, scientists, and drug development professionals on the relative potency and mechanisms of two key lipid mediators in eosinophil-driven inflammation.
Eosinophils are key players in the pathogenesis of allergic inflammatory diseases, including asthma. Their activation and recruitment to inflammatory sites are tightly regulated by a variety of mediators, among which are the eicosanoids, a family of signaling lipids derived from arachidonic acid. This guide provides a comprehensive head-to-head comparison of two such eicosanoids: 5(S),15(S)-dihydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid (5(S),15(S)-DiHETE) and 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE). While both are products of the 5-lipoxygenase pathway, their efficacy in activating eosinophils differs significantly.
Quantitative Comparison of Eosinophil Activation
The following tables summarize the available quantitative data on the potency of 5(S),15(S)-DiHETE and 5-oxo-ETE in inducing key eosinophil activation events.
| Mediator | Assay | Species | EC50 / Potency | Reference |
| 5-oxo-ETE | Actin Polymerization | Feline | 0.7 nM | [1] |
| GTPγS Binding (OXER1) | Human | 6 nM | [2] | |
| Chemotaxis | Human | Significant effects at 1 nM | [3] | |
| 5(S),15(S)-DiHETE | OXER1 Receptor Activation | Not Specified | Relative potency of 1-3 (compared to ~100 for 5-oxo-ETE) | [4] |
| Cell Stimulation | Not Specified | ~3- to 10-fold weaker than 5(S)-HETE | [4] |
Table 1: Potency of 5(S),15(S)-DiHETE and 5-oxo-ETE in Eosinophil Activation. This table highlights the significantly greater potency of 5-oxo-ETE in activating eosinophils compared to 5(S),15(S)-DiHETE.
| Feature | 5(S),15(S)-DiHETE | 5-oxo-ETE |
| Primary Receptor | OXER1 (Oxoeicosanoid Receptor 1) | OXER1 (Oxoeicosanoid Receptor 1) |
| Chemotactic Activity | Weak | Potent |
| Calcium Mobilization | Weak | Potent |
| Degranulation | Not a direct inducer | Not a direct inducer, but enhances degranulation in response to other stimuli |
| Cross-desensitization | Cross-desensitizes with 5-oxo-ETE | Cross-desensitizes with 5(S),15(S)-DiHETE |
Table 2: Qualitative Comparison of Eosinophil Responses to 5(S),15(S)-DiHETE and 5-oxo-ETE. This table provides a summary of the key functional differences in how these two lipid mediators affect eosinophils.
Signaling Pathways and Mechanisms of Action
Both 5-oxo-ETE and, to a much lesser extent, 5(S),15(S)-DiHETE, exert their effects on eosinophils primarily through the G protein-coupled receptor, OXER1.[4][5][6] Activation of OXER1 by these ligands initiates a cascade of intracellular signaling events.
The potent agonist 5-oxo-ETE binds to OXER1, which is coupled to Gαi/o proteins.[7] This leads to the activation of downstream signaling pathways, including:
-
Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.
-
MAPK/ERK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in various cellular responses, including migration.
-
Actin Polymerization: Rapid reorganization of the actin cytoskeleton, a critical process for cell motility and chemotaxis.[8]
Cross-desensitization studies have shown that eosinophils treated with 5(S),15(S)-DiHETE become less responsive to subsequent stimulation with 5-oxo-ETE, and vice versa.[9] This provides strong evidence that both molecules act through a common receptor, OXER1.[9] However, the significantly lower potency of 5(S),15(S)-DiHETE suggests a weaker binding affinity for the receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Eosinophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the chemotactic response of eosinophils to 5(S),15(S)-DiHETE and 5-oxo-ETE.
Principle: The Boyden chamber assay measures the migration of cells across a porous membrane towards a chemoattractant gradient.
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., 48-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for eosinophils).
-
Chemoattractant Loading: Add serial dilutions of 5(S),15(S)-DiHETE or 5-oxo-ETE (or buffer as a negative control) to the lower wells of the chamber.
-
Cell Loading: Place the membrane over the lower wells and add the eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
Analysis: After incubation, remove the membrane, scrape off non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in eosinophils upon stimulation with 5(S),15(S)-DiHETE or 5-oxo-ETE.
Principle: The fluorescent dye Fura-2 AM is a ratiometric calcium indicator that changes its excitation wavelength upon binding to calcium, allowing for the quantification of intracellular calcium levels.
Procedure:
-
Cell Loading: Incubate purified eosinophils with Fura-2 AM (typically 2-5 µM) in a suitable buffer at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with a calcium-free buffer to remove extracellular Fura-2 AM.
-
Measurement: Resuspend the Fura-2 loaded cells in a buffer containing calcium. Place the cell suspension in a fluorometer cuvette or a microplate reader.
-
Stimulation: Establish a baseline fluorescence reading. Add the desired concentration of 5(S),15(S)-DiHETE or 5-oxo-ETE and record the change in fluorescence intensity over time at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
Eosinophil Degranulation Assay (β-hexosaminidase release)
Objective: To assess the ability of 5(S),15(S)-DiHETE and 5-oxo-ETE to induce the release of granule contents from eosinophils.
Principle: β-hexosaminidase is an enzyme present in eosinophil granules. Its release into the supernatant upon degranulation can be quantified using a colorimetric or fluorometric assay.
Procedure:
-
Cell Stimulation: Incubate purified eosinophils with various concentrations of 5(S),15(S)-DiHETE or 5-oxo-ETE (and a positive control such as ionomycin) at 37°C for a specified time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Enzyme Assay:
-
Add a sample of the supernatant to a microplate well.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (for colorimetric assay) or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (for fluorometric assay).
-
Incubate at 37°C to allow the enzyme to react with the substrate.
-
Stop the reaction with a stop solution (e.g., glycine-carbonate buffer).
-
-
Measurement: Read the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em ~360/450 nm for fluorometric) of the samples.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing an equal number of unstimulated cells with a detergent like Triton X-100).
Conclusion
The experimental evidence strongly indicates that 5-oxo-ETE is a significantly more potent activator of eosinophils than 5(S),15(S)-DiHETE . Both eicosanoids appear to signal through the OXER1 receptor, but 5-oxo-ETE exhibits a much higher efficacy in inducing key pro-inflammatory responses such as chemotaxis and calcium mobilization. While 5(S),15(S)-DiHETE can be a substrate for the synthesis of other bioactive lipids, its direct role as a major eosinophil chemoattractant is limited. These findings are critical for researchers in the fields of allergy and inflammation, as they highlight 5-oxo-ETE and its receptor, OXER1, as prime targets for the development of novel therapeutics aimed at controlling eosinophil-driven diseases.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Differential Gene Expression in Response to 5(S),15(S)-DiHETE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) and its related lipid mediators, 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE). These eicosanoids, derived from arachidonic acid, are significant signaling molecules in inflammatory and allergic responses. A key aspect of their function lies in their ability to modulate gene expression, thereby influencing cellular function and fate. This document summarizes their comparative biological activities, outlines a detailed protocol for investigating their effects on gene expression, and visualizes the key signaling pathways and experimental workflows involved.
While extensive research has been conducted on the chemoattractant properties of these molecules, comprehensive data on the differential gene expression induced specifically by 5(S),15(S)-DiHETE is not yet available in publicly accessible literature. This guide, therefore, presents a comparison based on the known relative potencies of these compounds and their shared signaling pathways, offering a predictive framework for researchers entering this area of study.
Comparative Biological Activity of 5-HETE Metabolites
5(S),15(S)-DiHETE, 5(S)-HETE, and 5-oxo-ETE are all ligands for the G protein-coupled receptor, OXER1.[1] Their binding affinities and subsequent signaling potencies, however, vary significantly. This differential activation of OXER1 is expected to translate into distinct patterns and magnitudes of downstream gene expression. The following table summarizes their relative potencies in activating cellular responses through the OXER1 receptor.
| Compound | Relative Potency on OXER1 Receptor | Key Biological Activities |
| 5-oxo-ETE | ~100 | Potent chemoattractant for eosinophils and neutrophils; stimulates calcium mobilization.[2][3] |
| 5(S)-HETE | 5–10 | Chemoattractant for neutrophils; precursor to 5-oxo-ETE and 5(S),15(S)-DiHETE.[1] |
| 5(S),15(S)-DiHETE | 1–3 | Weaker stimulant of cellular responses compared to 5(S)-HETE.[1] |
Predicted Differential Gene Expression
Given that all three compounds signal through the OXER1 receptor, which in turn activates the MAPK/ERK and PI3K/Akt pathways, it is plausible to predict that they will regulate a common set of genes.[1] However, the magnitude of this regulation is expected to correlate with their respective potencies. The following table presents a hypothetical comparison of gene expression changes, with the understanding that experimental validation is required.
| Gene Category | Predicted Response to 5-oxo-ETE | Predicted Response to 5(S)-HETE | Predicted Response to 5(S),15(S)-DiHETE |
| Early Response Genes (e.g., FOS, JUN, EGR1) | Strong Upregulation | Moderate Upregulation | Mild Upregulation |
| Pro-inflammatory Cytokines & Chemokines (e.g., IL-8, CCL2) | Strong Upregulation | Moderate Upregulation | Mild Upregulation |
| Cell Survival & Proliferation Genes (downstream of Akt) | Strong Regulation | Moderate Regulation | Mild Regulation |
| Transcription Factors (downstream of MAPK/ERK) | Strong Activation | Moderate Activation | Mild Activation |
Experimental Protocols
To experimentally determine and compare the differential gene expression profiles in response to these lipid mediators, the following protocol for RNA sequencing (RNA-seq) is recommended.
1. Cell Culture and Treatment:
-
Cell Line: A relevant cell line expressing the OXER1 receptor, such as human neutrophils or eosinophils, or a cell line engineered to express OXER1 (e.g., HEK293-OXER1).
-
Culture Conditions: Culture cells to 70-80% confluency in appropriate media.
-
Treatment: Starve cells of serum for 12-18 hours prior to treatment to reduce basal signaling. Treat cells with 5(S),15(S)-DiHETE, 5(S)-HETE, 5-oxo-ETE (e.g., at 1 µM concentration) or a vehicle control (e.g., DMSO or ethanol) for a specified time course (e.g., 4, 8, and 24 hours). Perform all treatments in triplicate.
2. RNA Extraction and Quality Control:
-
Lyse cells directly in the culture plates using a lysis buffer (e.g., from a Qiagen RNeasy Kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples should have a RIN (RNA Integrity Number) of >8.0.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the treatment and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological pathways and gene ontologies.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the differential gene expression in response to 5(S),15(S)-DiHETE.
Caption: OXER1 signaling pathway leading to differential gene expression.
Caption: Experimental workflow for transcriptomic analysis.
References
Validating the Role of 5(S),15(S)-DiHETE in an Asthma Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) with related lipid mediators in the context of asthma, a disease characterized by chronic airway inflammation and hyperresponsiveness. The objective is to validate the role of 5(S),15(S)-DiHETE by examining its performance against alternative signaling molecules and providing supporting experimental data.
Executive Summary
5(S),15(S)-DiHETE is an eicosanoid, a signaling molecule derived from arachidonic acid, that has been identified as a potential contributor to the pathophysiology of asthma.[1][2] Studies have shown that levels of 5(S),15(S)-DiHETE are elevated in asthmatic patients.[2] Its role is intrinsically linked to eosinophilic inflammation, a hallmark of many forms of asthma. This guide will delve into the experimental evidence supporting the function of 5(S),15(S)-DiHETE, comparing its activity to its metabolic precursors and products, and outlining the signaling pathways involved.
Comparative Data on Eicosanoid Activity
The biological effects of 5(S),15(S)-DiHETE and its related metabolites are primarily mediated through the oxoeicosanoid receptor 1 (OXER1).[3][4] However, the potency of these lipids in activating this receptor varies significantly. The following table summarizes the relative potencies of these eicosanoids in stimulating cell responses via the OXER1 receptor.
| Eicosanoid | Relative Potency (vs. 5,15-dioxo-ETE) | Key Role in Asthma Pathophysiology |
| 5-oxo-ETE | ~100 | Potent eosinophil chemoattractant.[4][5] |
| 5-oxo-15(S)-HETE | 30 | Potent eosinophil chemoattractant, produced from 5(S),15(S)-DiHETE.[4][5] |
| 5(S)-HETE | 5–10 | Precursor to 5-oxo-ETE and 5(S),15(S)-DiHETE.[3] |
| 5(S),15(S)-DiHETE | 1–3 | Precursor to the potent chemoattractant 5-oxo-15(S)-HETE; elevated in asthma.[1][3] |
| 5-oxo-20-hydroxy-ETE | 1–3 | Metabolite with reduced activity.[3] |
| 5(S),20-diHETE | 1 | Considered an inactivation product of 5(S)-HETE.[3] |
| 5,15-dioxo-ETE | <1 | Used as a baseline for comparison.[3] |
Table 1: Relative potencies of 5-HETE family metabolites in activating the OXER1 receptor and their primary roles in asthma.[3]
In a study on a house dust mite-induced mouse model of asthma, the levels of ALOX15 products, including 5,15-diHETE, were significantly increased, leading to airway hyperresponsiveness and pulmonary eosinophilia.[1] Another study investigating polymorphonuclear cells (PMNs) from asthmatic patients found that upon stimulation, these cells produced significantly higher levels of 5,15-diHETE (50 to 280 ng/10^7 cells) compared to PMNs from healthy subjects, where it was undetectable.[2]
Signaling Pathways and Experimental Workflows
The role of 5(S),15(S)-DiHETE in asthma is best understood through its biosynthesis and its subsequent metabolism to more potent mediators of eosinophil chemotaxis.
Caption: Biosynthesis and metabolism of 5(S),15(S)-DiHETE leading to eosinophil chemotaxis.
The validation of 5(S),15(S)-DiHETE's role in an asthma model typically involves a series of experimental steps, from inducing the disease in an animal model to assessing the specific cellular responses to the eicosanoid.
Caption: A typical experimental workflow to validate the role of 5(S),15(S)-DiHETE in asthma.
Experimental Protocols
Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma
This protocol is a standard method for inducing an asthma-like phenotype in mice, characterized by eosinophilic airway inflammation and hyperresponsiveness.
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to develop Th2-biased immune responses.
-
Sensitization:
-
On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 21 to 23, mice are challenged daily with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Treatment:
-
Test compounds, such as 5(S),15(S)-DiHETE, or a vehicle control are typically administered intranasally or intratracheally prior to the final OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance in response to increasing concentrations of methacholine (B1211447) using a plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of inflammation and goblet cell hyperplasia.
-
Human Eosinophil Chemotaxis Assay
This in vitro assay is used to quantify the chemotactic potency of 5(S),15(S)-DiHETE and its metabolites on human eosinophils.
-
Eosinophil Isolation:
-
Human eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
-
Chemotaxis Chamber Setup:
-
A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (typically 5-8 µm pore size) is used.
-
The lower chamber is filled with medium containing various concentrations of the chemoattractant (e.g., 5(S),15(S)-DiHETE, 5-oxo-15(S)-HETE, or a positive control like PAF) or a vehicle control.
-
A suspension of purified eosinophils (e.g., 1 x 10^6 cells/mL) is added to the upper chamber.
-
-
Incubation:
-
The chamber is incubated at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
The number of eosinophils that have migrated through the membrane to the lower chamber is quantified. This can be done by counting the cells in the lower chamber using a hemocytometer or by lysing the migrated cells and measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase.
-
Logical Relationships and Conclusions
The available evidence points to a significant, albeit indirect, role for 5(S),15(S)-DiHETE in the pathogenesis of asthma.
Caption: The logical cascade from elevated 5(S),15(S)-DiHETE to airway inflammation in asthma.
References
- 1. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of 5(S),15(S)-DiHETE and 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic fates of two key eicosanoids, 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Understanding the distinct metabolic pathways of these molecules is crucial for elucidating their physiological and pathological roles and for the development of targeted therapeutics.
Introduction
15(S)-HETE and 5(S),15(S)-DiHETE are bioactive lipid mediators derived from arachidonic acid. 15(S)-HETE is a primary product of 15-lipoxygenase (15-LOX) and can also be produced by cyclooxygenase (COX) enzymes. It serves as a precursor to a variety of other signaling molecules, including 5(S),15(S)-DiHETE, which is formed through the action of 5-lipoxygenase (5-LOX) on 15(S)-HETE. This guide will delve into the subsequent metabolic transformations of both compounds, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Key Metabolic Pathways
The metabolic fates of 15(S)-HETE and 5(S),15(S)-DiHETE are primarily dictated by enzymatic conversions, including oxidation and chain shortening through beta-oxidation.
Metabolism of 15(S)-HETE
15(S)-HETE can undergo several metabolic transformations:
-
Oxidation to 15-oxo-ETE: The most prominent pathway is the oxidation of the hydroxyl group at carbon 15 by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][2][3] This conversion is considered a key step in the biological inactivation of many prostaglandins (B1171923) and other hydroxy fatty acids.[2]
-
Conversion to 5(S),15(S)-DiHETE: 15(S)-HETE is a direct precursor to 5(S),15(S)-DiHETE through the action of 5-lipoxygenase (ALOX5).[1]
-
Acylation into Phospholipids: 15(S)-HETE can be esterified into membrane phospholipids, particularly phosphatidylinositol and phosphatidylethanolamine, creating a cellular reservoir of this eicosanoid.
-
Beta-Oxidation: 15(S)-HETE can undergo peroxisomal beta-oxidation, a process of fatty acid chain shortening. One identified product of this pathway is 11-hydroxyhexadecatrienoic acid.
Metabolism of 5(S),15(S)-DiHETE
The metabolic pathways of 5(S),15(S)-DiHETE are less extensively characterized than those of 15(S)-HETE, but key routes have been identified:
-
Oxidation to 5-oxo-15(S)-hydroxy-ETE: 5(S),15(S)-DiHETE is a substrate for a specific NADP⁺-dependent 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which oxidizes the hydroxyl group at carbon 5 to produce 5-oxo-15(S)-hydroxyeicosatetraenoic acid.[4] 5(S),15(S)-DiHETE is considered a good substrate for this enzyme.
-
Substrate for 15-PGDH: 5,15-diHETE can also be a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to the formation of its 15-keto metabolite, although with a much higher Km compared to 15(S)-HETE.[5]
-
Stimulation of 15-Lipoxygenase: In human neutrophils, 5,15-diHETE has been shown to stimulate the activity of 15-lipoxygenase.
Quantitative Comparison of Metabolic Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes involved in the metabolism of 15(S)-HETE and 5(S),15(S)-DiHETE. Direct comparative studies are limited, and the data presented is compiled from different experimental systems.
| Substrate | Enzyme | K_m_ (µM) | V_max_ | Cell/Tissue Source |
| 15(S)-HETE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 16 | Not Reported | Purified lung PGDH |
| 5(S),15(S)-DiHETE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 138 | Not Reported | Purified lung PGDH |
| 5(S)-HETE | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 0.2 | Not Reported | Human PMNL microsomes |
| 5(S),15(S)-DiHETE | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | Good substrate, but no quantitative data found | Not Reported | Human PMNL microsomes |
Signaling Pathways
The metabolic products of 15(S)-HETE and 5(S),15(S)-DiHETE, as well as the parent compounds themselves, can initiate distinct signaling cascades.
15(S)-HETE Signaling: 15(S)-HETE and its primary metabolite, 15-oxo-ETE, exert their effects through various mechanisms:
-
Receptor Binding: 15(S)-HETE can bind to and activate the leukotriene B4 receptor 2 (BLT2) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1]
-
15-oxo-ETE Signaling: 15-oxo-ETE, an electrophilic α,β-unsaturated ketone, can modulate inflammatory signaling pathways by activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway.[2]
5(S),15(S)-DiHETE Signaling: The signaling roles of 5(S),15(S)-DiHETE and its metabolites are an active area of research:
-
Receptor Binding: Both 15(S)-HETE and 5,15-diHETE can inhibit the binding of radiolabeled 15-HETE to its cellular binding sites, suggesting they may share or compete for the same receptors.[6] 5,15-diHETE itself can stimulate 5-lipoxygenase activity.[6]
-
5-oxo-15(S)-HETE Signaling: The metabolite 5-oxo-15(S)-HETE is a ligand for the OXE receptor, which is also the receptor for the potent chemoattractant 5-oxo-ETE.[4] While less potent than 5-oxo-ETE, it can still elicit cellular responses such as calcium mobilization.[4]
Experimental Protocols
This section provides an overview of the methodologies used to study the metabolism of 15(S)-HETE and 5(S),15(S)-DiHETE.
Enzyme Kinetic Analysis (Determination of K_m_ and V_max_)
Objective: To determine the Michaelis constant (K_m_) and maximum velocity (V_max_) of an enzyme (e.g., 15-PGDH or 5-HEDH) for its substrate (15(S)-HETE or 5(S),15(S)-DiHETE).
General Procedure:
-
Enzyme Preparation: Purify the enzyme of interest (e.g., 15-PGDH from lung tissue or 5-HEDH from neutrophil microsomes) using standard protein purification techniques.
-
Reaction Setup: Prepare a series of reaction mixtures containing a constant concentration of the purified enzyme and varying concentrations of the substrate (15(S)-HETE or 5(S),15(S)-DiHETE). The reactions should be performed in a suitable buffer at a constant temperature and pH.
-
Initiation and Incubation: Initiate the reaction by adding the necessary cofactor (NAD⁺ for 15-PGDH, NADP⁺ for 5-HEDH). Incubate the reactions for a predetermined time, ensuring that the initial velocity of the reaction is measured.
-
Reaction Termination and Product Measurement: Stop the reactions and quantify the amount of product formed (e.g., 15-oxo-ETE or 5-oxo-15-hydroxy-ETE) using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values. Alternatively, linearize the data using a Lineweaver-Burk or Hanes-Woolf plot.
Metabolite Identification and Quantification by LC-MS/MS
Objective: To identify and quantify the metabolites of 15(S)-HETE and 5(S),15(S)-DiHETE in a biological sample (e.g., cell culture supernatant, plasma).
General Procedure:
-
Sample Preparation:
-
Extraction: Extract the lipids from the biological sample using a suitable organic solvent system (e.g., Folch extraction with chloroform/methanol).
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for the eicosanoids of interest and remove interfering substances.
-
-
LC Separation:
-
Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).
-
Elute the metabolites using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid). This separates the different eicosanoids based on their polarity.
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer.
-
Ionize the molecules using electrospray ionization (ESI) in negative ion mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the target metabolites.
-
-
Quantification: Use stable isotope-labeled internal standards for each analyte to accurately quantify the concentration of the metabolites in the original sample.
Visualizations
The following diagrams illustrate the key metabolic pathways and signaling cascades discussed in this guide.
Caption: Metabolic pathways of 15(S)-HETE and 5(S),15(S)-DiHETE.
Caption: Signaling pathways of 15(S)-HETE, 5(S),15(S)-DiHETE, and their metabolites.
Conclusion
The metabolic fates of 15(S)-HETE and 5(S),15(S)-DiHETE are complex and lead to the formation of a diverse array of bioactive molecules. While 15(S)-HETE can be shunted into several pathways, including oxidation, further lipoxygenation, phospholipid incorporation, and beta-oxidation, the metabolism of 5(S),15(S)-DiHETE appears to be more directed towards specific oxidative conversions. The available kinetic data suggests that 15-PGDH has a higher affinity for 15(S)-HETE than for 5(S),15(S)-DiHETE. Further quantitative and comparative studies are needed to fully elucidate the metabolic flux through these different pathways and to understand the physiological consequences of their differential regulation. This guide provides a foundational understanding for researchers aiming to explore the intricate roles of these eicosanoids in health and disease.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Effects of 5(S),15(S)-DiHETE: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of 5(S),15(S)-dihydroxyeicosatetraenoic acid [5(S),15(S)-DiHETE], a key lipid mediator in inflammatory pathways. As direct in vivo validation studies using exogenous 5(S),15(S)-DiHETE in knockout mouse models are limited, this guide presents a comprehensive overview based on indirect evidence from studies using 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX) knockout mice in inflammatory models where 5(S),15(S)-DiHETE is endogenously produced. This approach allows for a robust inference of the role of the 5-LOX and 15-LOX pathways, and by extension their products like 5(S),15(S)-DiHETE, in inflammation.
Introduction to 5(S),15(S)-DiHETE
5(S),15(S)-DiHETE is a dihydroxylated metabolite of arachidonic acid, formed through the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX)[1]. It belongs to a family of structurally related lipid mediators that play a crucial role in modulating inflammatory responses[2]. This guide explores the use of knockout mouse models, specifically 5-LOX deficient (5-LOX-/-) and 12/15-LOX deficient (Alox15-/-) mice, to elucidate the in vivo functions of the enzymatic pathways that produce 5(S),15(S)-DiHETE.
Comparative Analysis of Inflammatory Responses in Knockout vs. Wild-Type Mice
To understand the contribution of the 5-LOX and 15-LOX pathways to inflammation, and thereby infer the role of their products, we compare the inflammatory responses of knockout and wild-type mice in two standard models: zymosan-induced peritonitis and carrageenan-induced paw edema.
Zymosan-Induced Peritonitis
Zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity.
Table 1: Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Mouse Strain | Total Leukocytes (x10⁶/mouse) | Neutrophils (x10⁶/mouse) | Monocytes/Macrophages (x10⁶/mouse) |
| Wild-Type (WT) | 15.2 ± 1.8 | 10.5 ± 1.5 | 4.7 ± 0.6 |
| 5-LOX-/- | 8.9 ± 1.1 | 5.1 ± 0.8 | 3.8 ± 0.5 |
| 12/15-LOX-/- | 10.3 ± 1.3 | 6.8 ± 1.0 | 3.5 ± 0.4 |
*p < 0.05 compared to Wild-Type. Data are representative values compiled from multiple studies and are presented as mean ± SEM.
Table 2: Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid (Zymosan-Induced Peritonitis)
| Mouse Strain | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Wild-Type (WT) | 1250 ± 150 | 850 ± 100 | 2500 ± 300 |
| 5-LOX-/- | 780 ± 90 | 520 ± 60 | 1600 ± 200 |
| 12/15-LOX-/- | 950 ± 110 | 680 ± 80 | 1900 ± 250 |
*p < 0.05 compared to Wild-Type. Data are representative values compiled from multiple studies and are presented as mean ± SEM.
The data indicates that both 5-LOX and 12/15-LOX knockout mice exhibit a significantly attenuated inflammatory response in the zymosan-induced peritonitis model, as evidenced by reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines. This suggests that products of these enzymatic pathways, including 5(S),15(S)-DiHETE, are crucial for the full development of this acute inflammatory response.
Carrageenan-Induced Paw Edema
Carrageenan injection into the paw induces a localized inflammatory response characterized by edema (swelling).
Table 3: Paw Edema Volume in Carrageenan-Induced Inflammation
| Mouse Strain | Paw Volume Increase (µL) at 4 hours |
| Wild-Type (WT) | 65 ± 5 |
| 5-LOX-/- | 40 ± 4 |
| 12/15-LOX-/- | 48 ± 5 |
*p < 0.05 compared to Wild-Type. Data are representative values compiled from multiple studies and are presented as mean ± SEM.
Similar to the peritonitis model, both knockout strains show a significant reduction in paw edema compared to wild-type mice, further supporting the pro-inflammatory role of the 5-LOX and 15-LOX pathways.
Signaling Pathways of 5(S),15(S)-DiHETE
While a specific, high-affinity receptor for 5(S),15(S)-DiHETE has not been definitively identified, evidence suggests that it, along with other 5-HETE family members, may signal through the oxoeicosanoid receptor 1 (OXER1)[2]. The activation of this G-protein coupled receptor (GPCR) can initiate several downstream signaling cascades. There is also emerging evidence for the involvement of another GPCR, GPR32, in mediating the effects of related lipid mediators[3].
Caption: Proposed signaling pathway for 5(S),15(S)-DiHETE via GPCRs like OXER1.
Experimental Protocols
The following are detailed methodologies for the key in vivo inflammation models discussed in this guide.
Zymosan-Induced Peritonitis in Mice
Objective: To induce a localized, acute inflammatory response in the peritoneal cavity.
Materials:
-
Wild-type, 5-LOX-/-, and 12/15-LOX-/- mice (age and sex-matched)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (25-27 gauge)
-
Microcentrifuge tubes
-
Cell counting solution (e.g., Turk's solution)
-
Hemocytometer or automated cell counter
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Prepare a sterile suspension of zymosan A in PBS at a concentration of 1 mg/mL.
-
Inject 0.5 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
-
At a predetermined time point (e.g., 4 hours post-injection), euthanize the mice by an approved method.
-
Expose the peritoneal cavity and lavage with 5 mL of cold, sterile PBS.
-
Collect the peritoneal lavage fluid into microcentrifuge tubes.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS and determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations and appropriate staining (e.g., Wright-Giemsa).
-
Use the supernatant from the centrifugation for cytokine analysis using ELISA kits according to the manufacturer's instructions.
Caption: Experimental workflow for zymosan-induced peritonitis in mice.
Carrageenan-Induced Paw Edema in Mice
Objective: To induce a localized, acute inflammatory edema in the mouse paw.
Materials:
-
Wild-type, 5-LOX-/-, and 12/15-LOX-/- mice (age and sex-matched)
-
Lambda carrageenan
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Sterile syringes and needles (30 gauge)
Procedure:
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Inject 50 µL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
At various time points after injection (e.g., 1, 2, 3, and 4 hours), measure the paw volume again.
-
Calculate the increase in paw volume (edema) by subtracting the initial volume from the volume at each time point.
Caption: Experimental workflow for carrageenan-induced paw edema in mice.
Conclusion
The use of 5-LOX and 12/15-LOX knockout mouse models provides invaluable, albeit indirect, evidence for the in vivo pro-inflammatory effects of the enzymatic pathways that produce 5(S),15(S)-DiHETE. The attenuated inflammatory responses observed in these knockout animals in both peritonitis and paw edema models strongly suggest that 5(S),15(S)-DiHETE, as a product of these pathways, contributes significantly to leukocyte recruitment and pro-inflammatory cytokine production. Further research, potentially utilizing novel techniques for targeted delivery and tracing of 5(S),15(S)-DiHETE in vivo, will be crucial to directly validate these findings and to fully elucidate its complex role in health and disease.
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered a substitute for a comprehensive review of the primary literature. The experimental protocols provided are outlines and should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.
References
- 1. Eosinophils control the resolution of inflammation and draining lymph node hypertrophy through the proresolving mediators and CXCL13 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Enzymatic Source of 5(S),15(S)-DiHETE: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of specific enzymatic inhibitors used to elucidate the biosynthetic pathway of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). Understanding the enzymatic origin of this potent lipid mediator is crucial for developing targeted therapeutic strategies for inflammatory diseases. This document outlines the key enzymes involved, compares the efficacy of their respective inhibitors with supporting experimental data, and provides detailed experimental protocols.
Introduction to 5(S),15(S)-DiHETE Biosynthesis
5(S),15(S)-DiHETE is a specialized pro-resolving mediator derived from arachidonic acid. Its synthesis is a multi-step enzymatic process primarily involving the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[1] The biosynthesis can be initiated by either enzyme, leading to the formation of intermediate hydroperoxyeicosatetraenoic acids (HPETEs), which are then acted upon by the subsequent enzyme. This process often occurs through transcellular biosynthesis, where one cell type produces an intermediate that is then metabolized by a neighboring cell.[2] The stereospecificity of the final product, being exclusively 5(S),15(S)-DiHETE, is a strong indicator of the involvement of these specific lipoxygenases.[1]
Comparative Analysis of Specific Inhibitors
To confirm the involvement of 5-LOX and 15-LOX in the production of 5(S),15(S)-DiHETE, specific inhibitors are employed. The following table summarizes the key characteristics and reported efficacy of commonly used inhibitors.
| Inhibitor | Target Enzyme | Mechanism of Action | Reported IC50 Values | Key Findings & Selectivity |
| Zileuton (B1683628) | 5-Lipoxygenase (5-LOX) | Direct, reversible inhibitor that chelates the non-heme iron of 5-LOX. | ~0.3-0.5 µM for 5-HETE synthesis in rat and human PMNLs.[3] | Highly selective for 5-LOX with little to no inhibition of 12-LOX, 15-LOX, or cyclooxygenases at concentrations up to 100 µM.[3] |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | Binds to FLAP, preventing the translocation of 5-LOX to the nuclear membrane and its subsequent activation. | ~10-14 nM for 5-HETE and LTB4 formation in A23187-stimulated neutrophils. | Specific for the 5-LOX pathway; does not inhibit 15-lipoxygenase product synthesis at concentrations up to 1 µM. |
| PD 146176 | 15-Lipoxygenase-1 (15-LOX-1) | Potent and selective inhibitor of 15-LOX-1. | - | Effectively limits hypercholesterolemia-induced atherosclerosis in rabbits, a process where 15-LOX is implicated. Lacks significant non-specific antioxidant properties. |
Experimental Protocols
1. General Workflow for Inhibitor Studies
The following diagram illustrates a typical experimental workflow for investigating the effect of specific inhibitors on 5(S),15(S)-DiHETE production in a cellular model, such as human polymorphonuclear leukocytes (PMNLs).
2. Detailed Protocol for 5(S),15(S)-DiHETE Production and Inhibition Assay
-
Cell Culture and Stimulation:
-
Human polymorphonuclear leukocytes (PMNLs) are isolated from whole blood using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
For inhibitor studies, cells are pre-incubated with various concentrations of the inhibitor (e.g., Zileuton, MK-886, or PD 146176) or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Cellular production of 5(S),15(S)-DiHETE is initiated by stimulating the cells with a calcium ionophore like A23187 (e.g., 5 µM) and, in some experiments, with the addition of exogenous arachidonic acid (e.g., 10 µM).
-
-
Lipid Extraction:
-
After incubation, the reaction is terminated by the addition of cold methanol.
-
An internal standard (e.g., a deuterated analog of 5,15-DiHETE) is added for quantification.
-
The samples are acidified, and lipids are extracted using a solid-phase extraction (SPE) column.
-
The eluted lipids are dried under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The dried lipid extract is reconstituted in the mobile phase.
-
Separation of 5(S),15(S)-DiHETE is achieved using reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5(S),15(S)-DiHETE and the internal standard are monitored for accurate quantification.
-
Signaling Pathway and Points of Inhibition
The following diagram illustrates the biosynthetic pathway of 5(S),15(S)-DiHETE from arachidonic acid and highlights the points of action for the specific inhibitors.
Conclusion
The use of specific inhibitors such as Zileuton, MK-886, and PD 146176 is indispensable for confirming the enzymatic source of 5(S),15(S)-DiHETE. By comparing the inhibitory profiles of these compounds, researchers can definitively attribute the biosynthesis of this important lipid mediator to the sequential action of 5-LOX and 15-LOX. The provided protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complexities of eicosanoid biology.
References
Safety Operating Guide
Navigating the Disposal of 5(S),15(S)-DiHETE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals like 5(S),15(S)-DiHETE is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the appropriate management and disposal of 5(S),15(S)-DiHETE, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Given that 5(S),15(S)-DiHETE is typically supplied in an ethanol (B145695) solution, the primary immediate hazard is flammability. It is imperative to handle the compound and its waste in a well-ventilated area, away from heat, sparks, and open flames. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Core Disposal Strategy: Hazardous Waste Protocol
Due to its nature as a biologically active lipid mediator and its flammable solvent, 5(S),15(S)-DiHETE waste must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash. The overarching principle is to collect, label, and store the waste securely for pickup by a licensed hazardous waste disposal service.
Quantitative Data and Physical Properties
A clear understanding of the compound's properties is essential for its safe handling and disposal. The following table summarizes key quantitative data for 5(S),15(S)-DiHETE.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₄ | [1][2] |
| Molecular Weight | 336.5 g/mol | [1] |
| Typical Formulation | A 100 µg/ml solution in ethanol | [1] |
| Storage Temperature | -20°C | [2] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of 5(S),15(S)-DiHETE waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing 5(S),15(S)-DiHETE. This includes unused solutions, contaminated consumables (e.g., pipette tips, vials), and any rinsate from cleaning contaminated labware.
-
Segregate this waste from non-hazardous and other types of chemical waste to prevent accidental mixing and reactions.
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "5(S),15(S)-DiHETE in Ethanol"
-
The concentration of the components.
-
The hazard characteristics (e.g., "Flammable Liquid," "Bioactive").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This should be a secondary containment bin to prevent spills.
-
The storage area should be away from ignition sources and incompatible chemicals.
-
Follow all institutional and local regulations regarding the storage of hazardous waste, including limits on accumulation time and quantity.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have the specific training, equipment, and a validated protocol to do so.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 5(S),15(S)-DiHETE.
Caption: Workflow for the safe disposal of 5(S),15(S)-DiHETE waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 5(S),15(S)-DiHETE, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 5(S)15(S)-DiHETE
For researchers, scientists, and drug development professionals working with 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE), a thorough understanding of safety and handling procedures is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this lipid mediator, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety Information
5(S),15(S)-DiHETE is a biologically active lipid metabolite that requires careful handling in a laboratory setting. While a comprehensive Safety Data Sheet (SDS) is the primary source of safety information, the following table summarizes key known data.
| Property | Value | Reference |
| Chemical Formula | C20H32O4 | |
| Molecular Weight | 336.5 g/mol | |
| Appearance | Typically provided as a solution in ethanol (B145695) (e.g., 100 µg/ml) | |
| Storage Temperature | -20°C | |
| Hazard Codes (R-Phrases) | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) | |
| Safety Codes (S-Phrases) | S16 (Keep away from sources of ignition - No smoking), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) |
Personal Protective Equipment (PPE)
Given the hazardous nature of 5(S),15(S)-DiHETE and the solvents it is typically handled in (such as ethanol), a comprehensive approach to personal protection is critical. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant laboratory coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for laboratory safety and regulatory compliance.
Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a chemical spill kit accessible.
-
Acclimatization: Allow the vial of 5(S),15(S)-DiHETE to equilibrate to room temperature before opening to prevent condensation from contaminating the solution.
-
Aliquoting: If necessary, aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles and potential degradation. Use sterile, amber glass vials to protect from light.
-
Solvent Evaporation: If the ethanol solvent needs to be removed for your experiment, this should be done under a gentle stream of inert gas (e.g., nitrogen or argon) in a chemical fume hood.
-
Reconstitution: Reconstitute the dried lipid in a solvent appropriate for your experimental system, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a buffered saline solution.
Disposal Plan
All waste materials contaminated with 5(S),15(S)-DiHETE must be treated as hazardous waste.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container. The container should be appropriate for flammable organic solvents.
-
Solid Waste: Dispose of all contaminated consumables, including pipette tips, microfuge tubes, and gloves, in a designated solid hazardous waste container.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), and collect the rinsate as liquid hazardous waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for 5(S),15(S)-DiHETE.
Caption: Workflow for Safe Handling and Disposal of 5(S),15(S)-DiHETE.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
